Product packaging for helospectin II(Cat. No.:CAS No. 93585-83-2)

helospectin II

Cat. No.: B15176833
CAS No.: 93585-83-2
M. Wt: 4008 g/mol
InChI Key: LKDLKXMXYPSIRO-ZXFPMOGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Helospectin II is a 37-amino acid neuropeptide originally isolated from the venom of the Gila monster ( Heloderma suspectum ) and is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily . It shares significant structural homology with VIP, which underpins its biological activity and research value . This peptide has demonstrated significant vasodilatory and hypotensive effects in research models. Studies on isolated blood vessels, including feline cerebral and rat femoral arteries, show that this compound induces potent, concentration-dependent relaxation . Furthermore, in vivo studies confirm its ability to lower systemic blood pressure . Its presence in perivascular nerve fibers originating from ganglia such as the sphenopalatine ganglion suggests it may function as a co-transmitter with VIP in the autonomic nervous system to regulate local blood flow . The primary mechanism of action for this compound involves binding to and activating G-protein coupled receptors associated with the VIP receptor system, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels . This mechanism is consistent with its observed physiological effects on smooth muscle relaxation. Beyond the cardiovascular system, immunochemical studies have identified Helospectin-like immunoreactivity in various mammalian tissues, indicating a broader research significance . It is found in nerve fibers and cell bodies of the gastrointestinal tract, where it is often co-localized with VIP and may influence motor and secretory activities . It is also present in the respiratory tract, adrenal medulla, and thyroid C-cells, pointing to potential roles in neuroendocrine regulation . This compound is provided as a non-amidated peptide with the amino acid sequence: HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPS, a molecular formula of C₁₈₀H₂₈₈N₄₆O₅₇, and a molar mass of 4008.55 g/mol . This product is labeled with the CAS number 93585-83-2 and is intended For Research Use Only . It is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C180H288N46O57 B15176833 helospectin II CAS No. 93585-83-2

Properties

CAS No.

93585-83-2

Molecular Formula

C180H288N46O57

Molecular Weight

4008 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1

InChI Key

LKDLKXMXYPSIRO-ZXFPMOGVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Origin of Product

United States

Foundational & Exploratory

Helospectin II: A Technical Guide on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II, a 37-amino acid peptide, was first discovered in the venom of the Gila monster (Heloderma suspectum). As a member of the glucagon superfamily, it shares structural and functional similarities with vasoactive intestinal peptide (VIP). This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and elucidates its signaling pathway through the Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2), a G protein-coupled receptor that mediates smooth muscle relaxation via the cyclic AMP pathway.

Discovery and Origin

This compound was first isolated and sequenced in 1984 from the venom of the Gila monster, Heloderma suspectum.[1] It is a 37-residue peptide and is closely related to Helospectin I, from which it differs only by the absence of a serine residue at the C-terminus.[1] this compound belongs to the glucagon superfamily of peptides, which includes other important signaling molecules such as glucagon, secretin, and vasoactive intestinal peptide (VIP).[1]

Amino Acid Sequence

The primary structure of this compound is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser

Physiological Effects

The primary physiological effect of this compound is vasodilation, the relaxation of smooth muscle in blood vessels, which leads to a decrease in blood pressure.[2] This effect is dose-dependent and has been observed in various vascular beds.[2] Studies have shown that this compound is a potent vasodilator, with effects comparable to those of VIP.

Mechanism of Action: Signaling Pathway

This compound exerts its vasodilatory effects by acting as an agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR). The binding of this compound to VIPR2 initiates a cascade of intracellular events, as detailed in the signaling pathway diagram below.

HelospectinII_Signaling_Pathway HelospectinII This compound VIPR2 VIPR2 (GPCR) HelospectinII->VIPR2 Binds to G_protein G Protein (Gs) VIPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates and Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to

Caption: this compound signaling pathway leading to smooth muscle relaxation.

The binding of this compound to the extracellular domain of VIPR2 induces a conformational change in the receptor. This change facilitates the activation of a heterotrimeric G protein on the intracellular side, specifically stimulating the Gs alpha subunit. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle and, consequently, vasodilation.

Experimental Protocols

Isolation and Purification of this compound from Heloderma suspectum Venom

The following is a general protocol for the isolation and purification of peptides from crude venom, based on common practices for similar peptides. The specific details for this compound would be found in the original discovery literature.

Workflow for this compound Isolation and Purification

Isolation_Workflow Start Crude Heloderma suspectum Venom SizeExclusion Size-Exclusion Chromatography Start->SizeExclusion IonExchange Ion-Exchange Chromatography SizeExclusion->IonExchange Fraction Collection RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Fraction Collection Analysis Purity Analysis (SDS-PAGE, Mass Spectrometry) RPHPLC->Analysis Peak Collection End Purified this compound Analysis->End

Caption: General workflow for the isolation and purification of this compound.

  • Venom Extraction: Venom is collected from captive Heloderma suspectum specimens.

  • Initial Fractionation (Size-Exclusion Chromatography): The crude venom is subjected to size-exclusion chromatography to separate components based on their molecular weight.

  • Further Separation (Ion-Exchange Chromatography): Fractions containing peptides of the approximate size of this compound are pooled and further separated by ion-exchange chromatography based on their net charge.

  • High-Resolution Purification (Reversed-Phase HPLC): The fractions containing this compound are then purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of increasing acetonitrile concentration in the mobile phase.

  • Purity and Identity Confirmation: The purity of the final product is assessed by SDS-PAGE and its identity is confirmed by mass spectrometry and N-terminal sequencing.

Vasodilation Bioassay
  • Tissue Preparation: Rings of a suitable artery (e.g., rat femoral artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or prostaglandin F2α.

  • This compound Application: Once a stable contraction is achieved, increasing concentrations of this compound are added to the organ bath in a cumulative manner.

  • Data Recording: The relaxation of the arterial rings is measured isometrically using a force transducer and recorded. The response is expressed as a percentage of the pre-contraction.

Receptor Binding Assay
  • Cell Culture and Membrane Preparation: A cell line expressing VIPR2 (e.g., CHO or HEK293 cells transfected with the VIPR2 gene) is cultured. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled or fluorescently labeled ligand for VIPR2 (e.g., [125I]-VIP) in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: The bound and free ligands are separated by rapid filtration. The amount of radioactivity or fluorescence bound to the membranes is then quantified.

  • Data Analysis: The data are analyzed to determine the binding affinity (Kd or Ki) of this compound for the VIPR2.

Cyclic AMP (cAMP) Assay
  • Cell Culture and Stimulation: Cells expressing VIPR2 are cultured and then stimulated with varying concentrations of this compound for a defined period.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.

  • Data Analysis: The amount of cAMP produced in response to this compound is quantified and used to determine the potency (EC50) of this compound in stimulating the cAMP pathway.

Quantitative Data

ParameterValueExperimental SystemReference
Molecular Weight 4149.7 DaCalculated
Amino Acid Residues 37Sequenced[1]
Vasodilation Potent, dose-dependentIsolated rat femoral arteries[2]
Receptor Affinity High affinity for VIPR2Recombinant human VIPR2

Conclusion

This compound is a fascinating peptide from the venom of the Gila monster with significant physiological effects, primarily as a potent vasodilator. Its mechanism of action through the VIPR2/cAMP signaling pathway highlights its potential as a pharmacological tool and a lead compound for the development of new therapeutics targeting cardiovascular and other diseases. The experimental protocols outlined in this guide provide a foundation for researchers interested in further investigating the properties and applications of this intriguing molecule.

References

Helospectin II: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Vasoactive and Secretagogue Peptide from Gila Monster Venom

Abstract

Helospectin II, a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon/secretin superfamily of peptides. It exhibits potent biological activities, primarily as a vasodilator and a pancreatic secretagogue. This technical guide provides a comprehensive overview of the amino acid sequence, biological functions, and underlying signaling mechanisms of this compound. Detailed experimental protocols for key assays are presented, along with quantitative data to facilitate further research and drug development efforts.

Core Properties of this compound

This compound is a non-amidated peptide with a molecular weight of approximately 4008.58 Da. Its structure is closely related to Helospectin I, from which it differs only by the absence of a C-terminal serine residue.

Amino Acid Sequence

The primary structure of this compound is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser [1][2]

Biological Activities and Quantitative Data

This compound demonstrates significant effects on the cardiovascular and exocrine systems. The following tables summarize the available quantitative data on its biological activities.

Vasodilatory Effects

This compound is a potent vasodilator, inducing relaxation of vascular smooth muscle and leading to increased blood flow.[1][3]

ParameterValueSpecies/TissueNotes
Concentration for Vasodilation10⁻¹⁰ to 10⁻⁶ mol/LFeline middle cerebral arteriesProduces concentration-dependent relaxations of 50% to 80% of precontraction.[3]
Increase in Cerebral Blood Flow19 ± 5%CatFollowing intracerebral microinjection.[3]
Vasodilation in MicrocirculationPotent vasodilation at 1.0 nmolHamster cheek pouchNo significant effect at 0.1 nmol.[2]
Pancreatic Secretion

As a secretagogue, this compound stimulates the release of digestive enzymes from the pancreas.

ParameterEffectSpecies/TissueNotes
Amylase ReleaseStimulates secretionRat dispersed pancreatic aciniPotency is noted to be lower than Vasoactive Intestinal Peptide (VIP).
Receptor Binding and Affinity

This compound interacts with G-protein coupled receptors, likely a subtype of the VIP receptor family.

ParameterValue/ObservationReceptor/Cell LineNotes
Receptor Affinity (Order of Potency)Helodermin > Helospectin > VIP = PHIHuman SUP-T1 lymphoblastsSuggests a distinct VIP receptor subtype.
Dissociation Constant (Kd)3 nM (for Helodermin)Human SUP-T1 lymphoblastsSpecific Kd for this compound is not definitively reported but is expected to be in a similar nanomolar range based on potency.

Signaling Pathways

The biological effects of this compound are mediated through intracellular signaling cascades initiated by receptor binding.

Vasodilation Signaling Pathway

The vasodilatory action of this compound is initiated by its binding to a G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. Notably, this effect is independent of VIP/PACAP receptors and cyclooxygenase pathways.[2]

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Helospectin_II This compound GPCR GPCR Helospectin_II->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Targets Downstream Targets PKA_active->Targets Phosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) Targets->Relaxation

This compound Vasodilation Signaling Pathway

Pancreatic Secretion Signaling Pathway

In pancreatic acinar cells, this compound binding to its receptor also activates the adenylyl cyclase/cAMP pathway. The subsequent activation of PKA leads to the phosphorylation of proteins involved in the exocytosis of amylase-containing granules, resulting in enzyme secretion.

Pancreatic_Secretion cluster_membrane Acinar Cell Membrane cluster_cytosol Cytosol Helospectin_II This compound GPCR GPCR Helospectin_II->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Exocytosis Granule Exocytosis PKA_active->Exocytosis Promotes Amylase Amylase Secretion Exocytosis->Amylase

This compound Pancreatic Secretion Signaling

Experimental Protocols

In-Vitro Vasodilation Assay using Pressure Myography

This protocol outlines the measurement of this compound's effect on vascular tone in isolated arteries.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, mouse) and dissect the desired artery (e.g., mesenteric, cerebral).

  • Place the artery in cold, oxygenated physiological salt solution (PSS).

  • Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

  • Cut the artery into segments of approximately 2 mm in length.

2. Mounting:

  • Transfer a vessel segment to the chamber of a pressure myograph system containing PSS.

  • Cannulate both ends of the artery segment onto glass micropipettes and secure with nylon sutures.

  • Pressurize the vessel to a physiological pressure (e.g., 60-80 mmHg for mesenteric artery) and equilibrate for 30-60 minutes at 37°C, while continuously bubbling the PSS with 95% O₂ / 5% CO₂.

3. Viability Check:

  • Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, U46619).

  • Once a stable contraction is achieved, assess endothelium-dependent relaxation with an agonist like acetylcholine.

4. Dose-Response Curve Generation:

  • After washing out the viability test drugs and allowing the vessel to return to baseline, induce a stable submaximal contraction.

  • Add cumulative concentrations of this compound to the bath, allowing the vessel to reach a stable response at each concentration.

  • Record the changes in vessel diameter.

5. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction.

  • Plot the concentration-response curve and calculate the EC₅₀ value.

Vasodilation_Workflow Dissection Artery Dissection and Cleaning Mounting Mounting in Pressure Myograph Dissection->Mounting Equilibration Equilibration (37°C, 95% O₂) Mounting->Equilibration Precontraction Induce Submaximal Contraction Equilibration->Precontraction DoseResponse Cumulative Addition of this compound Precontraction->DoseResponse DataAnalysis Data Recording and Analysis (EC₅₀) DoseResponse->DataAnalysis

In-Vitro Vasodilation Assay Workflow

Pancreatic Acini Amylase Secretion Assay

This protocol details the measurement of amylase release from isolated pancreatic acini in response to this compound.

1. Isolation of Pancreatic Acini:

  • Euthanize a rodent and surgically remove the pancreas.

  • Inject the pancreas with a collagenase solution to initiate enzymatic digestion.

  • Incubate the pancreas at 37°C with gentle agitation.

  • Mechanically disperse the tissue by pipetting to release the acini.

  • Filter the cell suspension to remove undigested tissue and wash the acini with a physiological buffer.

2. Amylase Secretion Assay:

  • Resuspend the isolated acini in a buffer containing a stimulant (this compound at various concentrations) or buffer alone (basal secretion).

  • Incubate the acini suspensions at 37°C for a defined period (e.g., 30 minutes).

  • Pellet the acini by centrifugation.

  • Collect the supernatant, which contains the secreted amylase.

  • Lyse the cell pellet to determine the total cellular amylase content.

3. Amylase Activity Measurement:

  • Measure the amylase activity in the supernatant and the lysed pellet using a commercially available amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).

4. Data Analysis:

  • Express the secreted amylase as a percentage of the total amylase (secreted + cellular).

  • Plot the dose-response curve for this compound-stimulated amylase release.

Amylase_Assay_Workflow Isolation Isolation of Pancreatic Acini Incubation Incubation with This compound Isolation->Incubation Separation Separation of Supernatant and Pellet Incubation->Separation Measurement Amylase Activity Measurement Separation->Measurement Analysis Data Analysis (% Total Amylase Secreted) Measurement->Analysis

Pancreatic Amylase Secretion Assay Workflow

Conclusion and Future Directions

This compound is a biologically active peptide with significant potential for further investigation. Its potent vasodilatory and secretagogue properties make it a subject of interest for cardiovascular and gastrointestinal research. The elucidation of its precise receptor subtype and the downstream signaling pathways will be crucial for understanding its physiological role and for exploring its therapeutic potential. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on this compound and related peptides.

References

The Biological Function of Helospectin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). As a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides, it exhibits a range of biological activities, primarily related to vasodilation and pancreatic secretion. This document provides a comprehensive overview of the core biological functions of this compound, detailing its mechanism of action, associated signaling pathways, and quantitative physiological effects. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this intriguing peptide.

Introduction

This compound, along with its closely related counterpart Helospectin I, are peptides that share significant sequence homology with other members of the VIP superfamily, including VIP itself, pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon. This structural similarity underlies its diverse physiological roles, which are primarily mediated through interactions with G protein-coupled receptors (GPCRs). This guide will delve into the molecular and physiological effects of this compound, with a focus on its impact on the cardiovascular and endocrine systems.

Structure of this compound

This compound is a linear peptide composed of 37 amino acid residues. Its primary sequence is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser

Helospectin I differs from this compound by the presence of an additional serine residue at the C-terminus. Structural studies of homologous peptides, such as Helodermin, suggest that this compound likely adopts an α-helical conformation, particularly in a hydrophobic environment, which is believed to be crucial for receptor binding[1].

Core Biological Functions

The primary biological functions of this compound revolve around its potent vasodilatory effects and its ability to modulate pancreatic exocrine and endocrine secretions.

Cardiovascular Effects: Vasodilation

This compound is a potent vasodilator, causing relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. This effect has been observed in various experimental models.

The vasodilatory action of this compound is initiated by its binding to receptors on vascular smooth muscle cells. While it shares a common receptor with VIP, some studies suggest that its vasodilatory effects in certain microcirculations may be transduced through a pathway independent of canonical VIP (VPAC) and PACAP (PAC1) receptors[2]. The proposed signaling cascade generally involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Vasodilation_Signaling_Pathway Helospectin_II This compound Receptor GPCR (e.g., VPAC2) Helospectin_II->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Ca2_decrease [Ca2+]i Decrease Targets->Ca2_decrease Leads to Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.

Pancreatic Function

This compound exerts significant effects on the endocrine pancreas, primarily by stimulating the secretion of glucagon from alpha-cells, with minimal direct impact on insulin secretion from beta-cells.

The stimulation of glucagon secretion by this compound is thought to be mediated by its interaction with receptors on pancreatic alpha-cells, likely VPAC2 receptors. This interaction activates a signaling cascade similar to that in vascular smooth muscle, involving Gs protein activation, adenylyl cyclase stimulation, and an increase in intracellular cAMP. The elevated cAMP levels then trigger the exocytosis of glucagon-containing granules.

Glucagon_Secretion_Pathway Helospectin_II This compound Alpha_Cell_Receptor VPAC2 Receptor (on Pancreatic α-cell) Helospectin_II->Alpha_Cell_Receptor G_Protein Gs Protein Alpha_Cell_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Exocytosis Glucagon Granule Exocytosis PKA->Exocytosis Promotes Glucagon_Secretion Glucagon Secretion Exocytosis->Glucagon_Secretion

Figure 2: Signaling pathway for this compound-stimulated glucagon secretion.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

ParameterValueSpecies/SystemReference
Vasodilation
Arteriolar DilationPotent at 1.0 nmolHamster cheek pouch[2]
Cerebral Artery Relaxation50-80% of precontraction (10⁻¹⁰ to 10⁻⁶ M)Feline middle cerebral artery[3]
Pancreatic Secretion
Glucagon SecretionPotent increase at 0.1-0.8 nmol/kgIn vivo (mouse)
Insulin SecretionNo direct actionIn vivo (mouse)
Receptor Binding
VPAC1 Affinity (Ki)Data not available
VPAC2 Affinity (Ki)Data not available

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological functions of this compound.

Intravital Microscopy for Vasodilation in the Hamster Cheek Pouch

This method allows for the direct observation and measurement of changes in microvascular diameter in a living animal.

Hamster_Cheek_Pouch_Workflow cluster_preparation Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Hamster Evert_Pouch Evert Cheek Pouch Anesthetize->Evert_Pouch Mount_Stage Mount on Microscope Stage Evert_Pouch->Mount_Stage Superfuse Superfuse with Buffered Solution Mount_Stage->Superfuse Baseline Record Baseline Arteriolar Diameter Superfuse->Baseline Apply_Helospectin Apply this compound to Superfusate Baseline->Apply_Helospectin Record_Response Record Changes in Arteriolar Diameter Apply_Helospectin->Record_Response Measure_Diameter Measure Diameter Changes Over Time Record_Response->Measure_Diameter Quantify Quantify Percent Vasodilation Measure_Diameter->Quantify

Figure 3: Workflow for intravital microscopy of the hamster cheek pouch.

Protocol Steps:

  • Anesthetize a hamster according to approved animal care protocols.

  • Gently evert one cheek pouch and fix it to a specialized microscope stage[4][5][6].

  • Continuously superfuse the exposed tissue with a warmed, buffered physiological salt solution.

  • Visualize the microcirculation using an intravital microscope and record baseline images of arterioles.

  • Introduce this compound into the superfusate at desired concentrations.

  • Record the changes in arteriolar diameter over time using a video camera attached to the microscope.

  • Analyze the recorded images to measure the diameter changes and calculate the percentage of vasodilation compared to the baseline.

In Vivo Glucagon and Insulin Secretion Assay in Mice

This protocol is used to determine the effect of this compound on pancreatic hormone secretion in a living animal model.

Protocol Steps:

  • Fast mice overnight to establish a baseline hormonal state.

  • Administer this compound intravenously at various doses.

  • Collect blood samples at specific time points post-injection (e.g., 2, 5, 15, and 30 minutes).

  • Process the blood samples to separate plasma.

  • Measure plasma glucagon and insulin concentrations using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Analyze the data to determine the dose- and time-dependent effects of this compound on hormone secretion.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of this compound to its receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes with Radioligand & varying concentrations of This compound Membrane_Prep->Incubate Reagents Prepare Radiolabeled Ligand & Unlabeled this compound Reagents->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Count Quantify Bound Radioactivity Separate->Count Plot Plot Bound Radioactivity vs. This compound Concentration Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Figure 4: Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Prepare cell membranes from a cell line or tissue known to express the receptor of interest (e.g., VPAC1 or VPAC2)[7][8].

  • Incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [¹²⁵I]-VIP).

  • In parallel incubations, add increasing concentrations of unlabeled this compound.

  • After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration[7][8].

  • Quantify the amount of radioactivity retained on the filters, which represents the amount of bound radioligand.

  • Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a potent bioactive peptide with significant effects on the cardiovascular and endocrine systems. Its ability to induce vasodilation and stimulate glucagon secretion highlights its potential as a pharmacological tool and a lead compound for the development of new therapeutics. The observation that its vasodilatory effects may be mediated by a VIP/PACAP-independent pathway warrants further investigation to identify its specific receptor and downstream signaling components. A more detailed characterization of its receptor binding affinities and the elucidation of its three-dimensional structure will be crucial for the rational design of more potent and selective analogs for therapeutic applications. The methodologies outlined in this guide provide a framework for future research aimed at further unraveling the complex biology of this compound.

References

Helospectin II: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. Like other members of this family, this compound exhibits a range of biological activities, most notably potent vasodilation and hypotensive effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the physiological effects of this compound, with a focus on its receptor interactions and downstream signaling pathways.

Core Mechanism of Action: Receptor Binding and Signal Transduction

The biological effects of this compound are initiated by its interaction with specific cell surface receptors. It is well-established that this compound, along with its close relative Helospectin I and the related peptide helodermin, acts on receptors that are also recognized by VIP.[1] These peptides share a similar profile of action, suggesting they act on a common receptor.[1]

Receptor Interaction

This compound primarily targets G protein-coupled receptors (GPCRs) of the VIP receptor family, which includes VPAC1 and VPAC2 receptors. Evidence from studies on human SUP-T1 lymphoblasts indicates the existence of a VIP receptor subtype where helospectin demonstrates a higher binding potency than VIP itself.

Signal Transduction Pathway

Upon binding to its receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. Specifically, the Gαs subunit is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.

Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of downstream protein targets, ultimately leading to the cellular responses associated with this compound, such as smooth muscle relaxation and vasodilation.

HelospectinII_Signaling_Pathway HelospectinII This compound Receptor VPAC Receptor (GPCR) HelospectinII->Receptor Binds G_protein Gαs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Vasodilation) Phosphorylation->Response

Caption: this compound signaling cascade.

Physiological Effects

The primary and most studied physiological effect of this compound is its potent vasodilator activity. This leads to a dose-dependent reduction in systemic blood pressure.[1]

Vasodilation

Studies have demonstrated that Helospectin I and II evoke potent vasodilation in the peripheral microcirculation.[2] For instance, in the hamster cheek pouch microcirculation, a 1.0 nmol application of this compound induced significant vasodilation, whereas 0.1 nmol had no considerable effect.[2] In isolated rat femoral arteries, Helospectin I and II were shown to relax phenylephrine-contracted vessels to the same extent as VIP, although with a lower potency.[1]

Quantitative Data

Precise quantitative data for the binding affinity (Kd) and functional potency (EC50) of this compound are not extensively reported in the literature. However, comparative studies provide valuable insights into its activity relative to other VIP-related peptides.

PeptideReceptor/TissueParameterValue/Potency Order
HeloderminHuman SUP-T1 LymphoblastsKd3 nM
VIPHuman SUP-T1 LymphoblastsKd15 nM
PHIHuman SUP-T1 LymphoblastsKd20 nM
Helospectin vs. VIPHuman SUP-T1 LymphoblastsBinding PotencyHelospectin > VIP
Helospectin vs. VIPHuman SUP-T1 LymphoblastsAdenylate Cyclase StimulationHelospectin = VIP
Helospectin I/II vs. VIPRat Femoral ArteryVasodilation PotencyVIP > Helospectin I/II

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a ligand (like this compound) to its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissues expressing VPAC receptors) Incubation Incubate Membranes, Radioligand, and Competitor at varying concentrations Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-Helospectin) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Quantify Radioactivity of bound ligand (e.g., Gamma Counter) Filtration->Counting Analysis Generate competition curves and calculate IC₅₀ and Ki values Counting->Analysis

Caption: Radioligand binding assay workflow.

Methodology Details:

  • Membrane Preparation: Crude membranes are prepared from cells or tissues known to express VIP receptors. This typically involves homogenization of the tissue followed by centrifugation to pellet the membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay (General Protocol)

This functional assay measures the ability of this compound to stimulate the production of cAMP.

Methodology Details:

  • Membrane Preparation: Similar to the binding assay, crude membranes from receptor-expressing cells are prepared.

  • Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), GTP (required for G protein activation), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified. This is typically done using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced as a function of the this compound concentration. From this curve, the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax) can be determined.

Isolated Blood Vessel Vasodilation Assay (General Protocol)

This ex vivo assay directly measures the effect of this compound on blood vessel tone.

Methodology Details:

  • Vessel Preparation: Segments of arteries (e.g., femoral or cerebral arteries) are dissected and mounted in an organ bath or wire myograph system. The bath contains a physiological salt solution maintained at a constant temperature and aerated with a gas mixture.

  • Pre-constriction: The arterial segments are first contracted with a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α) to establish a stable tone.

  • Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting changes in vessel tension (relaxation) are recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. A concentration-response curve is then constructed to determine the EC₅₀ and Emax for the vasodilatory effect of this compound.

Conclusion

This compound exerts its physiological effects, primarily vasodilation, through a well-defined mechanism of action. It binds to VIP receptors, leading to the activation of the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway. While specific quantitative data on its binding affinity and functional potency are limited, comparative studies have established its significant biological activity, often comparable to that of VIP. Further research to precisely quantify its interaction with different VIP receptor subtypes will be crucial for a more complete understanding and for exploring its potential therapeutic applications.

References

Helospectin II and its Relation to VIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), and Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide found in vertebrates, are both members of the secretin/glucagon superfamily of peptides.[1][2] Despite their different origins, they exhibit significant structural homology and share a similar profile of physiological actions, primarily through their interaction with common G protein-coupled receptors.[1] This technical guide provides an in-depth analysis of the relationship between this compound and VIP, focusing on their comparative receptor binding affinities, functional potencies, and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of these peptides and the development of novel therapeutics targeting their cognate receptors.

Structural and Functional Overview

Vasoactive Intestinal Peptide (VIP)

VIP is a widely distributed neuropeptide in the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and cardiovascular systems.[3] It plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, vasodilation, stimulation of intestinal secretion, and modulation of immune responses. VIP exerts its effects by binding to two high-affinity receptors, designated VPAC1 and VPAC2.[3]

This compound

This compound is a member of the helodermin/helospectin family of peptides. Like VIP, it is a potent vasodilator and relaxes smooth muscle.[1][2] Studies have shown that Helospectin I and II produce concentration-dependent relaxations of feline middle cerebral arteries with similar maximum effects and potency to VIP. The shared bioactivities of this compound and VIP suggest that they may act on common receptor systems.[1]

Quantitative Data on Receptor Binding and Functional Potency

The interaction of this compound and VIP with their receptors has been characterized in various in vitro systems. The following tables summarize the available quantitative data on their binding affinities (Kd) and functional potencies (EC50/IC50). It is important to note that these values can vary depending on the cell type, species, and experimental conditions.

Receptor Binding Affinity (Kd)
LigandReceptor/Cell LineKd (nM)Reference
VIPHuman SUP-T1 lymphoblasts15[4]
HeloderminHuman SUP-T1 lymphoblasts3[4]
VIPPorcine liver membranes6.5 ± 0.3[5]
Functional Potency (EC50/pIC50)
LigandAssayTissue/Cell LineEC50/pIC50Reference
VIPAdenylyl Cyclase ActivationRat/Mouse Macrophage Membranes1.0 - 1.5 nM (ED50)[6]
HeloderminAdenylyl Cyclase ActivationRat/Mouse Macrophage MembranesLess potent than VIP[6]
Helospectin I+IISuppression of Electrically Evoked ContractionsRat Vas Deferens6.8 (pIC50)[7]
HeloderminSuppression of Electrically Evoked ContractionsRat Vas Deferens6.9 (pIC50)[7]
VIPRelaxation of Phenylephrine-Contracted VesselsRat Femoral ArteriesEqually potent to Helodermin[2]
Helospectin I & IIRelaxation of Phenylephrine-Contracted VesselsRat Femoral ArteriesLower potency than VIP[2]

Signaling Pathways

Both this compound and VIP primarily exert their effects through the activation of VPAC receptors, which are coupled to the stimulatory G protein, Gs. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological responses.

There is also evidence suggesting that VIP, through the VPAC1 receptor, can couple to alternative signaling pathways, such as the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. This may occur through the interaction of the receptor with Receptor Activity-Modifying Proteins (RAMPs).

Canonical Gs-cAMP-PKA Signaling Pathway

Gs_cAMP_PKA_Pathway Ligand This compound / VIP VPACR VPAC Receptor (VPAC1/VPAC2) Ligand->VPACR Binding G_Protein Gs Protein (αβγ) VPACR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Physiological Response Downstream->Response

Caption: Canonical signaling pathway for this compound and VIP via Gs-cAMP-PKA.

Alternative PLC/Calcium Signaling Pathway

PLC_Calcium_Pathway VIP_Ligand VIP VPAC1_RAMP VPAC1 Receptor + RAMP VIP_Ligand->VPAC1_RAMP Binding Gq_Protein Gq/11 Protein VPAC1_RAMP->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Ca Ca²⁺-dependent Pathways Ca2_release->Downstream_Ca Downstream_PKC PKC-dependent Pathways PKC->Downstream_PKC

Caption: Alternative VIP signaling via Gq-PLC-Ca²⁺, potentially modulated by RAMPs.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity of this compound and VIP for VPAC receptors.

  • Membrane Preparation:

    • Culture cells expressing the VPAC receptor of interest (e.g., CHO cells transfected with human VPAC1 or VPAC2).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled VIP (e.g., 1 µM, for non-specific binding).

      • 50 µL of varying concentrations of the competitor ligand (unlabeled this compound or VIP).

      • 50 µL of a fixed concentration of radiolabeled ligand (e.g., [125I]-VIP, typically at a concentration near its Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Membrane Preparation B 2. Incubation with Radioligand & Competitor A->B C 3. Filtration to Separate Bound & Free Ligand B->C D 4. Quantification of Bound Radioactivity C->D E 5. Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activation Assay

This protocol outlines a method to determine the functional potency of this compound and VIP in stimulating cAMP production.

  • Membrane Preparation:

    • Prepare cell membranes expressing the VPAC receptor as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a reaction tube, combine:

      • Membrane preparation (e.g., 20-50 µg of protein).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, a GTP source like GTPγS, and a phosphodiesterase inhibitor like IBMX).

      • Varying concentrations of the agonist (this compound or VIP).

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at a specified temperature (e.g., 30°C) for a defined time (e.g., 15 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for a few minutes.

  • cAMP Quantification:

    • Centrifuge the samples to pellet the protein.

    • Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

  • Data Analysis:

    • Construct a dose-response curve by plotting the amount of cAMP produced against the log concentration of the agonist.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

AC_Assay_Workflow A 1. Membrane Preparation B 2. Incubation with Agonist & Assay Buffer A->B C 3. Termination of Reaction B->C D 4. Quantification of cAMP C->D E 5. Data Analysis (EC50 Determination) D->E

Caption: Workflow for an adenylyl cyclase activation assay.

Conclusion

This compound and VIP exhibit a close functional relationship, acting as agonists on the same family of VPAC receptors and initiating similar downstream signaling events. The available data suggests that while both peptides are potent vasodilators and smooth muscle relaxants, there may be subtle differences in their receptor affinities and functional potencies depending on the specific receptor subtype and tissue context. Further research with direct comparative studies on cloned human VPAC1 and VPAC2 receptors is necessary to fully elucidate the pharmacological nuances between these two important peptides. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations and for the development of novel therapeutics targeting the VIPergic system.

References

Helospectin II Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding profile of Helospectin II to its primary receptors. It includes a summary of quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Data

This compound, a 37-amino acid peptide isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP) family. Like other members of this family, it exerts its effects by binding to class B G protein-coupled receptors, specifically the VPAC1 and VPAC2 receptors.[1][2] The binding affinities of this compound and related peptides for these receptors are summarized below.

LigandReceptorCell Line/TissueBinding Affinity ConstantReference
This compoundVIP ReceptorRat vas deferenspIC50: 6.8[3]
Helospectin IVIP ReceptorRat vas deferenspIC50: 7.2[3]
HeloderminVIP ReceptorRat vas deferenspIC50: 6.9[3]
VIPVPAC1Human SUP-T1 lymphoblastsKd: 15 nM[4]
HeloderminVPAC1Human SUP-T1 lymphoblastsKd: 3 nM[4]

Experimental Protocols

The determination of receptor binding affinities for ligands like this compound is typically achieved through competitive radioligand binding assays.[4][5] This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of this compound for VPAC1 or VPAC2 receptors expressed in a suitable cell line.

1. Membrane Preparation:

  • Culture cells expressing the VPAC receptor of interest (e.g., CHO, HEK293).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[6]

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.[6]

  • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[6]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled ligand that binds to the VPAC receptor (e.g., [125I]-VIP), and varying concentrations of unlabeled this compound.[4][7]

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and bound radioligand will be trapped on the filter.[4][7]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

4. Detection and Data Analysis:

  • Dry the filters and add a scintillation cocktail.[6]

  • Measure the radioactivity on the filters using a scintillation counter.[6]

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Visualizations

Signaling Pathway of this compound at VPAC Receptors

This compound binding to VPAC1 and VPAC2 receptors primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] This leads to the activation of Protein Kinase A (PKA). The receptors can also couple to other G-proteins, such as Gαi and Gαq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.[9][11]

HelospectinII_Signaling HelospectinII This compound VPACR VPAC1/VPAC2 Receptor HelospectinII->VPACR Binds G_protein Gαs/Gαq/Gαi VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gαs) PLC Phospholipase C G_protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response PKC Protein Kinase C IP3_DAG->PKC Activates PKC->Response

Caption: this compound receptor signaling cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for its receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep 1. Prepare Membranes from VPAC-expressing cells Incubation 4. Incubate Membranes, Radioligand & Competitor MembranePrep->Incubation Radioligand 2. Prepare Radiolabeled Ligand (e.g., [125I]-VIP) Radioligand->Incubation Competitor 3. Prepare Serial Dilutions of this compound Competitor->Incubation Filtration 5. Filter to separate bound from free ligand Incubation->Filtration Counting 6. Measure Radioactivity of bound ligand Filtration->Counting Analysis 7. Plot Competition Curve & Calculate IC50/Ki Counting->Analysis

Caption: Workflow of a competitive binding assay.

References

Unveiling Helospectin II: A Technical Deep Dive into its Natural Source and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II, a 37-amino acid peptide, is a notable bioactive component of the venom produced by the Gila monster (Heloderma suspectum).[1] As a member of the glucagon/secretin superfamily of peptides, which also includes its counterpart Helospectin I, it exhibits significant physiological effects, primarily as a potent vasodilator and pancreatic secretagogue. This technical guide provides an in-depth exploration of the natural source of this compound, its quantitative presence in Gila monster venom, detailed experimental protocols for its study, and an elucidation of its signaling pathway.

Natural Source and Venom Composition

This compound is exclusively found in the venom of the Gila monster, a reptile native to the southwestern United States and northwestern Mexico. The venom is a complex cocktail of bioactive proteins and peptides, and while comprehensive quantitative analysis of all its components is ongoing, proteomic studies have identified this compound as a significant constituent.[2][3][4]

Quantitative Data

Precise quantitative data on the absolute concentration of this compound in crude Gila monster venom is not extensively documented in publicly available literature. However, its potent biological effects suggest a physiologically relevant concentration. The table below summarizes the available quantitative data related to the biological activity of this compound.

ParameterValueSpecies/SystemReference
Vasodilatory Effect Potent vasodilation at 1.0 nmolHamster cheek pouch microcirculation
Receptor Selectivity Selective for human VIP2 receptor subtypeHuman cell lines[5]
Comparative Binding Affinity Higher than VIP, lower than HeloderminHuman SUP-T1 lymphoblasts

Experimental Protocols

Extraction and Purification of this compound from Gila Monster Venom

While a specific, standardized protocol for the sole extraction of this compound is not ubiquitously published, a general multi-step high-performance liquid chromatography (HPLC) procedure is commonly employed for the purification of peptides from crude venom. The following is a representative workflow.[6][7]

Workflow for this compound Purification

G cluster_0 Step 1: Venom Collection cluster_1 Step 2: Initial Fractionation cluster_2 Step 3: Primary Purification cluster_3 Step 4: High-Resolution Purification cluster_4 Step 5: Purity Analysis Venom Crude Gila Monster Venom GelFiltration Size-Exclusion Chromatography (e.g., Sephadex G-50) Venom->GelFiltration Separate by size IonExchange Ion-Exchange Chromatography GelFiltration->IonExchange Separate by charge RPHPLC Reverse-Phase HPLC (C18 column) IonExchange->RPHPLC Separate by hydrophobicity Analysis Mass Spectrometry & Analytical HPLC RPHPLC->Analysis PureHelospectinII Purified this compound Analysis->PureHelospectinII

Caption: A multi-step chromatographic workflow for the purification of this compound.

Methodology:

  • Venom Milking and Preparation: Venom is collected from captive Gila monsters. The crude venom is then lyophilized and stored at -20°C or lower.

  • Size-Exclusion Chromatography: The lyophilized venom is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions containing peptides in the range of this compound (approximately 4 kDa) are collected.

  • Ion-Exchange Chromatography: The collected fractions are then applied to an ion-exchange chromatography column to separate peptides based on their net charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using one or more rounds of RP-HPLC on a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid. Fractions are monitored by UV absorbance at 214 and 280 nm.

  • Purity Assessment: The purity of the final product is assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Receptor Binding Affinity Assay

The binding affinity of this compound to its receptor can be determined using a radioligand binding assay.[8][9][10][11] This protocol is adapted for a competitive binding assay.

Experimental Workflow for Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis ReceptorPrep Prepare cell membranes expressing VPAC2 receptor Incubate Incubate receptor prep, radioligand, and competitor ReceptorPrep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [125I]-VIP) Radioligand->Incubate Competitor Prepare serial dilutions of unlabeled this compound Competitor->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Detect Quantify bound radioactivity Separate->Detect Analyze Calculate Ki from IC50 Detect->Analyze

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from a cell line stably expressing the human VPAC2 receptor.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the VPAC2 receptor (e.g., [125I]-VIP), and varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP Accumulation Assay

The functional activity of this compound in stimulating its G-protein coupled receptor can be assessed by measuring the intracellular accumulation of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing the VPAC2 receptor are cultured to near confluency in appropriate multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a member of the Class B G-protein coupled receptor (GPCR) family. This interaction initiates a well-defined intracellular signaling cascade.[12]

This compound Signaling Pathway

G HelospectinII This compound VPAC2 VPAC2 Receptor HelospectinII->VPAC2 Binds G_alpha_s Gαs VPAC2->G_alpha_s Activates G_beta_gamma Gβγ VPAC2->G_beta_gamma Dissociates AdenylylCyclase Adenylyl Cyclase G_alpha_s->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., vasodilation, secretion) PKA->CellularResponse Phosphorylates targets

Caption: The signaling cascade initiated by the binding of this compound to the VPAC2 receptor.

Pathway Description:

  • Receptor Binding: this compound binds to the extracellular domain of the VPAC2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically coupling to the Gs alpha subunit (Gαs).

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates from the Gβγ dimer and stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular responses, such as smooth muscle relaxation (vasodilation) and hormone secretion.

Conclusion

This compound is a fascinating and biologically active peptide from Gila monster venom with significant potential for pharmacological research and development. This guide has provided a comprehensive overview of its natural source, a summary of available quantitative data, detailed experimental protocols for its study, and a clear depiction of its signaling pathway. Further research to precisely quantify its abundance in venom and to fully characterize its receptor interactions will undoubtedly pave the way for novel therapeutic applications.

References

Helospectin I vs. Helospectin II: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin I and Helospectin II, two closely related peptides isolated from the venom of the Gila monster (Heloderma suspectum), are members of the glucagon superfamily of peptides.[1] While structurally similar, their subtle difference in amino acid composition leads to nuanced variations in their biological activity. This technical guide provides an in-depth comparison of Helospectin I and this compound, focusing on their structural differences, biological functions, receptor interactions, and signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Structural Differences

The primary structural difference between the two peptides lies in their C-terminus. Helospectin I is a 38-amino acid peptide, while this compound is a 37-amino acid peptide that is identical to Helospectin I but lacks the C-terminal serine residue.[1][2]

Table 1: Amino Acid Sequence Comparison of Helospectin I and this compound

PeptideAmino Acid SequenceLength
Helospectin IHis-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser38
This compoundHis-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser37

Comparative Biological Activity

Both Helospectin I and this compound exhibit a range of biological activities, primarily acting as potent vasodilators and pancreatic secretagogues.[1][2] Their effects are often compared to those of the Vasoactive Intestinal Peptide (VIP), with which they share structural homology and a common receptor.[2]

Vasodilator Effects

Helospectin I and II are known to induce relaxation of arterial smooth muscle.

Table 2: Comparative Vasodilator Effects of Helospectin I and this compound

Biological EffectTissue/ModelObservations
Relaxation of femoral arteriesRatBoth Helospectin I and II relaxed phenylephrine-contracted vessels to the same extent as VIP, but with lower potency.[3][4]
Relaxation of cerebral arteriesCatBoth peptides produced concentration-dependent relaxations with maximum effects and potency similar to that of VIP.[5]
Increase in cerebral blood flowCat (in vivo)Intracerebral microinjection of Helospectin I resulted in a 16 ± 7% maximum increase, while this compound caused a 19 ± 5% maximum increase.[5]
Relaxation of human corpus cavernosumHuman (in vitro)Both peptides induced relaxation, with the order of potency being VIP > Helospectin I > this compound.
Pancreatic Secretion

Helospectins are potent stimulators of pancreatic exocrine and endocrine secretion.

Table 3: Effects of Helospectins on Pancreatic Secretion

Biological EffectPeptideModelObservations
Glucagon SecretionHelospectin IMouse (in vivo)Potently increased plasma glucagon levels.[2][6]
Amylase ReleaseHelospectin (general)Dispersed rat pancreatic aciniStimulates amylase release.

Direct comparative studies on the potency of Helospectin I and II on pancreatic secretion are limited in the available literature.

Receptor Binding and Signaling Pathway

Helospectin I and II exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[1][7] The binding of these peptides to their receptors activates the adenylyl cyclase signaling cascade.

Receptor Binding Affinity

In human SUP-T1 lymphoblasts, which express a type of VIP receptor, helospectin demonstrated a higher potency in displacing a radiolabeled ligand than VIP itself, suggesting a strong binding affinity.

Signaling Pathway

The binding of Helospectin I or II to a VPAC receptor, which is coupled to a Gs protein, initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects such as smooth muscle relaxation and hormone secretion.[7] Some evidence also suggests that VPAC receptors can couple to other G-proteins, such as Gαq, to activate the Phospholipase C (PLC) pathway.[7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Helospectin Helospectin I / II VPAC_R VPAC Receptor Helospectin->VPAC_R Binds G_Protein Gαs/βγ VPAC_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Helospectin Signaling Pathway via VPAC Receptor.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of Helospectin bioactivity.

Vascular Smooth Muscle Relaxation Assay

This protocol outlines the general steps for assessing the vasodilator effects of Helospectin I and II on isolated arterial rings.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate arterial segment (e.g., rat femoral artery) A2 Cut into rings (2-3 mm) A1->A2 A3 Mount rings in organ bath containing physiological salt solution A2->A3 B1 Equilibrate tissue under optimal tension A3->B1 B2 Induce contraction with a vasoconstrictor (e.g., phenylephrine) B1->B2 B3 Cumulatively add increasing concentrations of Helospectin I or II B2->B3 B4 Record changes in isometric tension B3->B4 C1 Construct concentration-response curves B4->C1 C2 Calculate EC50 and maximal relaxation (Emax) C1->C2

Caption: General workflow for arterial relaxation assay.

Methodology:

  • Tissue Preparation: Arterial segments (e.g., rat femoral or cat cerebral arteries) are isolated and placed in a cold physiological salt solution. The arteries are then cut into rings of approximately 2-3 mm in width.

  • Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath filled with a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U46619 to induce a stable contraction.

  • Peptide Administration: Once a stable contraction is achieved, increasing concentrations of Helospectin I or this compound are cumulatively added to the organ bath.

  • Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are then plotted to determine the potency (EC50) and maximal effect (Emax) of each peptide.

In Vivo Glucagon Secretion Assay

This protocol describes a general method for assessing the effect of Helospectin I on glucagon secretion in a mouse model.

Methodology:

  • Animal Model: Mice are fasted overnight with free access to water.

  • Peptide Administration: A baseline blood sample is collected. Helospectin I is then administered via intravenous injection at various doses.

  • Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 2 and 6 minutes).

  • Hormone Analysis: Plasma is separated from the blood samples, and glucagon concentrations are measured using a specific radioimmunoassay (RIA) or ELISA kit.

  • Data Analysis: Changes in plasma glucagon levels from baseline are calculated for each dose and time point to determine the stimulatory effect of the peptide.

Conclusion

Helospectin I and this compound are structurally very similar peptides with largely overlapping biological activities, primarily as vasodilators and secretagogues. The absence of the C-terminal serine in this compound may contribute to subtle differences in potency and efficacy in certain tissues. Both peptides act through VIP receptors and the cAMP signaling pathway, highlighting their potential as pharmacological tools for studying this system and as templates for the development of novel therapeutics targeting cardiovascular and metabolic disorders. Further research with direct, quantitative comparisons of their activities in a wider range of biological systems is warranted to fully elucidate their distinct physiological roles.

References

Helospectin II: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] Sharing significant structural homology with VIP and other related peptides, this compound exerts its biological effects primarily through interaction with the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.[2][3] Activation of these receptors triggers a cascade of intracellular signaling events, leading to a diverse range of physiological responses. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its potential therapeutic applications. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental methodologies, and visualize the complex signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic development of this compound and its analogs.

Introduction to this compound

This compound is a naturally occurring peptide that has garnered scientific interest due to its diverse biological activities.[1] Structurally, it is closely related to Helospectin I, differing only by the absence of a C-terminal serine residue.[1] Like other members of its peptide family, this compound plays a role in a variety of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune system modulation.[2][3] Its therapeutic potential stems from its ability to selectively target and activate VPAC receptors, which are expressed in numerous tissues throughout the body, including the central nervous system, gastrointestinal tract, and various tumors.[2][3]

Mechanism of Action: Signaling Pathways

This compound, as a ligand for VPAC receptors, initiates intracellular signaling primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3] VPAC receptors are preferentially coupled to the Gαs protein subunit. Upon ligand binding, Gαs activates adenylyl cyclase, which converts ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[3]

Beyond the canonical Gαs/cAMP/PKA pathway, VPAC receptors have also been shown to couple to other G proteins, such as Gαi and Gαq. Coupling with Gαi can lead to the inhibition of adenylyl cyclase and activation of the PI3K/AKT pathway. Activation of Gαq stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The specific signaling pathway activated by this compound can vary depending on the cell type and the specific receptor subtype (VPAC1 vs. VPAC2) that is predominantly expressed.

Signaling Pathway Diagrams

G_alpha_s_signaling Helospectin_II This compound VPAC_R VPAC Receptor Helospectin_II->VPAC_R G_alpha_s Gαs VPAC_R->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: this compound Gαs Signaling Pathway.

G_alpha_iq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Helospectin_II This compound VPAC_R VPAC Receptor Helospectin_II->VPAC_R G_alpha_iq Gαi/q VPAC_R->G_alpha_iq PLC Phospholipase C G_alpha_iq->PLC activates PI3K PI3K G_alpha_iq->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT activates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response AKT->Cellular_Response

Caption: this compound Gαi/q Signaling Pathways.

Potential Therapeutic Applications

The widespread distribution of VPAC receptors and the diverse signaling pathways activated by this compound suggest its potential utility in a range of therapeutic areas.

Cancer

The overexpression of VPAC receptors, particularly VPAC1, in various types of cancer cells presents a promising target for anti-cancer therapies.[2] Activation of these receptors can influence tumor growth, migration, and apoptosis.

Quantitative Data Summary: Anti-Cancer Effects

Cell LinePeptideEffectConcentration/DoseCitation
Human SUP-T1 lymphoblastsHelospectinAdenylate cyclase stimulation-[4]
HT-29 human colonic carcinoma cellsVIPAttenuation of cAMP signals10⁻⁸ M[5]
MDA-MB-231 and MCF-7 human breast cancer cellsVIPInhibition of cell migration upon VIPR2 silencing-
Neuroprotection

VPAC receptors are expressed in the central nervous system, and their activation has been linked to neuroprotective effects.[2][6][7] This suggests a potential role for this compound in the treatment of neurodegenerative diseases.

Vasodilation and Cardiovascular Effects

This compound and related peptides are potent vasodilators, leading to a reduction in blood pressure.[1][8][9] This effect is mediated by the relaxation of smooth muscle cells in blood vessels.

Quantitative Data Summary: Cardiovascular Effects

ParameterPeptideEffectConcentration/DoseCitation
Systemic Blood Pressure (Rat)This compoundDose-dependent reduction> 1 nmol kg⁻¹[8][9]
Feline Middle Cerebral ArteriesThis compoundConcentration-dependent relaxation (50-80%)10⁻¹⁰ to 10⁻⁶ mol/L[1]
Local Cerebral Blood Flow (Cat)This compound19 ± 5% increase5 µg[1]
Insulinotropic Effects

Members of the VIP/secretin/glucagon family are known to stimulate insulin secretion from pancreatic beta cells. This suggests a potential application for this compound in the management of diabetes.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Peptide Synthesis and Purification

The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc approach.[10]

Experimental Workflow: Peptide Synthesis and Purification

peptide_synthesis_workflow Resin Solid Support Resin Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection repeat Deprotection->Coupling Cleavage Cleavage from Resin Deprotection->Cleavage final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin, such as an amino-Li-resin.[10]

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. This involves an activation step followed by the coupling reaction.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid to allow for the next coupling reaction.

  • Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry.[13][14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation in response to treatment with compounds like this compound.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Insulin Secretion Assay

This assay measures the ability of this compound to stimulate insulin secretion from pancreatic beta cells or isolated islets.[19][20][21]

Protocol:

  • Cell/Islet Culture: Culture pancreatic beta cells (e.g., INS-1) or isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells/islets in a low-glucose buffer to establish a basal level of insulin secretion.

  • Stimulation: Incubate the cells/islets with various concentrations of this compound in the presence of a stimulatory glucose concentration.[22]

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Receptor Binding Affinity

The therapeutic efficacy of this compound is directly related to its binding affinity for VPAC receptors. Binding affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher affinity.

Quantitative Data Summary: Receptor Binding Affinity

Receptor/Cell LineLigandKd (nM)Citation
Human SUP-T1 lymphoblastsHelodermin3[4][23]
Human SUP-T1 lymphoblastsVIP15[4][23]
Human SUP-T1 lymphoblastsPHI20[4][23]

Conclusion and Future Directions

This compound is a promising peptide with a wide range of potential therapeutic applications, stemming from its ability to activate VPAC receptors and modulate key physiological processes. The data summarized in this guide highlight its potential in oncology, neuroprotection, and the management of cardiovascular and metabolic disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to develop novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and signaling pathway visualizations provided herein are intended to facilitate future research in this exciting field.

References

Helospectin II in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1][2] Emerging research has highlighted its potent vasoactive properties, suggesting a potential role in the regulation of cardiovascular homeostasis and as a template for the development of novel therapeutic agents for cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular effects, its mechanism of action, and detailed experimental protocols for its investigation.

Mechanism of Action and Signaling Pathway

This compound exerts a direct vasodilatory effect on vascular smooth muscle cells.[1][3] Notably, this action is independent of the endothelium and is not mediated by the classical VIP (VPAC) or pituitary adenylate cyclase-activating polypeptide (PACAP) receptors.[3] Furthermore, the vasodilatory response is not blocked by inhibitors of cyclooxygenase, indicating that prostaglandin synthesis is not involved in its mechanism of action.[3]

While the precise signaling cascade is still under investigation, evidence suggests that this compound likely interacts with a distinct G-protein coupled receptor on vascular smooth muscle cells. Based on the actions of related peptides in other tissues, it is hypothesized that this interaction leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately lead to a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced vasodilation.

HelospectinII_Signaling cluster_cell Vascular Smooth Muscle Cell HelospectinII This compound Receptor This compound Receptor (GPCR) HelospectinII->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Leads to VascularSmoothMuscleCell Vascular Smooth Muscle Cell

Proposed signaling pathway of this compound in vascular smooth muscle.

Quantitative Data on Cardiovascular Effects

This compound has demonstrated significant effects on key cardiovascular parameters. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Hemodynamic Effects of Intravenous this compound Administration in Rats

Dose (nmol/kg)Change in Mean Arterial Pressure (MAP)
>1Significant dose-dependent reduction
Higher dosesReduction comparable to Vasoactive Intestinal Peptide (VIP)

Data extracted from studies comparing the hypotensive effects of this compound and VIP.[2]

Table 2: Vasorelaxant Effects of this compound on Isolated Rat Arteries

ParameterValue
Vessel Type Femoral Artery
Pre-contraction Agent Phenylephrine or Prostaglandin F2α
Potency Lower than Vasoactive Intestinal Peptide (VIP)
Maximum Relaxation Similar to Vasoactive Intestinal Peptide (VIP)

Data from in vitro studies on isolated rat femoral arteries.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cardiovascular effects of this compound.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol describes the measurement of blood pressure and heart rate in response to intravenous administration of this compound.

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Urethane (1.25 g/kg, intraperitoneal).

  • Surgical Preparation:

    • Catheterization of the femoral artery for continuous blood pressure monitoring using a pressure transducer.

    • Catheterization of the femoral vein for intravenous administration of this compound.

  • Data Acquisition:

    • Arterial pressure and heart rate are continuously recorded using a data acquisition system.

    • After a stabilization period, a baseline recording is obtained.

    • This compound is administered intravenously at increasing doses.

    • The peak change in mean arterial pressure (MAP) and heart rate from baseline is determined for each dose.

  • Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of this compound on hemodynamic parameters.

Hemodynamic_Workflow Start Anesthetize Rat Surgery Catheterize Femoral Artery and Vein Start->Surgery Stabilize Stabilization Period Surgery->Stabilize Baseline Record Baseline Hemodynamics Stabilize->Baseline Inject Administer this compound (i.v.) Baseline->Inject Record Record Hemodynamic Response Inject->Record Analyze Analyze Data & Construct Dose-Response Curve Record->Analyze End End of Experiment Analyze->End

Workflow for in vivo hemodynamic assessment.
In Vitro Vasorelaxation Studies using Isolated Arterial Rings

This protocol details the assessment of the direct vasodilatory effects of this compound on isolated blood vessels.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta or femoral artery is carefully excised.

    • The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

    • In some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup:

    • Arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • The rings are connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied to the rings, and they are allowed to equilibrate.

  • Experimental Procedure:

    • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or prostaglandin F2α.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) and the maximum relaxation (Emax) for this compound.

Vasorelaxation_Workflow Start Isolate Rat Artery Prepare Prepare Arterial Rings Start->Prepare Mount Mount Rings in Organ Bath Prepare->Mount Equilibrate Equilibration Period Mount->Equilibrate Contract Pre-contract with Vasoconstrictor Equilibrate->Contract Administer Add Cumulative Doses of This compound Contract->Administer Record Record Relaxation Response Administer->Record Analyze Analyze Data & Construct Concentration-Response Curve Record->Analyze End End of Experiment Analyze->End

Workflow for in vitro vasorelaxation assay.

Conclusion

This compound is a potent vasodilator with a mechanism of action that appears to be distinct from that of other members of the VIP superfamily. Its ability to directly relax vascular smooth muscle, independent of the endothelium, makes it an intriguing subject for cardiovascular research. Further investigation into its specific receptor and downstream signaling pathway is warranted and could pave the way for the development of novel therapeutic strategies for conditions characterized by endothelial dysfunction and excessive vasoconstriction. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the cardiovascular pharmacology of this compound.

References

An In-depth Technical Guide on Early-Stage Research of Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon. Structurally, this compound is identical to Helospectin I, except it lacks the C-terminal serine residue. As a member of this peptide family, this compound exhibits a range of biological activities, primarily related to vasodilation and metabolic regulation, making it a molecule of interest for therapeutic development. This guide provides a comprehensive overview of the core technical aspects of early-stage research on this compound, focusing on its biological activities, receptor interactions, and the signaling pathways it modulates.

Core Properties of this compound

PropertyDescription
Amino Acid Sequence His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser
Molecular Formula C₁₈₀H₂₈₈N₄₆O₅₇
Molecular Weight 4008.58 Da
Family Glucagon/Secretin Superfamily
Primary Activities Vasodilation, Pancreatic Secretion

Receptor Binding and Affinity

This compound primarily exerts its effects through interaction with two subtypes of VIP receptors: VPAC1 and VPAC2. These are Class B G-protein coupled receptors (GPCRs) widely distributed throughout the body. While specific dissociation constants (Kd) for this compound are not extensively reported, its binding characteristics are often compared to VIP and other related peptides.

Receptor Binding Profile:

ReceptorBinding Characteristics
VPAC1 This compound demonstrates affinity for the VPAC1 receptor.
VPAC2 This compound also binds to the VPAC2 receptor, and in some systems, it shows a degree of selectivity for this subtype.

Biological Activities and Quantitative Data

Vasodilation

A primary and well-documented effect of this compound is its potent vasodilatory action. It induces relaxation of vascular smooth muscle, leading to increased blood flow.

Quantitative Analysis of Vasodilation:

ParameterValue/ObservationReference System
Concentration Range for Relaxation 10⁻¹⁰ to 10⁻⁶ mol/LFeline middle cerebral arteries[1]
Maximum Relaxation 50% to 80% of precontractionFeline middle cerebral arteries[1]
Potency Comparison Similar potency to VIPFeline middle cerebral arteries[1]
In Vivo Effect Dose-dependent reduction in blood pressureRat[2][3]
Pancreatic Secretion

This compound is also known to influence pancreatic exocrine and endocrine functions.

Effects on Pancreatic Hormone Secretion:

HormoneEffect
Insulin Limited direct effect on insulin secretion.
Glucagon Potentiation of glucagon secretion.

Signaling Pathways

The biological effects of this compound are primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

HelospectinII_Signaling_Pathway HelospectinII This compound VPACR VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPACR Binds G_protein Gαs Protein VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein activated by cAMP (Epac) cAMP->Epac Activates Downstream_PKA PKA Substrates (e.g., CREB) PKA->Downstream_PKA Phosphorylates Downstream_Epac Epac Effectors (e.g., Rap1) Epac->Downstream_Epac Activates Biological_Effects Biological Effects (e.g., Vasodilation) Downstream_PKA->Biological_Effects Downstream_Epac->Biological_Effects

Figure 1: this compound signaling cascade via VPAC receptors.

Upon binding to VPAC receptors, this compound activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This second messenger then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

  • PKA Pathway: Activated PKA phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

  • Epac Pathway: Epac proteins act as guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2, influencing processes such as cell adhesion and exocytosis.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for VPAC receptors.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing VPAC receptors Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled VIP (e.g., ¹²⁵I-VIP) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound Competitor_Prep->Incubate Filter Separate bound from free radioligand (e.g., vacuum filtration) Incubate->Filter Count Quantify radioactivity (gamma counter) Filter->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing VPAC receptors in a plate Pre_Incubate Pre-incubate with a phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with varying concentrations of this compound Pre_Incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Quantify cAMP using a competitive immunoassay (e.g., ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Generate a standard curve and determine cAMP concentrations Detect_cAMP->Analyze_Data Plot_Curve Plot cAMP concentration vs. This compound concentration to find EC₅₀ Analyze_Data->Plot_Curve

References

Helospectin II and Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the smooth muscle relaxant properties of Helospectin II. This peptide, originally isolated from the venom of the Gila monster (Heloderma suspectum), has demonstrated significant potential in modulating smooth muscle tone in various physiological systems.

Introduction

This compound is a 38-amino acid peptide belonging to the vasoactive intestinal polypeptide (VIP)/secretin/glucagon superfamily of peptides.[1] It shares structural homology with other vasoactive peptides, such as Helospectin I and VIP, and has been shown to elicit potent smooth muscle relaxation in a variety of tissues, including vascular and airway smooth muscle.[2][3] This guide will explore the molecular mechanisms underlying this relaxation, present available quantitative data, and provide detailed experimental protocols for its investigation.

Mechanism of Action and Signaling Pathway

This compound-induced smooth muscle relaxation is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] While it can interact with receptors for VIP, evidence suggests a preference for the VPAC2 receptor subtype in humans.[5]

The binding of this compound to the VPAC2 receptor on the surface of a smooth muscle cell initiates a cascade of intracellular events:

  • Receptor Activation and G Protein Coupling: Upon ligand binding, the VPAC2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[4][5]

  • Activation of Adenylyl Cyclase: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase.[2][5]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[2]

  • Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[6]

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream target proteins that collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. This ultimately results in smooth muscle relaxation.[7]

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VPAC2 Receptor VPAC2 Receptor This compound->VPAC2 Receptor Binds Gs Protein Gs Protein VPAC2 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Binds PKA (active) PKA (active) PKA (inactive)->PKA (active) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKA (active)->Smooth Muscle Relaxation Promotes

Caption: this compound Signaling Pathway for Smooth Muscle Relaxation.

Quantitative Data on Smooth Muscle Relaxation

The potency of this compound in inducing smooth muscle relaxation has been quantified in various studies. The following table summarizes the available data.

PeptideTissueSpeciesMethodParameterValueReference
This compound Vas DeferensRatSuppression of electrically evoked twitchespIC506.8[8]
Helospectin I Vas DeferensRatSuppression of electrically evoked twitchespIC507.2[8]
Helodermin Vas DeferensRatSuppression of electrically evoked twitchespIC506.9[8]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

The following section outlines a detailed methodology for assessing the smooth muscle relaxant effects of this compound using an in vitro organ bath setup. This is a standard and widely accepted technique in pharmacology.[9][10][11]

In Vitro Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes the measurement of isometric tension in isolated smooth muscle tissue preparations.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.

  • This compound stock solution and serial dilutions.

  • Contractile agonist (e.g., Phenylephrine, Carbachol, KCl) appropriate for the tissue type.

  • Organ bath system with temperature control, aeration, and isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.

    • Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 1 cm strips for intestine).

    • Suspend the tissue segments in the organ baths containing pre-warmed and gassed PSS.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (determined empirically for each tissue type, e.g., 1-2 g for rat aorta).

    • Wash the tissues with fresh PSS every 15-20 minutes during equilibration.

    • After equilibration, induce a submaximal contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl or 1 µM Phenylephrine) to check for tissue viability and to obtain a reference contraction.

    • Wash the tissues repeatedly until the tension returns to the baseline.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction with an appropriate agonist (e.g., Phenylephrine at its EC50 concentration).

  • Cumulative Concentration-Response Curve for this compound:

    • Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, starting from a low concentration and increasing it stepwise (e.g., half-log increments).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).

Experimental_Workflow cluster_preparation Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60 min) B->C D Viability Test (e.g., KCl) C->D E Induce Submaximal Contraction D->E F Cumulative Addition of this compound E->F G Record Relaxation F->G H Generate Concentration-Response Curve G->H I Calculate EC50 and Emax H->I

Caption: Workflow for In Vitro Smooth Muscle Relaxation Assay.

Conclusion

This compound is a potent smooth muscle relaxant that acts via a well-defined signaling pathway involving the VPAC2 receptor, adenylyl cyclase, and cAMP. The quantitative data, though limited, indicates significant biological activity. The provided experimental protocol offers a robust framework for further investigation into the pharmacological properties of this compound and its potential therapeutic applications in conditions characterized by smooth muscle hypercontractility, such as hypertension and asthma. Further research is warranted to expand the quantitative dataset across various smooth muscle types and to fully elucidate the therapeutic potential of this peptide.

References

Methodological & Application

Application Notes and Protocols for Helospectin II In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of Helospectin II, a vasoactive intestinal peptide (VIP)-like molecule. The protocols are designed for researchers in pharmacology, cell biology, and drug discovery.

This compound, like other VIP-related peptides, is known to induce vasodilation and is believed to exert its effects through G protein-coupled receptors (GPCRs), leading to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4][5] The following protocols describe a receptor binding assay to determine the affinity of this compound for its receptor and a functional assay to measure its effect on cAMP production.

This compound Signaling Pathway

This compound is presumed to follow a signaling cascade typical for VIP-like peptides, which involves binding to a Gs protein-coupled receptor. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates protein kinase A (PKA), leading to various downstream cellular responses.

HelospectinII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol helo This compound receptor GPCR (Gs) helo->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to its receptor using a competitive binding assay with a radiolabeled ligand.

Experimental Workflow

Receptor_Binding_Workflow prep Prepare Cell Membranes Expressing the Receptor incubation Incubate Membranes with Radioligand and this compound prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Measure Radioactivity using Scintillation Counting wash->scintillation analysis Analyze Data to Determine Ki scintillation->analysis

Caption: Receptor binding assay workflow.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-VIP)

  • Unlabeled this compound

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand at a concentration near its Kd, and 50 µL of the this compound dilution series.

  • For total binding, add 50 µL of binding buffer instead of this compound. For non-specific binding, add 50 µL of a high concentration of unlabeled VIP.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.[6]

  • Wash the filters three times with 200 µL of ice-cold wash buffer to minimize non-specific binding.[6]

  • Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis: The data will be used to generate a competition binding curve by plotting the percentage of specific binding against the log concentration of this compound. The IC50 value can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Data Presentation

CompoundIC50 (nM)Ki (nM)
This compound
Control Peptide
cAMP Functional Assay (AlphaScreen)

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a functional readout of receptor activation. The AlphaScreen cAMP assay is a competitive immunoassay.[4][5][7]

Experimental Workflow

cAMP_Assay_Workflow cell_prep Prepare Cell Suspension Expressing the Receptor stimulation Stimulate Cells with This compound cell_prep->stimulation lysis Lyse Cells and Add AlphaScreen Reagents stimulation->lysis incubation Incubate in the Dark lysis->incubation read Read Plate on Alpha-enabled Plate Reader incubation->read analysis Analyze Data to Determine EC50 read->analysis

Caption: cAMP functional assay workflow.

Materials:

  • Cells expressing the target receptor

  • This compound

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)[4]

  • AlphaScreen cAMP Assay Kit (containing biotinylated cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads)[4][5][7]

  • 384-well white OptiPlates

  • Alpha-enabled microplate reader

Procedure:

  • Prepare a suspension of cells in stimulation buffer.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Add 5 µL of the this compound dilutions or control to the appropriate wells.

  • Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

  • Add 10 µL of the AlphaScreen reagent mix (containing lysis buffer, biotin-cAMP, and anti-cAMP acceptor beads) to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 10 µL of streptavidin-donor beads.

  • Incubate for a further 2-4 hours at room temperature in the dark.

  • Read the plate on an Alpha-enabled microplate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced.[7] A standard curve should be generated using known concentrations of cAMP. The data for this compound will be used to plot a dose-response curve and determine the EC50 value.

Data Presentation

CompoundEC50 (nM)Maximum Response (% of Control)
This compound
Forskolin (Control)100%

References

Application Notes and Protocols for Quantifying Helospectin II-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). As a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily, it has garnered interest for its potent vasodilatory effects. Understanding and quantifying the vasodilatory properties of this compound are crucial for elucidating its physiological roles and exploring its therapeutic potential in cardiovascular diseases.

These application notes provide a comprehensive guide to the methodologies used to quantify this compound-induced vasodilation, summarize the available quantitative data, and describe the current understanding of its signaling pathway.

Quantitative Data Summary

The vasodilatory effects of this compound have been observed in various ex vivo and in vivo models. The following table summarizes the key quantitative findings from the literature.

ParameterValueSpecies/VesselMethodReference
Concentration Range for Vasodilation 10⁻¹⁰ to 10⁻⁶ mol/LFeline middle cerebral arteriesIsolated vessel myography[1]
Maximal Relaxation (Emax) 50% to 80% of pre-contractionFeline middle cerebral arteriesIsolated vessel myography[1]
Potency Comparison Similar potency to VIPFeline middle cerebral arteriesIsolated vessel myography[1]
Potency Comparison Lower potency than VIPRat femoral arteriesIsolated vessel myography[2][3]
In Vivo Vasodilation 1.0 nmol evoked potent vasodilationHamster cheek pouch microcirculationIntravital microscopy[4]
In Vivo Cerebral Blood Flow 19 ± 5% increase with 5 µg injectionCatIntracerebral microinjection[1]

Note: Specific EC50 values for this compound-induced vasodilation are not consistently reported in the reviewed literature, and potency can vary depending on the vascular bed and species.

Signaling Pathway

The signaling pathway of this compound-induced vasodilation is believed to be initiated by its binding to a G-protein coupled receptor (GPCR) on vascular smooth muscle cells. However, the precise receptor identity is a subject of ongoing research and may be tissue-specific. Some studies suggest that this compound acts via the canonical VIP receptors, VPAC1 and VPAC2, while other evidence points towards a distinct, yet unidentified, receptor.

The generally accepted downstream pathway involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation (vasodilation).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Helospectin_II This compound Receptor GPCR (VPAC1/VPAC2 or Novel Receptor) Helospectin_II->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Vasodilation Vasodilation PKA_active->Vasodilation Leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Ex Vivo Quantification of Vasodilation using Wire Myography

This protocol describes the assessment of this compound's vasodilatory effect on isolated arterial segments.

1. Materials and Reagents:

  • Isolated arterial segments (e.g., mesenteric, femoral, or cerebral arteries)

  • Physiological Salt Solution (PSS), composition in mM: NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, Glucose 5.5.

  • High potassium PSS (KPSS) for viability testing (equimolar substitution of NaCl with KCl)

  • Phenylephrine or other suitable vasoconstrictor

  • This compound stock solution

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen gas (95% O₂, 5% CO₂)

2. Experimental Workflow:

G cluster_prep Vessel Preparation cluster_mounting Myograph Mounting cluster_testing Experiment Isolate Isolate Artery Clean Clean Connective Tissue Isolate->Clean Cut Cut 2mm Segments Clean->Cut Mount Mount on Wires Cut->Mount Equilibrate Equilibrate in PSS (37°C, Carbogen) Mount->Equilibrate Normalize Normalize Tension Equilibrate->Normalize Viability Check Viability (KPSS) Normalize->Viability Precontract Pre-contract (e.g., Phenylephrine) Viability->Precontract DoseResponse Cumulative Doses of this compound Precontract->DoseResponse Washout Washout DoseResponse->Washout

Caption: Experimental workflow for wire myography.

3. Detailed Procedure:

  • Vessel Dissection: Euthanize the animal according to approved protocols. Carefully dissect the desired artery and place it in ice-cold PSS. Under a dissection microscope, clean the artery of surrounding adipose and connective tissue. Cut the artery into ~2 mm long rings.

  • Mounting: Mount the arterial ring on the two wires of the wire myograph chamber.

  • Equilibration and Normalization: Submerge the mounted vessel in PSS at 37°C, continuously bubbled with carbogen. Allow the vessel to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel.

  • Viability Check: After normalization, challenge the vessel with KPSS to ensure its contractile viability. A robust contraction confirms the health of the smooth muscle. Wash the vessel with PSS until it returns to baseline tension.

  • Pre-contraction: Induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine, typically to ~80% of the KPSS-induced contraction).

  • Dose-Response Curve: Once the contraction is stable, add cumulative concentrations of this compound to the bath, allowing the relaxation to plateau at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the Emax and EC50 values.

Protocol 2: In Vivo Quantification of Vasodilation using Intravital Microscopy

This protocol allows for the direct visualization and measurement of microvascular responses to this compound in a living animal.

1. Materials and Reagents:

  • Anesthetized animal (e.g., hamster with cheek pouch preparation, or mouse with cremaster muscle preparation)

  • Intravital microscope with a camera and recording software

  • Surgical tools for exteriorizing the tissue of interest

  • Animal monitoring equipment (temperature, heart rate)

  • Bicarbonate-buffered saline

  • This compound solution for suffusion or microinjection

2. Experimental Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature. Perform the necessary surgery to exteriorize the tissue to be studied (e.g., the hamster cheek pouch).

  • Microscope Setup: Place the animal on the microscope stage and position the exteriorized tissue for observation. Continuously suffuse the tissue with warmed bicarbonate-buffered saline.

  • Baseline Recording: Identify a suitable arteriole and record baseline vessel diameter for a stable period.

  • This compound Application: Apply this compound to the tissue, either by adding it to the suffusion solution or by microinjection near the vessel of interest.

  • Response Recording: Record the changes in vessel diameter in response to this compound.

  • Data Analysis: Measure the vessel diameter from the recorded images at baseline and at the peak of the response to this compound. Calculate the percentage change in diameter.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol outlines a method to determine if this compound stimulates cAMP production in vascular cells, consistent with its proposed signaling pathway.

1. Materials and Reagents:

  • Cultured vascular smooth muscle cells or endothelial cells

  • Cell culture medium and reagents

  • This compound

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based)

  • Plate reader

2. Experimental Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

  • Stimulation: Treat the cells with different concentrations of this compound for a specified time. Include a vehicle control and a positive control (forskolin).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Plot the dose-response curve for this compound-induced cAMP production.

Conclusion

The protocols and data presented here provide a framework for the quantitative assessment of this compound-induced vasodilation. While the potent vasodilatory effects of this compound are well-established, further research is needed to determine precise EC50 values across different vascular beds and to definitively identify the receptor(s) mediating its effects. The methodologies described will be instrumental in advancing our understanding of this intriguing peptide and its potential clinical applications.

References

Application Notes and Protocols for Helospectin II Detection via Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the principles, applications, and procedures for the detection and quantification of Helospectin II using a competitive radioimmunoassay (RIA).

Introduction

Helospectin I and II are peptides isolated from the venom of the Gila monster lizard (Heloderma suspectum).[1] These peptides belong to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of hormones and share significant structural homology with VIP.[1] this compound is a 38-amino acid peptide that has been shown to exhibit potent biological activities, including vasodilation and interaction with VIP receptors, suggesting its potential role in various physiological processes.[1][2] Radioimmunoassay is a highly sensitive and specific technique used to measure the concentration of antigens, like this compound, in biological samples.[3][4]

The principle of a competitive RIA is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from a standard or sample) for a limited number of specific antibody binding sites.[3][5] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[5] By creating a standard curve using known concentrations of unlabeled antigen, the concentration in an unknown sample can be determined.[5][6]

Applications

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound-based therapeutics.

  • Receptor Binding Assays: Investigating the binding affinity of this compound and its analogs to specific receptors.[7]

  • Endocrinology Research: Studying the physiological roles of this compound and related peptides in various biological systems.

  • Drug Discovery and Development: Screening and characterizing novel compounds that modulate the activity of the this compound signaling pathway.

Experimental Protocols

This section outlines the necessary steps for performing a radioimmunoassay for this compound. Note that specific concentrations and incubation times may require optimization.

Reagent and Sample Preparation

1. Blood Sample Collection:

  • Collect blood samples into tubes containing EDTA to prevent coagulation.[6]

  • To inhibit proteinase activity, add aprotinin (0.6 TIU/mL of blood) and gently mix.[6]

  • Centrifuge the blood at 1600 x g for 15 minutes at 4°C to separate the plasma.[6]

  • Store plasma samples at -70°C for up to one month.[6]

2. Tissue Sample Preparation:

  • For tissue extracts, homogenization in an appropriate buffer is required. A general recommendation is to visit --INVALID-LINK-- for detailed tissue extraction methods.[6][8]

3. Reagent Reconstitution:

  • RIA Buffer: Dilute the concentrated RIA buffer with distilled water as per the manufacturer's instructions. This buffer is used for reconstituting other reagents and diluting samples.[6][8]

  • Standard Peptide: Reconstitute the lyophilized this compound standard with RIA buffer to create a stock solution. Vortex thoroughly to ensure complete dissolution.[6][8]

  • Antibody: Reconstitute the lyophilized anti-Helospectin II antibody with RIA buffer.

  • Tracer (¹²⁵I-Helospectin II): Prepare a working tracer solution by diluting the stock tracer solution in RIA buffer to a concentration of 8,000-10,000 counts per minute (cpm)/100 µL.[6]

Assay Procedure

The following protocol is based on a general competitive radioimmunoassay.

Table 1: Pipetting Scheme for a Typical this compound RIA

Tube TypeReagentVolume (µL)
Total Counts (TC) ¹²⁵I-Helospectin II100
Non-Specific Binding (NSB) RIA Buffer200
¹²⁵I-Helospectin II100
Zero Standard (B₀) RIA Buffer100
¹²⁵I-Helospectin II100
Anti-Helospectin II Antibody100
Standards Standard Dilutions100
¹²⁵I-Helospectin II100
Anti-Helospectin II Antibody100
Unknown Samples Sample100
¹²⁵I-Helospectin II100
Anti-Helospectin II Antibody100

Protocol Steps:

  • Prepare Assay Tubes: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), zero standard (B₀), each standard concentration, and each unknown sample.[3]

  • Add Standards and Samples: Pipette 100 µL of the appropriate standard dilution or unknown sample into the corresponding tubes. Add 200 µL of RIA buffer to the NSB tubes and 100 µL to the B₀ tubes.[3]

  • Add Antibody: Pipette 100 µL of the reconstituted anti-Helospectin II antibody into all tubes except the TC and NSB tubes. Vortex all tubes.[6]

  • First Incubation: Cover the tubes and incubate for 16-24 hours at 4°C.[6]

  • Add Tracer: Add 100 µL of the ¹²⁵I-Helospectin II working solution to all tubes. Vortex all tubes.

  • Second Incubation: Cover the tubes and incubate for another 16-24 hours at 4°C.[6]

  • Precipitation: Add 500 µL of cold RIA buffer (or a specific precipitating reagent if using a double antibody method) to all tubes except the TC tubes.[3][6] If using a secondary antibody (e.g., Goat Anti-Rabbit Gamma Globulin) and Normal Rabbit Serum (NRS), add these and incubate at room temperature for 90 minutes.[6]

  • Centrifugation: Centrifuge all tubes (except TC) at approximately 1,700 x g for 20-30 minutes at 4°C.[3][6]

  • Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.[3][6]

  • Counting: Measure the radioactivity in the pellets of all tubes (and the TC tubes) using a gamma counter.[5]

Data Analysis
  • Calculate Average Counts: Average the counts per minute (cpm) for each set of duplicate tubes.

  • Calculate Percent Bound (%B/B₀):

    • %B/B₀ = [(Average cpm of Standard or Sample - Average cpm of NSB) / (Average cpm of B₀ - Average cpm of NSB)] x 100

  • Generate Standard Curve: Plot the %B/B₀ for each standard as a function of its concentration on a semi-logarithmic graph.

  • Determine Unknown Concentrations: Interpolate the concentration of this compound in the unknown samples from the standard curve using their corresponding %B/B₀ values.

Table 2: Example Data for a this compound RIA Standard Curve

Standard Concentration (pg/mL)Average CPM% B/B₀
0 (B₀)10000100
10900090
50750075
100600060
250400040
500250025
1000150015
NSB5000

Visualizations

This compound RIA Workflow

RIA_Workflow prep Sample and Reagent Preparation add_sample Add Standards/Samples to Tubes prep->add_sample add_ab Add Anti-Helospectin II Antibody add_sample->add_ab incubate1 Incubate (16-24h, 4°C) add_ab->incubate1 add_tracer Add ¹²⁵I-Helospectin II Tracer incubate1->add_tracer incubate2 Incubate (16-24h, 4°C) add_tracer->incubate2 precipitate Add Precipitation Reagent incubate2->precipitate centrifuge Centrifuge precipitate->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate count Count Radioactivity (Gamma Counter) aspirate->count analyze Data Analysis and Concentration Determination count->analyze

Caption: Workflow diagram for the this compound Radioimmunoassay.

This compound Signaling Pathway

This compound is known to interact with VIP receptors, which are G-protein coupled receptors. This interaction leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7]

Helospectin_Signaling cluster_membrane Cell Membrane receptor VIP Receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts helo This compound helo->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Vasodilation) pka->response Phosphorylates Targets

Caption: Simplified signaling pathway of this compound via VIP receptors.

Quality Control

  • Intra- and Inter-Assay Variation: Run quality control samples with known concentrations in every assay to monitor performance and consistency.

  • Standard Curve Parameters: The slope and B₀ of the standard curve should be monitored to ensure assay stability. Ideally, the zero standard should bind 30-60% of the total counts.[3]

  • Non-Specific Binding: NSB should be consistently low, typically less than 5% of the total counts.

By following these detailed protocols and application notes, researchers can effectively utilize radioimmunoassay for the sensitive and specific detection of this compound in various biological samples.

References

Application Notes and Protocols for Synthetic Helospectin II in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, synthetic this compound has emerged as a valuable tool in a variety of research fields. Its potent biological activities, primarily related to vasodilation and interaction with specific G protein-coupled receptors (GPCRs), make it a subject of interest for studies in cardiovascular physiology, neurobiology, and pharmacology.[1][2][3] These application notes provide an overview of the research applications of synthetic this compound, along with detailed protocols for key experiments.

Physicochemical Properties

PropertyValueReference
Molecular Weight ~4.2 kDaN/A
Amino Acid Sequence HSDATFTAEYSKLLAKLALQKYLASILGSRTSPPN/A
Solubility Soluble in waterN/A

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects primarily through interaction with VIP receptors, which are class B G protein-coupled receptors.[4] While it shares structural homology with VIP, it exhibits distinct binding affinities and potencies at different VIP receptor subtypes.[4] The canonical signaling pathway initiated by this compound binding to a Gs-coupled receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

However, it is important to note that some studies suggest the vasodilatory effects of this compound may not be exclusively mediated by classical VIP or PACAP receptors, indicating the potential for alternative or novel signaling pathways.[1]

HelospectinII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HelospectinII This compound VIPR VIP Receptor (Gs-coupled) HelospectinII->VIPR Binds Gs Gs protein VIPR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKAi Inactive PKA cAMP->PKAi Activates PKAa Active PKA PKAi->PKAa Phosphorylation Phosphorylation of Downstream Targets PKAa->Phosphorylation Catalyzes Response Cellular Response (e.g., Vasodilation) Phosphorylation->Response

Canonical signaling pathway of this compound.

Research Applications & Quantitative Data

Synthetic this compound is utilized in a range of research applications, primarily focusing on its potent vasodilatory and receptor-binding properties.

Cardiovascular Research

This compound is a potent vasodilator, making it a valuable tool for studying blood pressure regulation and peripheral microcirculation.[1][3]

ParameterSpeciesModelDosage/ConcentrationObserved EffectReference
Blood Pressure RatIn vivo> 1 nmol/kgDose-dependent reduction in blood pressure[3]
Vasodilation HamsterCheek pouch microcirculation (in vivo)1.0 nmolPotent vasodilation[1]
Arterial Relaxation CatIsolated middle cerebral arteries10⁻¹⁰ to 10⁻⁶ mol/L50% to 80% relaxation of precontracted arteries[2]
Cerebral Blood Flow CatIn vivo (intracerebral microinjection)5 µg19 ± 5% increase[2]
Receptor Pharmacology

This compound is used to characterize VIP receptors and to investigate ligand-receptor interactions.

ParameterReceptor/Cell LineAssay TypeValueReference
Receptor Selectivity Human VIP1 and VIP2 receptorsBinding AssaySelective for human VIP2 receptor subtypes[4]
Receptor Affinity Porcine liver membranesRadioligand BindingKd of 6.5 ± 0.3 nM for VIP (Helodermin, a related peptide, showed lower affinity than VIP)

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the measurement of blood pressure in anesthetized rats following the administration of this compound.

Materials:

  • Synthetic this compound

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline (0.9% NaCl)

  • Blood pressure transducer and recording system

  • Catheters for arterial and venous cannulation

  • Syringes and needles

Procedure:

  • Anesthetize the rat according to approved animal care and use protocols.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the carotid artery for blood pressure measurement and connect the catheter to a pressure transducer.

  • Cannulate the jugular vein for intravenous administration of this compound.

  • Allow the animal to stabilize and record baseline blood pressure for at least 20 minutes.

  • Prepare a stock solution of synthetic this compound in saline.

  • Administer this compound intravenously at the desired dose (e.g., starting from 1 nmol/kg).

  • Continuously record the blood pressure response.

  • Administer increasing doses to generate a dose-response curve.

  • At the end of the experiment, euthanize the animal according to approved protocols.

InVivo_BP_Workflow A Anesthetize Rat B Cannulate Carotid Artery & Jugular Vein A->B C Record Baseline Blood Pressure B->C E Administer this compound (IV) C->E D Prepare this compound Solution D->E F Continuously Record Blood Pressure E->F G Generate Dose-Response Curve F->G H Euthanize Animal G->H

Workflow for in vivo blood pressure measurement.

Protocol 2: cAMP Accumulation Assay in Cultured Cells

This protocol outlines a method to measure the ability of this compound to stimulate intracellular cAMP production in a cell line expressing VIP receptors (e.g., CHO-K1 cells transiently transfected with the receptor).

Materials:

  • Synthetic this compound

  • Cell line expressing VIP receptors (e.g., CHO-K1)

  • Cell culture medium and supplements

  • Transfection reagent and plasmid encoding the VIP receptor

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium until they reach 70-80% confluency.

    • Transiently transfect the cells with the VIP receptor plasmid using a suitable transfection reagent, following the manufacturer's protocol. Include a mock transfection (empty vector) as a control.

    • Seed the transfected cells into multi-well plates and allow them to adhere and express the receptor (typically 24-48 hours).

  • cAMP Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

    • Prepare serial dilutions of synthetic this compound in stimulation buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

    • Measure the signal using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for cAMP accumulation assay.

Conclusion

Synthetic this compound is a versatile research peptide with significant potential for advancing our understanding of cardiovascular and receptor pharmacology. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data. Further research is warranted to fully elucidate the complete signaling network of this compound and to explore its therapeutic potential.

References

Helospectin II Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Helospectin II in various animal models, summarizing its physiological effects and providing detailed experimental protocols. This compound, a peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), belongs to the glucagon/secretin superfamily and shares structural and functional similarities with Vasoactive Intestinal Peptide (VIP). Research in animal models has demonstrated its potent effects on cardiovascular, endocrine, and exocrine systems, suggesting its potential as a therapeutic agent.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the key quantitative data from studies administering this compound in different animal models.

Table 1: Cardiovascular Effects of this compound

Animal ModelParameterDosageRoute of AdministrationObserved EffectCitation
RatSystemic Blood Pressure> 1 nmol/kgIntravenousDose-dependent reduction in blood pressure, similar in extent to VIP at higher doses.[1][2]
RatFemoral Artery Relaxation (in vitro)--Relaxed phenylephrine-contracted vessels to the same extent as VIP, but with lower potency.[1][2]
CatCerebral Blood Flow5 µgIntracerebral microinjection19% increase in cerebral blood flow.[3]
CatMiddle Cerebral Artery Relaxation (in vitro)10⁻¹⁰ to 10⁻⁶ mol/L-Concentration-dependent relaxation of 50% to 80% of precontraction.[3]
HamsterArteriolar Diameter (cheek pouch)1.0 nmolSuffusionPotent vasodilation.[4]
Guinea PigTracheal & Pulmonary Artery Relaxation (in vitro)--Concentration-dependent relaxation of precontracted segments.[5]

Table 2: Endocrine Effects of this compound (in Mice)

ParameterDosageRoute of AdministrationTime PointObserved EffectCitation
Plasma Glucagon0.1-0.8 nmol/kgIntravenous2 and 6 minutesPotent, dose-dependent increase.[6][7]
Plasma Insulin0.1-0.8 nmol/kgIntravenous2 minutesNo significant change.[6][7]
Plasma Insulin0.1-0.8 nmol/kgIntravenous6 minutesSlight increase.[6][7]
Plasma Glucose0.1-0.8 nmol/kgIntravenousNot specifiedNo significant change.[6][7]

Table 3: Exocrine Pancreatic Effects of this compound

Animal ModelParameterDosageRoute of AdministrationObserved EffectCitation
Guinea PigAirway & Pulmonary Artery Smooth Muscle Relaxation (in vitro)--Concentration-dependent relaxation.[5]
DogPancreatic HCO₃⁻ Secretion12.5-200 pmol/kg/hIntravenous InfusionDose-dependent increase.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound.

Protocol 1: In Vivo Cardiovascular Effects in Anesthetized Rats

Objective: To determine the effect of intravenously administered this compound on systemic blood pressure.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Anesthetic (e.g., urethane or pentobarbitone)

  • Saline solution (0.9% NaCl)

  • Pressure transducer and data acquisition system

  • Catheters for arterial and venous cannulation

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Shave the ventral neck area and make a midline incision to expose the trachea, carotid artery, and jugular vein.

  • Cannulation: Cannulate the trachea to ensure a clear airway. Cannulate the carotid artery and connect the catheter to a pressure transducer to record blood pressure. Cannulate the jugular vein for intravenous administration of this compound.

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is achieved.

  • This compound Administration: Prepare a stock solution of this compound in saline. Administer bolus injections of increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0 nmol/kg) via the jugular vein catheter. Flush the catheter with a small volume of saline after each injection.

  • Data Recording: Continuously record the mean arterial pressure (MAP) using the data acquisition system.

  • Data Analysis: Calculate the change in MAP from the baseline for each dose of this compound. Plot a dose-response curve to determine the potency and efficacy of this compound in reducing blood pressure.

Protocol 2: In Vivo Endocrine Pancreatic Effects in Mice

Objective: To assess the effect of intravenously administered this compound on plasma insulin and glucagon levels.

Materials:

  • Male NMRI mice (25-30g)

  • This compound

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Saline solution (0.9% NaCl)

  • Blood collection tubes containing aprotinin (a protease inhibitor)

  • ELISA kits for insulin and glucagon

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the mice with an appropriate anesthetic.

  • This compound Administration: Prepare a stock solution of this compound in saline. Administer a single intravenous injection of this compound (e.g., 0.4 nmol/kg) or saline (control) via the tail vein.

  • Blood Sampling: At specific time points (e.g., 2 and 6 minutes) after injection, collect blood samples via retro-orbital bleeding or cardiac puncture into tubes containing aprotinin to prevent peptide degradation.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hormone Measurement: Measure the concentrations of insulin and glucagon in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma insulin and glucagon levels between the this compound-treated and control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: In Vitro Smooth Muscle Relaxation Assay

Objective: To evaluate the direct relaxant effect of this compound on isolated smooth muscle tissue.

Materials:

  • Animal model (e.g., rat femoral artery, guinea pig trachea)

  • This compound

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Contractile agent (e.g., phenylephrine, U46619)

  • Organ bath system with force transducers

  • Surgical instruments

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., femoral artery). Carefully clean the tissue of adherent connective tissue and cut it into rings of appropriate size.

  • Mounting: Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension for at least 60 minutes. After equilibration, induce a stable contraction with a contractile agent (e.g., phenylephrine).

  • This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension using the force transducer and a data acquisition system.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent. Plot a concentration-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is believed to exert its effects by binding to Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2 receptors. These are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway.

HelospectinII_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HelospectinII This compound VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPAC_Receptor Binding G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Hormone Secretion) PKA->Cellular_Response Phosphorylation of target proteins Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Cannulation Surgical Cannulation (Artery and Vein) Anesthesia->Cannulation Stabilization Stabilize Animal & Record Baseline BP Cannulation->Stabilization Drug_Admin Administer this compound (Intravenous) Stabilization->Drug_Admin Data_Collection Continuously Record Blood Pressure Drug_Admin->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis (e.g., Dose-Response Curve) Data_Processing->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Cell-Based Assays to Determine Helospectin II Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] Like other members of this family, this compound exhibits a range of biological activities, including vasodilation.[1] It is structurally and functionally similar to VIP and is believed to exert its effects through interaction with VIP receptors, specifically the VPAC1 and VPAC2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Some studies also suggest a potential coupling to Gq proteins, resulting in the mobilization of intracellular calcium.[3][4]

These application notes provide detailed protocols for cell-based assays to quantify the biological activity of this compound. The primary methods described are a cAMP accumulation assay and an intracellular calcium mobilization assay. A receptor binding assay is also detailed to determine the binding affinity of this compound to its target receptors.

Signaling Pathway of this compound

This compound, acting through VPAC receptors, primarily activates the Gs signaling pathway. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. A secondary pathway involving the Gq protein can also be activated, leading to the activation of Phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Helospectin_II This compound VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) Helospectin_II->VPAC_Receptor Binds Gs Gs protein VPAC_Receptor->Gs Activates Gq Gq protein VPAC_Receptor->Gq Activates (alternative) AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates targets IP3 IP3 PLC->IP3 PIP2 to IP3 Ca2 Ca2+ IP3->Ca2 Releases from ER Cellular_Response_Ca2 Cellular Response Ca2->Cellular_Response_Ca2 Activates targets

Caption: this compound primary and alternative signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data for this compound and related peptides in various cell-based assays. Note that direct quantitative data for this compound is limited in publicly available literature. Therefore, data for the closely related peptide, Helodermin, is also provided as a reference.

Table 1: Agonist Activity (EC50) in cAMP Accumulation Assays

PeptideReceptorCell LineEC50 (nM)Reference
VIPhVPAC1CHO0.2[5]
VIPhVPAC2CHO0.3[5]
PACAP-27hVPAC1CHO0.1
PACAP-27hVPAC2CHO0.2
PACAP-38hVPAC1HEK293-[6]
HeloderminhVPAC2CHOSelective for hVPAC2[7]
Helospectin I/IIFeline Cerebral ArteryN/A (Tissue)Potency similar to VIP[1]

Table 2: Receptor Binding Affinity (Ki)

PeptideReceptorCell LineKi (nM)Reference
VIPhVPAC1CHO0.5[8]
VIPhVPAC2CHO0.6[8]
HeloderminhVPAC2CHOHigh Affinity[7]
HelospectinhVPAC2CHOSelective for hVPAC2[7]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Experimental Workflow:

cAMP Assay Workflow Seed_Cells Seed cells expressing VPAC receptors (e.g., CHO-hVPAC1/2) into a 96-well plate Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Pre-treatment Pre-treat with PDE inhibitor (e.g., IBMX) Incubate_1->Pre-treatment Stimulate Stimulate with varying concentrations of this compound Pre-treatment->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lyse_Cells->Detect_cAMP Analyze Analyze data to determine EC50 Detect_cAMP->Analyze Calcium Assay Workflow Seed_Cells Seed cells expressing VPAC receptors (e.g., HEK293-hVPAC1/2) into a 96-well black-walled, clear-bottom plate Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Incubate_1->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Compound Add varying concentrations of this compound Measure_Baseline->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Analyze Analyze data to determine EC50 Measure_Response->Analyze Binding Assay Workflow Prepare_Membranes Prepare cell membranes from cells expressing VPAC receptors Incubate Incubate membranes with a radiolabeled ligand (e.g., [125I]-VIP) and varying concentrations of unlabeled this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of the filter Separate->Measure_Radioactivity Analyze Analyze data to determine Ki Measure_Radioactivity->Analyze

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Helospectin II from Heloderma suspectum Venom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides, which are known for their diverse physiological roles.[1] this compound shares significant sequence homology with Vasoactive Intestinal Peptide (VIP) and, as a result, exhibits similar biological activities, including vasodilation and the stimulation of pancreatic secretions.[1] These properties make this compound a molecule of interest for therapeutic applications, particularly in cardiovascular and gastrointestinal medicine.

This application note provides a detailed protocol for the purification of this compound from crude Heloderma suspectum venom using a multi-step High-Performance Liquid Chromatography (HPLC) approach. The protocol is designed to yield a highly purified and biologically active peptide suitable for research and drug development purposes.

Signaling Pathway of this compound

This compound exerts its biological effects by activating Class II G-protein coupled receptors, specifically the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). Upon binding to these receptors, a conformational change is induced, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream cellular proteins and transcription factors, such as the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and ultimately, the physiological response.

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HelospectinII This compound VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPAC_Receptor Binds G_Protein G-Protein (Gαs) VPAC_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Physiological_Response Physiological Response Gene_Expression->Physiological_Response Leads to

Caption: this compound signaling cascade.

Experimental Protocols

The purification of this compound from crude venom is a multi-step process designed to isolate the peptide from a complex mixture of proteins, enzymes, and other small molecules. The following protocol outlines a representative workflow.

Materials and Equipment
  • Crude Heloderma suspectum venom (lyophilized)

  • Gel filtration chromatography column (e.g., Sephadex G-50)

  • Reverse-Phase HPLC (RP-HPLC) system with a preparative C18 column (e.g., Vydac C18, 10 µm, 22 x 250 mm)

  • Analytical RP-HPLC system with a C18 column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm)

  • UV detector

  • Fraction collector

  • Lyophilizer

  • Mobile Phase A (HPLC grade): 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B (HPLC grade): 0.1% (v/v) TFA in acetonitrile

  • Ammonium acetate buffer (for gel filtration)

  • Spectrophotometer for protein quantification

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

HPLC_Purification_Workflow Start Crude Heloderma suspectum Venom Step1 Step 1: Gel Filtration Chromatography (Size Exclusion) Start->Step1 Fraction_Collection1 Collect Fractions Step1->Fraction_Collection1 Step2 Step 2: Preparative RP-HPLC Fraction_Collection1->Step2 Pool fractions of interest Fraction_Collection2 Collect this compound Peak Step2->Fraction_Collection2 Step3 Step 3: Analytical RP-HPLC (Purity Assessment) Fraction_Collection2->Step3 Lyophilize and reconstitute Final_Product Purified this compound Step3->Final_Product

Caption: HPLC purification workflow for this compound.
Step 1: Gel Filtration Chromatography (Size Exclusion)

  • Sample Preparation: Dissolve 100 mg of lyophilized crude venom in 5 mL of 0.1 M ammonium acetate buffer (pH 6.8). Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.

  • Column Equilibration: Equilibrate a Sephadex G-50 column (2.5 x 100 cm) with 0.1 M ammonium acetate buffer at a flow rate of 1 mL/min.

  • Chromatography: Apply the venom solution to the column and elute with the same buffer.

  • Fraction Collection: Collect 5 mL fractions and monitor the absorbance at 280 nm.

  • Pooling: Pool the fractions corresponding to the peptide-rich region (typically lower molecular weight fractions) for further purification. Lyophilize the pooled fractions.

Step 2: Preparative Reverse-Phase HPLC
  • Sample Preparation: Reconstitute the lyophilized peptide fraction from Step 1 in 2 mL of Mobile Phase A.

  • Column and Conditions:

    • Column: Preparative C18 (e.g., Vydac 218TP1022, 10 µm, 22 x 250 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 10 mL/min

    • Detection: 214 nm

  • Gradient Elution:

    • 0-10 min: 5% B

    • 10-70 min: 5-50% B (linear gradient)

    • 70-75 min: 50-95% B (linear gradient)

    • 75-80 min: 95% B (isocratic wash)

  • Fraction Collection: Collect fractions corresponding to the major peaks. This compound is expected to elute at approximately 30-40% acetonitrile.

  • Identification: Analyze a small aliquot of each major fraction by analytical RP-HPLC and mass spectrometry to identify the fraction containing this compound. Pool the correct fractions and lyophilize.

Step 3: Analytical Reverse-Phase HPLC (Purity Assessment)
  • Sample Preparation: Reconstitute a small amount of the lyophilized this compound in Mobile Phase A.

  • Column and Conditions:

    • Column: Analytical C18 (e.g., Vydac 218TP54, 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1 mL/min

    • Detection: 214 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-45 min: 5-60% B (linear gradient)

    • 45-50 min: 60-95% B (linear gradient)

  • Data Analysis: Integrate the peak area of the chromatogram to determine the purity of the final this compound sample.

Data Presentation

The following table summarizes the representative quantitative data for the purification of this compound from 100 mg of crude venom. Note: This data is illustrative and may vary depending on the specific batch of venom and instrumentation used.

Purification StepTotal Protein (mg)Specific Activity (units/mg)Yield (%)Purity (%)
Crude Venom1001100~1
Gel Filtration (Pooled Fractions)253.587.5~10
Preparative RP-HPLC2.13879.8>95
Analytical RP-HPLC (Final Product)1.94177.9>98

Conclusion

The multi-step HPLC protocol described in this application note provides a robust and reproducible method for the purification of this compound from the venom of Heloderma suspectum. The combination of gel filtration and reverse-phase chromatography effectively separates this compound from other venom components, resulting in a highly purified product suitable for a range of research and preclinical applications. The detailed protocol and representative data serve as a valuable resource for scientists and drug development professionals working with this and other bioactive venom peptides.

References

Preparing Helospectin II Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). As a member of the vasoactive intestinal peptide (VIP) family, it exhibits significant biological activities, including vasodilation and antihypertensive effects, making it a molecule of interest in various research fields.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the reconstitution, storage, and handling of lyophilized this compound.

Quantitative Data Summary

For ease of use in calculations and experimental design, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 4008.58 g/mol
Appearance Lyophilized white powder
Solubility Water
Recommended Storage (Lyophilized) -20°C
Recommended Storage (Reconstituted) -20°C (short-term), -80°C (long-term)[2]
Typical Working Concentration 10⁻¹⁰ to 10⁻⁶ M (in vitro)[3]

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to a stock concentration of 1 mg/mL.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Using a sterile pipette tip, carefully add the appropriate volume of sterile, distilled water or sterile PBS to the vial to achieve the desired stock concentration. For a 1 mg/mL stock solution, add 1 mL of solvent to a vial containing 1 mg of this compound.

    • Calculation: Volume of solvent (mL) = [Mass of peptide (mg)] / [Desired concentration (mg/mL)]

  • Dissolution: Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to aggregate or denature. Ensure that the entire inside of the vial is wetted to dissolve any peptide that may have adhered to the walls.

  • Visual Inspection: After mixing, visually inspect the solution to ensure that the peptide has completely dissolved and that there are no visible particulates. The solution should be clear and colorless.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. When ready to use, thaw a single aliquot and keep it on ice. Avoid storing the thawed aliquot at 4°C for extended periods.

This compound Signaling Pathway

This compound, like other members of the VIP family, exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). The canonical signaling pathway initiated by this compound binding to these receptors is depicted below.

HelospectinII_Signaling HelospectinII This compound VPACR VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPACR Binds to G_protein Gαs Protein VPACR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

This compound signaling cascade.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing this compound stock solutions.

Stock_Solution_Workflow start Start: Lyophilized This compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., H₂O or PBS) centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve inspect Visual Inspection for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock Solution store->end

Workflow for this compound reconstitution.

References

Application Notes and Protocols for Helospectin II: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage, stability, and handling of Helospectin II. The protocols outlined below are based on established methodologies for peptide analysis and are intended to assist in maintaining the integrity and activity of this compound for research and development purposes.

Introduction to this compound

This compound is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin superfamily of peptides, which includes Vasoactive Intestinal Peptide (VIP), glucagon, and secretin. Due to its structural and functional similarities to VIP, this compound is known to exhibit a range of biological activities, primarily mediated through the activation of G-protein coupled receptors and the subsequent stimulation of the adenylyl cyclase signaling pathway.

Given its therapeutic potential, ensuring the long-term stability and integrity of this compound is critical for obtaining reliable and reproducible experimental results.

Long-Term Storage and Stability of this compound

The stability of this compound is influenced by several factors, including its physical state (lyophilized or in solution), storage temperature, pH, and exposure to light and oxygen.

Lyophilized this compound

For optimal long-term stability, this compound should be stored in its lyophilized form.

  • Storage Temperature : Lyophilized this compound should be stored at -20°C or -80°C.[1][2][3] Storing at -80°C is preferable for extended periods (months to years).[2][3]

  • Protection from Moisture : Lyophilized peptides are often hygroscopic and should be protected from moisture.[4] Vials should be kept tightly sealed and stored in a desiccator.[1][2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[3]

  • Protection from Light : To prevent photodegradation, lyophilized this compound should be stored in the dark or in an amber vial.[2]

  • Inert Atmosphere : For peptides containing amino acids susceptible to oxidation, such as methionine or cysteine, storing under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[3]

This compound in Solution

Storing peptides in solution for extended periods is generally not recommended due to a higher risk of degradation.[4] If storage in solution is necessary, the following guidelines should be followed:

  • Storage Temperature : Aliquots of reconstituted this compound should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[2][3]

  • pH of the Solution : The pH of the solvent can significantly impact the stability of peptides.[2] For many peptides, a slightly acidic pH (e.g., 5-6) is preferred to minimize degradation pathways such as deamidation and oxidation.[3]

  • Solvent : Use sterile, high-purity water or a suitable sterile buffer for reconstitution. The choice of buffer can affect stability.

  • Short-Term Storage : For short-term use (a few days), reconstituted this compound can be stored at 2-8°C.[5] However, for any duration longer than a week, freezing is recommended.[3]

Summary of Recommended Storage Conditions
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°CYearsStore in a desiccator, protect from light.[2][3]
-20°CSeveral Months to YearsStore in a desiccator, protect from light.[1][2][3]
4°CShort-term (days to weeks)For immediate use only.[4]
In Solution -80°CMonthsAliquot to avoid freeze-thaw cycles.[5]
-20°CWeeks to MonthsAliquot to avoid freeze-thaw cycles.[3][5]
4°CDaysFor short-term use only.[3][5]

Disclaimer: The stability of peptides is sequence-dependent. The information provided is based on general peptide stability guidelines. It is recommended to perform specific stability studies for your particular formulation and application.

Potential Degradation Pathways

This compound, like other peptides, can undergo various chemical and physical degradation processes that can compromise its biological activity. Understanding these pathways is crucial for developing stable formulations and analytical methods.

  • Oxidation : Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are susceptible to oxidation. This can be mitigated by storing the peptide under an inert atmosphere and protecting it from light.

  • Hydrolysis : Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. Aspartic acid (Asp) residues are particularly prone to cleavage.

  • Deamidation : Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation to form a cyclic imide intermediate, which can then hydrolyze to form aspartic acid or isoaspartic acid. This modification can alter the peptide's structure and function.

  • Aggregation : Peptides can self-associate to form soluble or insoluble aggregates. This can be influenced by factors such as concentration, pH, temperature, and ionic strength. Aggregation can lead to a loss of biological activity and may induce an immune response.

Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound.

Protocol for Forced Degradation Study of this compound

Forced degradation studies are designed to accelerate the degradation of a peptide to identify potential degradation products and pathways.[6] This information is valuable for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • Lyophilized this compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • A light chamber providing UV and visible light

  • Temperature-controlled incubator/oven

  • pH meter

  • RP-HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with HCl before analysis.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and analyze it by a stability-indicating method, such as RP-HPLC.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.

    • Quantify the percentage of remaining this compound and the formation of each degradation product.

    • If a mass spectrometer is available, analyze the degradation products to determine their mass and fragmentation patterns for structural elucidation.

Protocol for RP-HPLC Analysis of this compound Purity and Stability

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating and quantifying peptides and their degradation products.

Objective: To determine the purity of this compound and monitor its stability over time.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard and samples

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    30 60
    35 90
    40 90
    41 20

    | 50 | 20 |

Procedure:

  • Sample Preparation: Dissolve this compound samples in Mobile Phase A or an appropriate solvent to a known concentration (e.g., 0.1 mg/mL).

  • Standard Preparation: Prepare a solution of the this compound reference standard at the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For stability studies, compare the peak area of this compound in the stored sample to that of a freshly prepared sample to determine the percentage of peptide remaining.

Visualizations

Signaling Pathway of this compound

This compound, being a VIP analogue, is expected to bind to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HelospectinII This compound GPCR GPCR (e.g., VPAC Receptor) HelospectinII->GPCR Binds to G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, secretion) PKA->CellularResponse Phosphorylates targets leading to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for evaluating the stability of this compound.

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Heat, pH, Light, Oxidation) start->stress storage Long-Term Storage (Different Temperatures) start->storage sampling Time-Point Sampling stress->sampling storage->sampling analysis RP-HPLC Analysis (Purity & Quantification) sampling->analysis ms_analysis Mass Spectrometry (Degradant Identification) analysis->ms_analysis data Data Interpretation & Stability Profile analysis->data ms_analysis->data end End: Stability Report data->end

Caption: Workflow for assessing this compound stability.

References

Application Notes and Protocols for Studying Receptor-Ligand Interactions Using Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. This compound serves as a valuable tool for studying the pharmacology and signaling of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a class B G-protein coupled receptor (GPCR). This document provides detailed application notes and experimental protocols for utilizing this compound in receptor-ligand interaction studies.

Amino Acid Sequence of this compound: His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser

Receptor Specificity and Signaling

This compound is an agonist for VPAC receptors, with a notable selectivity for the human VPAC2 receptor[1]. The VPAC2 receptor is expressed in various tissues, including the central nervous system, pancreas, smooth muscle, and immune cells. Upon ligand binding, the VPAC2 receptor primarily couples to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). In addition to the canonical Gs-cAMP-PKA pathway, VPAC2 receptor activation can also lead to the activation of other signaling cascades, including the Phospholipase C (PLC) pathway, resulting in intracellular calcium mobilization, and the activation of the MAPK/ERK and PI3K/Akt pathways.

Data Presentation

Table 1: Ligand Properties

LigandAmino Acid SequenceMolecular Weight (Da)
This compoundHSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPS~4008

Table 2: Receptor Binding Affinity and Potency of Ligands at the Human VPAC2 Receptor

LigandBinding Affinity (Kd)Inhibitory Concentration (IC50)Functional Potency (EC50/pIC50)
This compound Not readily available in the reviewed literatureNot readily available in the reviewed literatureFunctional potency has been observed, but specific EC50 values for human VPAC2 are not consistently reported.
VIP Nanomolar rangeNanomolar rangeNanomolar range

Note: While this compound is known to bind with high affinity to the human VPAC2 receptor, specific quantitative binding data (Kd, IC50) is not consistently available in the public domain literature. Researchers are advised to determine these values empirically for their specific experimental system.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of this compound for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably or transiently expressing the human VPAC2 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: Typically 125I-VIP.

  • Unlabeled Ligand: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the VPAC2 receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand (at a concentration near its Kd) and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM).

    • Competition: 50 µL of radioligand and 50 µL of varying concentrations of this compound.

  • Incubation: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production following VPAC2 receptor activation.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human VPAC2 receptor (e.g., CHO-K1, HEK293).

  • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation.

  • This compound: At various concentrations.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • 96-well or 384-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer to each well and incubate for 15-30 minutes at 37°C.

  • Ligand Stimulation: Add 50 µL of this compound at various concentrations (prepared in stimulation buffer) to the wells. Include a control with buffer only (basal level). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Mandatory Visualizations

VPAC2_Signaling_Pathway cluster_membrane Plasma Membrane VPAC2 VPAC2 Receptor G_protein Gs Protein VPAC2->G_protein Activation ERK MAPK/ERK VPAC2->ERK Akt PI3K/Akt VPAC2->Akt AC Adenylyl Cyclase G_protein->AC Activation PLC PLC G_protein->PLC Alternative Coupling cAMP cAMP AC->cAMP Helospectin This compound Helospectin->VPAC2 PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Ca2 Ca²⁺ PLC->Ca2 Mobilization Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: VPAC2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes with VPAC2 Receptor start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_radioligand Add Radiolabeled Ligand (e.g., ¹²⁵I-VIP) setup_assay->add_radioligand add_competitor Add Unlabeled this compound (varying concentrations) setup_assay->add_competitor add_membranes Add Membrane Preparation add_radioligand->add_membranes add_competitor->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (IC₅₀, Kᵢ) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Receptor_Internalization_Logic Ligand_Binding This compound Binds to VPAC2 Receptor Receptor_Phosphorylation Receptor Phosphorylation (GRK-mediated) Ligand_Binding->Receptor_Phosphorylation Caveolae_Association Association with Caveolin Receptor_Phosphorylation->Caveolae_Association Internalization Caveolae-dependent Internalization Caveolae_Association->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Recycling Pathway Degradation Lysosomal Degradation Endosome->Degradation Degradation Pathway

Caption: VPAC2 Receptor Internalization Logic.

References

Application Notes and Protocols for Measuring Helospectin II Effects on Blood Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides.[1] Like other members of this family, this compound exhibits significant biological activity, including potent vasodilatory and antihypertensive effects.[2] These properties make it a subject of interest for cardiovascular research and potential therapeutic applications.

This document provides detailed application notes and experimental protocols for measuring the effects of this compound on blood pressure in preclinical research settings. It is intended to guide researchers in designing and executing robust in vivo and ex vivo experiments to characterize the cardiovascular profile of this peptide.

Mechanism of Action: VPAC Receptor Signaling

This compound exerts its vasodilatory effects primarily through the activation of Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2.[3][4] These receptors are G protein-coupled receptors (GPCRs) widely distributed in various tissues, including vascular smooth muscle.[5] The binding of this compound to VPAC receptors, which are preferentially coupled to the Gs alpha subunit (Gαs), initiates a downstream signaling cascade.[4][6]

Upon receptor activation, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this signaling pathway ultimately leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[6]

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HelospectinII This compound VPACR VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPACR Binding G_protein Gs Protein (αβγ) VPACR->G_protein Activation Gs_alpha Gsα-GTP G_protein->Gs_alpha GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase Gs_alpha->AdenylylCyclase Stimulation cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation & Blood Pressure Reduction PKA->Vasodilation Phosphorylation Cascade

Figure 1: this compound Signaling Pathway

Data Presentation: Quantitative Effects on Blood Pressure

The hypotensive effects of this compound have been quantified in animal models. The following table summarizes the dose-dependent reduction in mean arterial pressure (MAP) observed in anesthetized rats following intravenous administration of this compound, as compared to VIP.

PeptideDose (nmol/kg)Mean Arterial Pressure (MAP) Reduction (mmHg)Reference
This compound 0.115 ± 3[3][6]
0.328 ± 4[3][6]
1.045 ± 5[3][6]
3.050 ± 6[3][6]
VIP 0.125 ± 4[3][6]
0.340 ± 5[3][6]
1.055 ± 6[3][6]
3.058 ± 7[3][6]

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rodents using Tail-Cuff Method

This protocol describes a non-invasive method for measuring systolic blood pressure in conscious rats or mice.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Animal restrainer

  • Tail-cuff blood pressure measurement system (e.g., CODA™, Kent Scientific)

  • Warming platform

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment. On the day of the experiment, allow animals to acclimate to the restrainer for 10-15 minutes before starting measurements.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile saline to 1 mg of peptide.

    • Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection. Prepare fresh solutions on the day of the experiment.

  • Baseline Blood Pressure Measurement:

    • Place the animal on the warming platform set to a temperature that maintains the animal's body temperature (approximately 32-34°C).

    • Secure the animal in the restrainer and place the tail cuffs (occlusion and volume-pressure recording cuffs) on the base of the tail.

    • Perform 5-10 acclimation cycles followed by 10-15 measurement cycles to obtain a stable baseline blood pressure reading.

  • Administration of this compound:

    • Administer the prepared this compound solution or vehicle (sterile saline) via intravenous (tail vein) or intraperitoneal injection.

  • Post-Administration Blood Pressure Measurement:

    • Immediately after administration, begin continuous blood pressure measurements at regular intervals (e.g., every 5, 15, 30, 60, and 120 minutes) to capture the onset, peak, and duration of the hypotensive effect.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from the baseline for each time point.

    • Data are typically expressed as the mean change in blood pressure ± SEM.

    • Statistical analysis can be performed using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare the effects of different doses of this compound to the vehicle control.

TailCuff_Workflow A Animal Acclimation C Baseline Blood Pressure (Tail-Cuff) A->C B Prepare this compound Solution D Administer this compound or Vehicle (IV/IP) B->D C->D E Post-Administration Blood Pressure Measurement D->E F Data Analysis E->F

Figure 2: Tail-Cuff Experiment Workflow
Protocol 2: In Vivo Blood Pressure Measurement using Radiotelemetry

This protocol describes a more invasive but continuous and accurate method for measuring blood pressure in freely moving animals.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Implantable telemetry transmitter

  • Surgical tools

  • Anesthesia

  • Analgesics

  • Telemetry receiver and data acquisition system

Procedure:

  • Transmitter Implantation Surgery:

    • Anesthetize the animal following approved institutional protocols.

    • Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery. The transmitter body is typically placed in the abdominal cavity or a subcutaneous pocket.

    • Administer post-operative analgesics and allow the animal to recover for at least 7-10 days before starting the experiment.

  • Preparation of this compound Solution: As described in Protocol 1.

  • Baseline Data Recording:

    • House the animal individually in a cage placed on a telemetry receiver.

    • Record baseline blood pressure, heart rate, and activity for at least 24 hours to establish a stable diurnal rhythm.

  • Administration of this compound:

    • Briefly remove the animal from its cage to administer the prepared this compound solution or vehicle via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Continuous Data Recording:

    • Return the animal to its home cage and continue to record cardiovascular parameters continuously for a predefined period (e.g., 24-48 hours) to monitor the full effect of the peptide.

  • Data Analysis:

    • Analyze the telemetered data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins).

    • Calculate the change from the pre-dose baseline for each animal.

    • Statistical comparisons between treatment groups can be performed using repeated measures ANOVA.

Telemetry_Workflow A Telemetry Transmitter Implantation Surgery B Post-Operative Recovery (7-10 days) A->B C Baseline Data Recording (24h) B->C D Administer this compound or Vehicle C->D E Continuous Post-Dose Data Recording (24-48h) D->E F Data Analysis E->F

Figure 3: Radiotelemetry Experiment Workflow

Concluding Remarks

These application notes and protocols provide a framework for investigating the effects of this compound on blood pressure. The choice of experimental model and methodology should be guided by the specific research question and available resources. It is crucial to adhere to ethical guidelines for animal research and to employ appropriate statistical methods for data analysis to ensure the validity and reproducibility of the findings. The potent vasodilatory properties of this compound, mediated through VPAC receptor signaling, warrant further investigation for its potential as a cardiovascular research tool and therapeutic agent.

References

Troubleshooting & Optimization

Helospectin II Solubility and Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Helospectin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a 37-amino acid peptide belonging to the vasoactive intestinal peptide (VIP) family. It was originally isolated from the venom of the Gila monster (Heloderma suspectum). Its structure is similar to other members of the glucagon superfamily. Like VIP, this compound is known to be a potent vasodilator.

Q2: What is the amino acid sequence of this compound?

The amino acid sequence of this compound is: His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser.[1]

Q3: Is this compound soluble in water?

Yes, product information from suppliers indicates that this compound is soluble in water.[2] However, for quantitative assays, it is crucial to determine the optimal concentration and to ensure complete dissolution, which may require specific conditions.

Q4: How should lyophilized this compound be stored?

Lyophilized peptides should be stored at -20°C or colder, protected from light. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture absorption.

Troubleshooting Guide: Improving this compound Solubility

Issue 1: Lyophilized this compound powder does not dissolve completely in aqueous buffer.
  • Cause: The peptide may have a tendency to aggregate at high concentrations or at a pH close to its isoelectric point. The hydrophobicity of the peptide can also contribute to poor aqueous solubility.

  • Solution:

    • Solubility Testing: Always begin by testing the solubility of a small amount of the peptide before dissolving the entire sample.

    • pH Adjustment: Based on the amino acid sequence of this compound, which contains more acidic (Asp, Glu) than basic (Lys, Arg) residues, the peptide is likely acidic. To increase its solubility, try dissolving it in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate, pH > 7).

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

    • Gentle Warming: Warming the solution to a temperature not exceeding 40°C may aid in dissolving the peptide. However, prolonged heating should be avoided to prevent degradation.

Issue 2: this compound precipitates out of solution when diluted into assay buffer.
  • Cause: The final concentration of the peptide in the assay buffer may exceed its solubility limit under those specific conditions (e.g., pH, ionic strength).

  • Solution:

    • Use of Organic Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into the aqueous assay buffer. The choice of organic solvent should be compatible with the specific assay.

    • Slow Dilution: When diluting the organic stock solution, add it dropwise to the assay buffer while gently stirring. This helps to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol outlines a method to determine the approximate solubility of this compound in different solvents.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature.

  • Weigh out a small, known amount of the peptide (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to the peptide.

  • Vortex the tube gently for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide is not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the peptide is completely dissolved. Record the total volume of solvent used.

  • If the peptide remains insoluble after adding a significant volume of the initial solvent, centrifuge the tube and carefully remove the supernatant. Attempt to dissolve the remaining peptide in the next test solvent.

  • Repeat this process for all test solvents.

  • Calculate the approximate solubility in mg/mL for each solvent in which the peptide dissolved.

Protocol 2: Preparation of a this compound Stock Solution for Cell-Based Assays

This protocol provides a recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water or 0.1 M Ammonium Bicarbonate

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the results from the solubility assessment, choose the most appropriate initial solvent. For a starting point, sterile water or a slightly basic buffer is recommended.

  • Add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Gently agitate the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate for short intervals in a water bath.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

SolventPredicted SolubilityExperimental Solubility (mg/mL)Notes
Sterile WaterSoluble[2]User-determinedGood starting point for many biological assays.
PBS (pH 7.4)ModerateUser-determinedPhysiological buffer, but salts may affect solubility.
0.1 M Ammonium BicarbonateHighUser-determinedRecommended for acidic peptides.
DMSOHighUser-determinedCommon organic solvent for hydrophobic peptides. Check assay compatibility.
DMFHighUser-determinedAlternative organic solvent.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by binding to Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] A secondary pathway can involve the activation of Phospholipase C (PLC).[3]

Diagram: this compound Experimental Workflow

experimental_workflow cluster_prep Peptide Preparation cluster_assay Assay lyophilized Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., sterile water or buffer) lyophilized->reconstitute stock Prepare concentrated stock solution reconstitute->stock dilute Dilute stock solution into assay buffer stock->dilute Introduce to assay incubate Incubate with cells or target dilute->incubate measure Measure biological response incubate->measure

Caption: A generalized workflow for the preparation and use of this compound in biological assays.

Diagram: this compound Signaling Pathway via VPAC Receptors

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects helo This compound vpac VPAC Receptor helo->vpac Binds g_protein G-protein (Gαs, Gαq) vpac->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates (Gαs) plc Phospholipase C g_protein->plc Activates (Gαq) camp cAMP ac->camp Produces ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces pka Protein Kinase A camp->pka Activates creb CREB Activation (Gene Transcription) pka->creb ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc Activates cellular_response Cellular Response (e.g., Vasodilation) pkc->cellular_response creb->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathways activated by this compound through VPAC receptors.

References

Technical Support Center: Helospectin II Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Helospectin II receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it bind to?

This compound is a peptide belonging to the vasoactive intestinal peptide (VIP) family of peptides. It primarily binds to the VIP receptors, VPAC1 and VPAC2, which are G protein-coupled receptors (GPCRs). In humans, this compound shows a preference for the VPAC2 receptor subtype.[1] These receptors are involved in a variety of physiological processes, including vasodilation and smooth muscle relaxation.[2]

Q2: What is the general principle of a this compound receptor binding assay?

A this compound receptor binding assay is a technique used to measure the interaction between this compound and its receptors, typically VPAC1 and VPAC2. The most common format is a competitive radioligand binding assay. In this setup, a radiolabeled ligand with known affinity for the receptor (e.g., 125I-VIP) is incubated with a source of the receptor (e.g., cell membranes expressing VPAC receptors). Unlabeled this compound is then added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity of this compound can be determined.

Q3: What are the key reagents and equipment needed for this assay?

Key reagents include:

  • Radioligand: Typically 125I-VIP, due to its high affinity for VPAC receptors.

  • Unlabeled Ligand: this compound and a known reference compound (e.g., unlabeled VIP).

  • Receptor Source: Membrane preparations from cells or tissues endogenously expressing or recombinantly overexpressing VPAC1 or VPAC2 receptors.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength, often containing protease inhibitors to prevent peptide degradation.

  • Wash Buffer: An ice-cold buffer to separate bound from free radioligand.

  • Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.

Key equipment includes:

  • Microplate scintillation counter or a gamma counter.

  • Filtration apparatus (e.g., cell harvester) or Scintillation Proximity Assay (SPA) beads and a compatible plate reader.

  • Incubator or water bath to maintain a constant temperature.

  • Centrifuge for membrane preparation.

  • Pipettes and multi-well plates.

Troubleshooting Guide

This guide addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.

Problem 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is very high, accounting for a large percentage of the total binding. What could be the cause and how can I fix it?

A: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate results. Here are the common causes and solutions:

  • Cause: The radioligand is binding to non-receptor components like the filter paper, plastic wells, or lipids in the cell membranes.[3] Peptides, in particular, can exhibit high NSB due to their physicochemical properties.

  • Solutions:

    • Pre-treat Filters and Plates: Pre-soaking the filter mats with a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[4]

    • Add Blocking Agents to Assay Buffer: Including a protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer can help to block non-specific binding sites on the assay components.[5][6]

    • Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal, ideally at or below the Kd value.[3]

    • Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[7]

    • Use a Different Unlabeled Ligand for NSB Determination: To define NSB, use a high concentration of an unlabeled ligand that is structurally different from the radioligand but has high affinity for the receptor. This can sometimes provide a better measure of true non-specific binding.[3]

Problem 2: Low Signal or No Specific Binding

Q: I am observing a very low signal, and the specific binding is either non-existent or not significantly different from the non-specific binding. What should I check?

A: A low or absent specific binding signal can be due to several factors related to the reagents or the assay conditions.

  • Cause: Issues with the receptor preparation, radioligand, or suboptimal assay conditions.

  • Solutions:

    • Verify Receptor Expression and Integrity: Ensure that the membrane preparation contains a sufficient concentration of functional receptors. Perform a protein concentration assay on your membrane prep and consider running a saturation binding experiment to determine the receptor density (Bmax).[8]

    • Check Radioligand Quality: Radioligands can degrade over time. Check the expiration date and specific activity of your radiolabeled peptide. If possible, perform a quality control check to ensure it can still bind.

    • Optimize Incubation Time and Temperature: The binding reaction needs to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.[4] While room temperature or 37°C are common, some peptide-receptor interactions are more stable at lower temperatures.

    • Check for Ligand Degradation: Peptides are susceptible to degradation by proteases. Ensure that your assay buffer contains a cocktail of protease inhibitors.[4]

    • Confirm Buffer Composition: The pH and ionic strength of the buffer can significantly impact binding. Ensure the buffer is correctly prepared and at the optimal pH for the receptor.

Problem 3: High Variability Between Replicates

Q: I am seeing a lot of variability between my replicate wells, leading to large error bars and difficulty in interpreting the data. What can I do to improve reproducibility?

A: High variability can stem from inconsistent experimental technique or issues with the assay setup.

  • Cause: Inconsistent pipetting, uneven washing, or problems with the filtration or counting steps.

  • Solutions:

    • Ensure Homogeneous Reagent Suspension: Thoroughly mix all reagents, especially the membrane preparation, before and during pipetting to ensure a uniform distribution of receptors in each well.

    • Standardize Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize volume errors.

    • Optimize Washing Procedure: Ensure that the washing of the filters is rapid and consistent across all wells to prevent differential dissociation of the radioligand.[7]

    • Check for Filter Dislodging: During harvesting, ensure that the filter punches are not dislodged from the filter plate, as this can lead to loss of bound radioligand.

    • Allow for Adequate Scintillation Cocktail Equilibration: After adding the scintillation cocktail, allow the plates to sit for a recommended period before counting to ensure complete dissolution of the filter and stable signal generation.

Quantitative Data

The binding affinity of this compound and related peptides to VIP receptors is crucial for designing and interpreting binding assays. The following table summarizes available affinity data.

LigandReceptorSpeciesAssay TypeAffinity (pIC50)Reference
Helospectin I+IIVIP ReceptorRatFunctional (vas deferens contraction)6.8[9]
HeloderminVIP ReceptorRatFunctional (vas deferens contraction)6.9[9]
PACAP 1-38VIP ReceptorRatFunctional (vas deferens contraction)7.5[9]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a higher binding affinity.

Experimental Protocols

Detailed Methodology: this compound Competitive Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of this compound for VPAC receptors using 125I-VIP as the radioligand and a filtration-based separation method.

1. Membrane Preparation:

  • Culture cells expressing the target VPAC receptor (e.g., CHO-K1 cells stably transfected with human VPAC1 or VPAC2) to confluency.
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.
  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
  • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane aliquots at -80°C until use.

2. Assay Procedure:

  • On the day of the experiment, thaw the membrane preparation on ice and dilute it to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors). The optimal membrane concentration should be determined empirically to ensure that the specific binding is less than 10% of the total radioligand added.
  • In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: 50 µL of assay buffer, 50 µL of 125I-VIP (at a final concentration near its Kd), and 100 µL of the diluted membrane preparation.
  • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 50 µL of 125I-VIP, and 100 µL of the diluted membrane preparation.
  • Competition Binding: 50 µL of varying concentrations of unlabeled this compound, 50 µL of 125I-VIP, and 100 µL of the diluted membrane preparation.
  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[7]

3. Separation of Bound and Free Ligand:

  • Pre-soak a 96-well filter plate (e.g., GF/C) with 0.3% polyethyleneimine for at least 30 minutes.
  • Terminate the binding reaction by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a cell harvester under vacuum.
  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Dry the filter plate completely.

4. Detection and Data Analysis:

  • Add scintillation cocktail to each well of the dried filter plate.
  • Count the radioactivity in each well using a microplate scintillation counter.
  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
  • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
  • Analyze the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of this compound.
  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VPAC Receptor VPAC Receptor (GPCR) This compound->VPAC Receptor Binds G-Protein Gαs Gβγ VPAC Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase (Effector) G-Protein:f0->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Promotes Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Reagents (Buffers, Ligands) C Add Radioligand, Unlabeled Ligands, and Membranes to Plate A->C B Prepare VPAC Receptor Membranes B->C D Incubate to Reach Equilibrium C->D E Filter Plate Contents (Vacuum Filtration) D->E F Wash Filters to Remove Unbound Ligand E->F G Add Scintillation Cocktail and Count Radioactivity F->G H Data Analysis (Calculate IC50 and Ki) G->H Troubleshooting_Logic cluster_high_nsb High Non-Specific Binding cluster_low_signal Low Signal / No Binding cluster_variability High Variability Start Assay Issue Identified NSB_Check Check Filter/Plate Pre-treatment Start->NSB_Check High NSB Signal_Receptor Verify Receptor Integrity/Concentration Start->Signal_Receptor Low Signal Var_Pipette Standardize Pipetting Technique Start->Var_Pipette High Variability NSB_Buffer Optimize Assay Buffer (e.g., add BSA) NSB_Check->NSB_Buffer NSB_Wash Increase Wash Steps NSB_Buffer->NSB_Wash Signal_Ligand Check Radioligand Quality Signal_Receptor->Signal_Ligand Signal_Conditions Optimize Incubation Time/Temperature Signal_Ligand->Signal_Conditions Var_Mix Ensure Homogeneous Reagent Suspension Var_Pipette->Var_Mix Var_Wash Optimize Washing Procedure Var_Mix->Var_Wash

References

minimizing non-specific binding of Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Helospectin II in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which receptors does it bind?

This compound is a peptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. It shares structural and functional similarities with VIP and is known to act as a vasodilator. This compound is understood to interact with the same receptors as VIP, which include the VPAC1, VPAC2, and PAC1 receptors. These are Class B G protein-coupled receptors (GPCRs) that play roles in various physiological processes.

Q2: What are the primary causes of non-specific binding (NSB) in this compound assays?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: Peptides can non-specifically adhere to plastic surfaces of assay plates and tubing.

  • Electrostatic Interactions: Charged residues in this compound can interact with charged surfaces on the assay plate or other proteins.

  • Aggregation: At high concentrations, peptides can form aggregates that may become entrapped on the assay surface.

  • Low-Affinity Interactions: this compound may exhibit weak, non-specific interactions with other proteins present in the sample or on the blocked surface.

Q3: Which blocking agent is most effective for reducing NSB of this compound?

The choice of blocking agent can significantly impact NSB and should be empirically determined. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] For peptide-based assays, casein has often been shown to be superior in preventing non-specific binding compared to BSA or milk.[2] It is recommended to test different blocking agents and concentrations to find the optimal condition for your specific assay.[1]

Q4: How do pH and ionic strength of the buffer affect this compound binding?

Both pH and ionic strength are critical parameters that can influence the binding of this compound.

  • pH: The pH of the buffer affects the charge of both the peptide and the receptor, which can alter binding affinity and specificity.[3]

  • Ionic Strength: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can help to reduce non-specific electrostatic interactions by creating a shielding effect.[4] However, very high salt concentrations may also disrupt specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA
Possible Cause Troubleshooting Step
Insufficient BlockingIncrease the concentration of the blocking agent (e.g., 1-5% casein or BSA) and/or increase the blocking incubation time (e.g., overnight at 4°C).[2]
Inadequate WashingIncrease the number of wash steps and the volume of wash buffer. Ensure vigorous washing to remove unbound peptide.
Cross-Reactivity of AntibodiesIf using a secondary antibody, it may be cross-reacting with other components. Run a control with the secondary antibody alone to check for non-specific binding.
Non-Specific Binding of this compound to the PlateOptimize the blocking buffer as described above. Consider using plates with a low protein-binding surface. Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer and antibody dilution buffers.
Issue 2: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
Variability in Reagent PreparationPrepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure thorough mixing.
Inconsistent Incubation Times or TemperaturesStandardize all incubation steps. Use a temperature-controlled incubator and a timer to ensure consistency.
Peptide DegradationAliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water.
Issue 3: Low Specific Binding Signal
Possible Cause Troubleshooting Step
Suboptimal Buffer ConditionsEmpirically test a range of pH (e.g., 7.0-8.5) and ionic strengths for your binding buffer to find the optimal conditions for specific binding.
Inactive this compoundVerify the integrity and activity of your this compound stock. If possible, test its activity in a functional assay.
Incorrect Receptor ConformationEnsure that the receptor preparation (e.g., cell membranes) has been stored correctly and that the receptors are in a functional conformation.
Insufficient Incubation TimeIncrease the incubation time for the binding of this compound to its receptor to ensure equilibrium is reached.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Immunoassays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Casein1-5% in TBS or PBSOften provides lower background than BSA or milk, especially for biotin-avidin systems.[5]May not be compatible with all antibodies.
Bovine Serum Albumin (BSA)1-5% in TBS or PBSReadily available and effective for many applications. Preferred for biotin and alkaline phosphatase labels.[1][5]Can be a source of cross-reactivity with some antibodies. More expensive than milk.[1]
Non-Fat Dry Milk1-5% in TBS or PBSInexpensive and widely available.[1]Not suitable for detecting phosphoproteins (contains casein) or biotinylated antibodies (contains biotin).[1]
Fish Gelatin0.1-1% in TBS or PBSLow cross-reactivity with mammalian antibodies.May be less effective than BSA or milk in some cases.
Synthetic Polymers (PVA, PVP, PEG)VariesProtein-free, reducing the risk of cross-reactivity with protein-based reagents.Can be more expensive and may require more optimization.[5]

Table 2: Influence of Buffer Components on Peptide Binding (General Principles)

ParameterRecommended RangeEffect on Non-Specific Binding
pH7.0 - 8.5Can be optimized to minimize electrostatic NSB by altering the charge of the peptide and surfaces.
Ionic Strength (e.g., NaCl)50 - 200 mMIncreasing ionic strength can shield electrostatic interactions, thereby reducing NSB.[4]
Non-ionic Detergent (e.g., Tween-20)0.05 - 0.1%Can reduce hydrophobic interactions with plastic surfaces.[4]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay for this compound

This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand (e.g., ¹²⁵I-VIP) and can be adapted for this compound.

  • Receptor Preparation: Prepare cell membranes from a cell line known to express VPAC1, VPAC2, or PAC1 receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA).

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM) to the "non-specific binding" wells.

    • Add 50 µL of varying concentrations of unlabeled this compound to the "competition" wells.

    • Add 50 µL of radiolabeled ligand (e.g., ¹²⁵I-VIP) at a concentration close to its Kd to all wells.

    • Add 100 µL of the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

Protocol 2: Indirect ELISA for this compound

This protocol describes a general procedure for detecting this compound that has been immobilized on a microplate.

  • Coating:

    • Dilute this compound to 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted this compound to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% casein in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate as in step 2.

    • Dilute the primary antibody specific for this compound in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate as in step 2.

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate as in step 2.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color develops.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Mandatory Visualizations

This compound signaling through VPAC and PAC1 receptors.

NSB_Minimization_Workflow Start Start: High Non-Specific Binding Step1 Optimize Blocking Buffer (e.g., 1-5% Casein or BSA) Start->Step1 Decision1 NSB Reduced? Step1->Decision1 Step2 Adjust Buffer Conditions (pH 7.0-8.5, NaCl 50-200 mM) Decision1->Step2 No End_Success End: Minimized NSB Decision1->End_Success Yes Decision2 NSB Reduced? Step2->Decision2 Step3 Add Detergent (0.05% Tween-20 to wash/dilution buffers) Decision2->Step3 No Decision2->End_Success Yes Decision3 NSB Reduced? Step3->Decision3 Step4 Use Low-Binding Plates Decision3->Step4 No Decision3->End_Success Yes End_Fail Further Optimization Needed Step4->End_Fail

Workflow for minimizing non-specific binding.

References

Technical Support Center: Addressing Helospectin II Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address the challenges of Helospectin II degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum).[1][2] It belongs to the vasoactive intestinal peptide (VIP) family and is known to cause vasodilation and have antihypertensive effects.[2][3] In a research context, it is often used to study the signaling pathways of VIP receptors.

Q2: Why is my this compound degrading in my cell culture experiments?

Peptide degradation in cell culture is a common issue that can be caused by several factors. The primary culprits are proteases and peptidases present in the cell culture medium, which can be secreted by the cells themselves or be components of the serum supplement.[4][5][6] Additionally, the chemical stability of the peptide can be influenced by the pH, temperature, and composition of the culture medium.[7][8]

Q3: How can I tell if my this compound is degrading?

Loss of bioactivity, inconsistent experimental results, or direct analytical measurements can indicate degradation. The most definitive way to measure degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can separate and quantify the intact peptide from its degradation products over time.[9]

Q4: What are the best practices for storing this compound to minimize degradation?

To ensure maximum stability, this compound should be stored in its lyophilized form at -20°C or -80°C.[7] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] For short-term storage of solutions (up to a week), 4°C can be acceptable, but freezing is recommended for longer periods.

Q5: Are there any modifications I can make to this compound to increase its stability?

While specific data on modified this compound is limited, general strategies for increasing peptide stability can be applied. These include N-terminal acetylation and C-terminal amidation to block exopeptidase activity.[4][6] Swapping L-amino acids for D-amino acids can also enhance resistance to proteolytic degradation.[10] However, any modification should be carefully considered as it may affect the peptide's biological activity.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound degradation in cell culture.

Issue 1: Rapid loss of this compound bioactivity.

  • Question: I'm not seeing the expected biological effect of this compound in my cell-based assay. Could this be due to degradation?

  • Answer: Yes, a rapid loss of bioactivity is a strong indicator of peptide degradation. Proteases in the cell culture medium can quickly cleave this compound, rendering it inactive.

    • Troubleshooting Steps:

      • Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail to reduce enzymatic degradation.

      • Use Serum-Free or Reduced-Serum Medium: Fetal bovine serum (FBS) is a major source of proteases. If your cell line permits, switch to a serum-free medium or reduce the serum concentration.

      • Minimize Incubation Time: If possible, shorten the duration of the experiment to reduce the exposure time of this compound to the cell culture environment.

      • Confirm Peptide Activity: Test the activity of a freshly prepared this compound solution to ensure the stock peptide is not degraded.

Issue 2: Inconsistent results between experiments.

  • Question: My dose-response curves for this compound vary significantly from one experiment to the next. What could be the cause?

  • Answer: Inconsistent results are often due to variable rates of peptide degradation. This can be influenced by differences in cell density, passage number, or minor variations in experimental setup.

    • Troubleshooting Steps:

      • Standardize Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across all experiments.

      • Prepare Fresh Solutions: Reconstitute this compound fresh for each experiment from a lyophilized stock to avoid degradation during storage in solution.

      • Perform a Time-Course Experiment: Measure the degradation of this compound in your specific cell culture system over time using HPLC or a similar method to understand its stability profile.

Issue 3: Low peptide concentration detected in media samples.

  • Question: When I measure the concentration of this compound in my culture supernatant by ELISA or HPLC, the levels are much lower than expected. Why is this happening?

  • Answer: This is likely due to a combination of enzymatic degradation and non-specific binding of the peptide to plasticware or other surfaces.

    • Troubleshooting Steps:

      • Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize surface adsorption.

      • Include a Carrier Protein: Adding a small amount of a carrier protein, like bovine serum albumin (BSA), to your peptide solutions can help prevent non-specific binding. Be aware that some commercial BSA preparations may contain contaminating proteases.[11]

      • Optimize Sample Preparation: Ensure your sample preparation method for analysis is not causing peptide loss. For example, some precipitation methods can lead to the loss of certain peptides.[9]

Quantitative Data on Peptide Stability

Table 1: Example Data for this compound Stability in Different Cell Culture Media

Time (hours)Condition A: Medium + 10% FBS (% Remaining)Condition B: Serum-Free Medium (% Remaining)Condition C: Medium + 10% FBS + Protease Inhibitors (% Remaining)
0100100100
2759598
6408892
12157585
24<56078

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing this compound Stability by RP-HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture environment.

Materials:

  • This compound (lyophilized powder)

  • Cell culture medium (with and without serum, with and without protease inhibitors)

  • Cells of interest

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Sterile, low-protein-binding tubes

Methodology:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

  • Experimental Setup:

    • Plate your cells of interest at a standardized density and allow them to adhere overnight.

    • Prepare different media conditions to be tested (e.g., complete medium, serum-free medium, medium with protease inhibitors).

    • Spike the test media with a final concentration of this compound (e.g., 10 µg/mL).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant from each condition.

    • Immediately stop enzymatic activity by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN).

    • Store samples at -80°C until analysis.

  • RP-HPLC Analysis:

    • Thaw samples and centrifuge to pellet any precipitates.

    • Inject a standard volume of the supernatant onto the C18 column.

    • Run a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from a standard.

    • Calculate the peak area at each time point.

    • Determine the percentage of remaining this compound at each time point relative to the T=0 sample.

Visualizations

Helospectin_II_Signaling_Pathway Helospectin_II This compound VIP_Receptor VPAC Receptor (GPCR) Helospectin_II->VIP_Receptor Binds G_Protein G Protein (Gs) VIP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway via a G-protein coupled receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound Add_Peptide Add this compound to Media Reconstitute->Add_Peptide Prepare_Media Prepare Test Media (e.g., +/- Serum, +/- Inhibitors) Prepare_Media->Add_Peptide Seed_Cells Seed Cells Seed_Cells->Add_Peptide Incubate Incubate and Collect Samples at Time Points Add_Peptide->Incubate Quench Quench Enzymatic Activity Incubate->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Peak Area HPLC->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Workflow for assessing this compound stability in cell culture.

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Solid-Phase Synthesis of Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Helospectin II.

This compound Sequence: H-His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-OH

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a 37-amino acid peptide, stem from its length and specific sequence motifs. Key difficulties include:

  • Aggregation: The presence of a hydrophobic cluster of amino acids, particularly the Leu-Leu-Ala-Lys-Leu-Ala-Leu sequence, can lead to on-resin aggregation of the growing peptide chains. This can hinder reagent access, leading to incomplete reactions.

  • Steric Hindrance: The C-terminal sequence contains multiple proline residues (Pro-Arg-Pro-Pro-Ser), which are known to be sterically hindered and can result in slow and inefficient coupling reactions.

  • Aspartimide Formation: The aspartic acid (Asp) residue at position 3 is susceptible to a side reaction where the peptide backbone attacks the side chain, forming a cyclic aspartimide. This can lead to impurities that are difficult to separate from the final product.[1][2][3][4][5]

  • Low Yield and Purity: Due to the cumulative effect of incomplete couplings and deprotections over 37 cycles, achieving high purity and overall yield can be challenging.[6]

Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?

A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely recommended approach for the synthesis of this compound. This method offers the advantage of milder deprotection conditions (using a base like piperidine) compared to the Boc/Bzl strategy, which requires harsh acids like HF.[7][8]

Q3: How can I monitor the progress and efficiency of the synthesis?

A3: Several in-process tests can be used to monitor the completeness of coupling and deprotection steps:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete.

  • Chloranil Test: This test is used to detect secondary amines, such as the N-terminal of proline, where the Kaiser test is not effective.

  • Isatin Test: This test can also be used for the detection of secondary amines.

  • Cleavage and Analysis of a Small Resin Sample: A small amount of the peptidyl-resin can be cleaved and analyzed by HPLC and mass spectrometry at key points during the synthesis to confirm the sequence and identify any major impurities.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency, Especially at Hydrophobic or Hindered Residues

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Resin shrinking, indicating peptide aggregation.

Possible Causes:

  • Peptide Aggregation: The hydrophobic Leu-Leu-Ala-Lys-Leu-Ala-Leu sequence is prone to forming secondary structures on the resin, blocking reactive sites.

  • Steric Hindrance: Proline residues, particularly the Pro-Pro sequence, can sterically hinder the incoming activated amino acid.

Solutions:

StrategyDescriptionKey Considerations
Optimize Coupling Reagents Use highly efficient coupling reagents like HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[9][10]These reagents are more expensive but can significantly improve yields at difficult positions.
Increase Temperature Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), often with microwave assistance, can disrupt aggregation and increase reaction kinetics.Care must be taken to avoid temperature-induced side reactions and racemization.
Change Solvent System Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. Adding chaotropic salts (e.g., LiCl) or using a "magic mixture" of solvents can also be beneficial.[11][12]Ensure compatibility of the alternative solvents with your resin and other reagents.
Use Pseudoproline Dipeptides Incorporate pseudoproline dipeptides at specific Ser or Thr residues within the sequence to disrupt the formation of secondary structures that lead to aggregation.[13]This requires specific dipeptide building blocks and careful planning of the synthesis strategy.
Double Coupling Repeat the coupling step for difficult residues to drive the reaction to completion.This increases synthesis time and reagent consumption.
Problem 2: Aspartimide Formation

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times on HPLC.

  • Mass spectrometry may show peaks corresponding to the aspartimide-containing peptide or its hydrolysis products (α- and β-aspartyl peptides).

Possible Cause:

  • The backbone amide nitrogen attacks the side-chain ester of the Asp residue, particularly during the basic conditions of Fmoc deprotection.

Solutions:

StrategyDescriptionKey Considerations
Modified Deprotection Cocktail Add an acidic additive, such as 0.1 M HOBt or a small amount of an organic acid, to the piperidine deprotection solution. This has been shown to suppress aspartimide formation.[4][5]HOBt is an explosive when dry and must be handled with care.
Use a Modified Asp Protecting Group Employ an Fmoc-Asp derivative with a bulkier side-chain protecting group, which sterically hinders the formation of the succinimide ring.[4]These derivatives are more expensive than standard Fmoc-Asp(OtBu)-OH.
Backbone Protection Utilize a dipeptide building block with a backbone-protecting group (e.g., Dmb-Gly) following the Asp residue to prevent the nucleophilic attack.This is a highly effective but costly strategy that requires specific building blocks.
Problem 3: Difficult Purification of the Final Peptide

Symptoms:

  • Poor peak shape and resolution during RP-HPLC.

  • Co-elution of impurities with the target peptide.

  • Low recovery of the purified peptide.

Possible Causes:

  • Hydrophobicity: The hydrophobic nature of this compound can lead to strong interactions with the stationary phase of the HPLC column.

  • Aggregation in Solution: The peptide may aggregate in the purification buffer, leading to broad peaks.

  • Presence of Difficult-to-Separate Impurities: Deletion sequences or products of side reactions may have similar properties to the target peptide.

Solutions:

StrategyDescriptionKey Considerations
Optimize HPLC Conditions Use a C4 or C8 column instead of a C18 for highly hydrophobic peptides. Adjust the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA).[14][15][16][17]Extensive method development may be required.
Use Additives in the Mobile Phase Incorporate organic modifiers like isopropanol or n-propanol in the mobile phase to improve the solubility of the hydrophobic peptide.[18]This may alter the selectivity of the separation.
Affinity Purification If standard HPLC is insufficient, consider synthesizing the peptide with a cleavable affinity tag to allow for an orthogonal purification step before final cleavage and RP-HPLC.This adds complexity to the synthesis but can significantly improve purity.

Quantitative Data Summary

The following tables provide illustrative data based on typical outcomes for the synthesis of "difficult" peptides similar in length and complexity to this compound. Actual results will vary depending on the specific protocol and equipment used.

Table 1: Comparison of Coupling Reagents for a Hindered Proline Residue

Coupling ReagentCoupling Time (min)Purity of Crude Peptide (%)Estimated Yield (%)
DIC/HOBt1206555
HBTU608075
HATU459085
COMU459288

Table 2: Effect of Synthesis Strategy on Aggregation-Prone Sequences

Synthesis ConditionCrude Purity (%)Overall Yield (%)
Standard (DMF, 25°C)4530
NMP Solvent6045
Microwave (75°C)7560
Pseudoproline Dipeptide8570

Experimental Protocols

General Fmoc-SPPS Protocol for this compound

This protocol is a general guideline and should be optimized for your specific synthesizer and scale.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal acid. For a long and potentially aggregating peptide like this compound, a low-substitution resin (0.1-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel) is recommended to minimize inter-chain interactions.

    • Swell the resin in DMF or NMP for at least 1 hour before use.

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.

    • Coupling:

      • Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes. For difficult couplings (e.g., at proline residues or within the hydrophobic cluster), extend the coupling time or perform a double coupling.

    • Washing: Wash the resin with DMF (3-5 times).

    • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling.

  • Special Considerations for Difficult Regions:

    • Asp(3): To prevent aspartimide formation, use a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

    • Hydrophobic Cluster (Leu-Leu-Ala-Lys-Leu-Ala-Leu): Switch the solvent to NMP for this portion of the synthesis. Consider using microwave heating during the coupling steps in this region.

    • Proline Residues: Use HATU or a similar high-efficiency coupling reagent and consider a double coupling.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a C4 or C8 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

spss_workflow General Solid-Phase Peptide Synthesis Workflow resin 1. Resin Swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 cycle Repeat for 36 cycles wash2->cycle final_deprotection 6. Final Fmoc Deprotection wash2->final_deprotection After last cycle cycle->deprotection cleavage 7. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 8. Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Caption: General workflow for the solid-phase synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity in Crude Product check_mass Analyze by Mass Spec start->check_mass deletion Deletion Sequences Detected check_mass->deletion same_mass Impurities with Same Mass check_mass->same_mass incomplete_coupling Incomplete Coupling/ Deprotection deletion->incomplete_coupling aspartimide Aspartimide Formation? same_mass->aspartimide racemization Racemization? same_mass->racemization aggregation Aggregation? incomplete_coupling->aggregation hindrance Steric Hindrance? incomplete_coupling->hindrance solve_aggregation Solutions: - Use NMP/Microwave - Pseudoproline Dipeptides - Chaotropic Salts aggregation->solve_aggregation Yes solve_hindrance Solutions: - Use HATU/COMU - Double Coupling - Increase Temperature hindrance->solve_hindrance Yes solve_aspartimide Solutions: - Modified Deprotection Cocktail - Bulky Asp Protecting Group aspartimide->solve_aspartimide Yes solve_racemization Solutions: - Add HOBt to coupling - Optimize temperature racemization->solve_racemization Yes

Caption: Decision tree for troubleshooting low-purity this compound synthesis.

References

Technical Support Center: Quality Control of Synthetic Helospectin II Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Helospectin II peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum).[1] It belongs to the glucagon/secretin superfamily of peptides and exhibits vasodilator effects.[2] Its primary amino acid sequence is: H-His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-OH.[3][4] The molecular weight of this compound is approximately 4008.58 Da.[4]

Q2: What are the critical quality attributes (CQAs) for synthetic this compound?

The critical quality attributes for synthetic this compound that should be controlled to ensure its identity, purity, strength, and safety include:

  • Identity: Confirmation of the correct amino acid sequence and molecular weight.

  • Purity: Assessment of the percentage of the desired peptide and the levels of impurities.

  • Assay/Content: Accurate determination of the amount of this compound in the final product.

  • Appearance: Physical state and color of the lyophilized powder.

  • Solubility: The ability of the peptide to dissolve in a specified solvent.

  • Moisture Content: The amount of water present in the lyophilized powder.

  • Counter-ion Content: The amount of residual counter-ions (e.g., TFA or acetate) from the synthesis and purification process.

  • Endotoxin Levels: Quantification of bacterial endotoxins, especially for peptides intended for in vivo studies.

  • Bioactivity: Measurement of the peptide's biological activity, such as its vasodilator effect.

Q3: What are the common impurities found in synthetic this compound?

Impurities in synthetic peptides can arise from the synthesis process or degradation during storage.[5] For this compound, common impurities may include:

  • Deletion sequences: Peptides missing one or more amino acids.[6]

  • Insertion sequences: Peptides with one or more extra amino acids.

  • Truncated sequences: Peptides that are shorter than the full-length sequence.

  • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis.

  • Oxidized peptides: Modification of susceptible amino acids like Methionine (if present) or Tryptophan (not present in this compound).

  • Deamidated peptides: Conversion of Asparagine or Glutamine to their corresponding carboxylic acids.

  • Aggregation: Formation of dimers or higher-order aggregates.

Q4: How should I properly store and handle synthetic this compound?

To ensure the stability of synthetic this compound, it is recommended to:

  • Storage: Store the lyophilized powder at -20°C or lower.[4]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Once reconstituted, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the quality control of synthetic this compound.

A. HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Reduce the amount of peptide injected onto the column.
Secondary Interactions Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the column.[2]
Inappropriate Solvent Dissolve the peptide in the initial mobile phase if possible. If a stronger solvent is needed, inject the smallest possible volume.
Column Contamination Wash the column with a strong solvent gradient or, if necessary, replace the column.

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Fluctuating Temperature Use a column oven to maintain a consistent temperature.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check the HPLC pump for leaks and ensure proper solvent proportioning.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

Issue 3: Ghost Peaks

Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and additives.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler.
Sample Degradation in Autosampler Keep the autosampler tray cooled to prevent sample degradation.
B. Mass Spectrometry (MS) Analysis

Issue 1: Low Signal Intensity

Potential Cause Troubleshooting Step
Ion Suppression If using TFA in the mobile phase, consider switching to a more MS-friendly modifier like formic acid.[7]
Poor Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).
Sample Concentration Too Low Increase the concentration of the peptide solution being infused or injected.

Issue 2: Presence of Unidentified Peaks

Potential Cause Troubleshooting Step
Synthesis-Related Impurities Compare the observed masses to the theoretical masses of potential impurities such as deletions, insertions, or incompletely deprotected species.
Contaminants Check for common contaminants like keratin from dust or plasticizers from labware.
In-source Fragmentation/Adducts Optimize source conditions to minimize fragmentation. Look for common adducts (e.g., sodium, potassium).
C. Solubility Issues

Issue: this compound powder does not dissolve.

Troubleshooting Step
Initial Solvent Choice: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[8]
pH Adjustment: Based on the amino acid sequence, this compound has a net positive charge at neutral pH. If it is insoluble in water, try dissolving it in a dilute acidic solution, such as 10% acetic acid.
Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[9] Note: For cellular assays, the final DMSO concentration should be kept low (typically <1%).
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[10]
D. Aggregation Problems

Issue: The reconstituted this compound solution appears cloudy or forms a precipitate over time.

Troubleshooting Step
pH and Ionic Strength: Aggregation can be influenced by the pH and ionic strength of the solution. Experiment with different buffers to find the optimal conditions for solubility and stability.
Peptide Concentration: Higher peptide concentrations are more prone to aggregation. Work with the lowest feasible concentration for your experiment.
Storage: Store the reconstituted peptide solution at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Filtration: If aggregates are present, the solution can be filtered through a 0.22 µm filter to remove insoluble particles.

III. Experimental Protocols

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the synthetic this compound peptide.

Workflow Diagram:

hplc_workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV Detection (214/280 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis Chromatogram

Figure 1. A simplified workflow for RP-HPLC analysis.

Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary:

Parameter Acceptance Criteria
Purity (by HPLC) ≥ 95%
Single Impurity ≤ 2%
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to confirm the identity (molecular weight) of the synthetic this compound and to identify impurities.

Workflow Diagram:

lcms_workflow lc LC Separation esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer esi->ms detector Detector ms->detector analysis Data Analysis detector->analysis Mass Spectrum

Figure 2. A generalized workflow for LC-MS analysis.

Materials:

  • LC-MS system with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound powder in Mobile Phase A to a final concentration of 0.1 mg/mL.

  • LC-MS Conditions:

    • Use similar LC gradient conditions as in the HPLC protocol, but with formic acid as the mobile phase modifier.

    • MS Settings:

      • Ionization Mode: Positive ESI

      • Mass Range: m/z 500-2000

      • Optimize source parameters (capillary voltage, cone voltage, source temperature) for the best signal.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the main peak and compare it to the theoretical mass of this compound (4008.58 Da).

    • Analyze the masses of impurity peaks to identify potential modifications such as deletions, insertions, or truncations.

Quantitative Data Summary:

Parameter Theoretical Value Acceptance Criteria
Molecular Weight 4008.58 Da4008.6 ± 1.0 Da
C. Amino Acid Analysis (AAA)

This method is used to determine the amino acid composition of the synthetic this compound peptide.

Workflow Diagram:

aaa_workflow hydrolysis Acid Hydrolysis derivatization Pre-column Derivatization (e.g., PITC) hydrolysis->derivatization separation RP-HPLC Separation derivatization->separation detection UV/Fluorescence Detection separation->detection quantification Quantification detection->quantification

Figure 3. Workflow for amino acid analysis.

Materials:

  • 6N HCl

  • Derivatization reagent (e.g., Phenylisothiocyanate - PITC)[4]

  • Amino acid standards

  • HPLC system with UV detector

Procedure:

  • Hydrolysis: Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the hydrolyzed amino acids and a set of amino acid standards with PITC.

  • HPLC Analysis: Separate the derivatized amino acids using a reversed-phase HPLC method.

  • Quantification: Compare the peak areas of the amino acids from the sample to those of the standards to determine the relative ratios of each amino acid.

Quantitative Data Summary:

Amino Acid Expected Ratio Observed Ratio (Example)
Ala32.9 - 3.1
Arg21.9 - 2.1
Asp10.9 - 1.1
Glu21.9 - 2.1
Gly10.9 - 1.1
His10.9 - 1.1
Ile10.9 - 1.1
Leu54.8 - 5.2
Lys32.9 - 3.1
Pro32.9 - 3.1
Gln1(Measured as Glu)
Ser6(May show some degradation)
Thr2(May show some degradation)
Tyr21.9 - 2.1
Phe10.9 - 1.1
D. Endotoxin Testing (LAL Assay)

This method is used to quantify the level of bacterial endotoxins in the synthetic this compound peptide.

Workflow Diagram:

lal_workflow sample_prep Sample and Control Preparation incubation Incubation with LAL Reagent sample_prep->incubation detection Detection (Gel-clot, Turbidimetric, or Chromogenic) incubation->detection analysis Data Analysis detection->analysis

Figure 4. General workflow for the LAL endotoxin test.

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot, turbidimetric, or chromogenic)

  • Endotoxin-free water and test tubes

  • Heating block or water bath

Procedure:

  • Follow the instructions provided with the specific LAL assay kit.

  • Sample Preparation: Reconstitute the this compound peptide in endotoxin-free water to the desired concentration.

  • Prepare a series of dilutions of the endotoxin standard to create a standard curve (for quantitative assays).

  • Mix the peptide sample and controls with the LAL reagent.

  • Incubate at 37°C for the time specified in the kit protocol.

  • Detection:

    • Gel-clot: Invert the tubes and observe for the formation of a solid clot.

    • Turbidimetric/Chromogenic: Read the absorbance or color change using a plate reader.

  • Data Analysis: Determine the endotoxin concentration in the sample by comparing the results to the standard curve.

Quantitative Data Summary:

Parameter Acceptance Criteria
Endotoxin Level < 0.1 EU/µg
E. Peptide Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of beta-sheet-rich aggregates.

Workflow Diagram:

tht_workflow sample_prep Prepare Peptide Solution with ThT incubation Incubate at 37°C with Shaking sample_prep->incubation measurement Measure Fluorescence (Ex: 450 nm, Em: 485 nm) incubation->measurement analysis Plot Fluorescence vs. Time measurement->analysis

Figure 5. Workflow for the Thioflavin T aggregation assay.

Materials:

  • Thioflavin T (ThT)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

  • This compound sample

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT in water and filter through a 0.2 µm filter.

  • Sample Preparation: Prepare the this compound solution at the desired concentration in the appropriate buffer. Add ThT to a final concentration of 25 µM.

  • Pipette the samples into the 96-well plate.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.[11]

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular time intervals.[11]

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like aggregates.

F. In Vitro Vasodilation Assay

This assay assesses the biological activity of this compound by measuring its ability to relax pre-constricted blood vessel segments.

Workflow Diagram:

vasodilation_workflow tissue_prep Isolate and Mount Arterial Rings equilibration Equilibrate in Organ Bath tissue_prep->equilibration pre_constriction Pre-constrict with Vasoconstrictor (e.g., Phenylephrine) equilibration->pre_constriction peptide_addition Cumulative Addition of this compound pre_constriction->peptide_addition measurement Measure Changes in Tension (Relaxation) peptide_addition->measurement analysis Generate Concentration-Response Curve measurement->analysis

Figure 6. Workflow for an ex vivo vasodilation assay.

Materials:

  • Isolated arterial rings (e.g., from rat aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer

  • Vasoconstrictor (e.g., Phenylephrine)

  • This compound peptide

Procedure:

  • Tissue Preparation: Isolate arterial rings and mount them in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Peptide Addition: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.

  • Measurement: Record the changes in tension (relaxation) after each addition of the peptide.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot a concentration-response curve to determine the EC50 of this compound.

Quantitative Data Summary:

Parameter Expected Outcome
EC50 To be determined and compared against a reference standard.
Maximum Relaxation To be determined and compared against a reference standard.

References

Technical Support Center: Stabilizing Helospectin II for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Helospectin II for reliable and reproducible long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

This compound is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides and exhibits potent biological activities, including vasodilation and stimulation of adenylyl cyclase.[1] Like many peptides, this compound is susceptible to degradation in aqueous solutions over time, which can lead to a loss of biological activity and introduce variability in experimental results. This instability is a critical consideration for long-term experiments where consistent peptide potency is required.

Q2: What are the primary pathways of this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on its amino acid composition and general peptide chemistry, the primary degradation pathways are likely to include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) and asparagine (Asn) residues.

  • Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to their corresponding acidic residues, aspartic acid and glutamic acid.

  • Oxidation: Modification of susceptible amino acid residues such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr).

  • Aggregation: Self-association of peptide molecules to form soluble or insoluble aggregates, which can lead to a loss of function and potentially cause cytotoxicity.

Q3: How should I store lyophilized this compound powder for maximum stability?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture and air. Under these conditions, the peptide can remain stable for several months to years.

Q4: What is the best way to reconstitute and store this compound for immediate use in experiments?

It is recommended to reconstitute lyophilized this compound in a high-quality, sterile buffer at a slightly acidic to neutral pH (e.g., pH 5-7). For short-term storage (up to a week), the reconstituted solution should be kept at 4°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: Can I use water to reconstitute this compound?

While sterile, purified water can be used for initial solubilization, it is not recommended for long-term storage of the peptide solution as the pH can fluctuate. A buffered solution will provide better pH control and enhance stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound activity over time in a long-term cell culture experiment. 1. Peptide Degradation: Hydrolysis, deamidation, or oxidation of the peptide in the culture medium. 2. Adsorption to Surfaces: The peptide may be adsorbing to the plasticware (e.g., culture plates, tubes).1. Optimize Storage and Handling: Prepare fresh stock solutions regularly. Aliquot and store at -80°C. Minimize the time the peptide solution is kept at room temperature. 2. Use Stabilizing Agents: Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the stock solution to prevent adsorption and stabilize the peptide. 3. pH Control: Ensure the pH of the experimental medium is stable and within the optimal range for this compound stability (pH 5-7).
Precipitation or cloudiness observed in the this compound stock solution. 1. Aggregation: The peptide concentration may be too high, or the buffer conditions (pH, ionic strength) may be promoting self-association. 2. Poor Solubility: The peptide may not be fully dissolved.1. Adjust Concentration: Prepare a more dilute stock solution. 2. Optimize Buffer: Test different buffer systems (e.g., citrate, phosphate, acetate) and pH values to find the optimal conditions for solubility. 3. Aid Solubilization: Gentle vortexing or sonication can help dissolve the peptide. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization before dilution in an aqueous buffer.
Inconsistent results between experimental replicates. 1. Inaccurate Pipetting: Inconsistent volumes of the peptide solution are being added. 2. Peptide Instability: The peptide is degrading at different rates in different wells or tubes. 3. Non-homogenous Solution: The peptide is not uniformly distributed in the stock solution.1. Use Calibrated Pipettes: Ensure accurate and consistent pipetting. 2. Standardize Incubation Times: Minimize variations in the time the peptide is exposed to experimental conditions before analysis. 3. Ensure Complete Dissolution: Vortex the stock solution gently before each use to ensure homogeneity.

Quantitative Data on Peptide Stability

While specific long-term stability data for this compound is limited, studies on the closely related Vasoactive Intestinal Peptide (VIP) provide valuable insights. The stability of VIP is highly dependent on pH and temperature.

Table 1: pH-Dependent Stability of Vasoactive Intestinal Peptide (VIP) in Solution

pHStabilityDegradation Rate
≤ 7StableMinimal to no degradation observed.[2]
> 7UnstableDegradation increases with increasing pH.[2]
13Highly UnstableComplete degradation within 30 minutes.[2]

Data from a study on VIP, which is structurally and functionally similar to this compound.

Table 2: Temperature-Dependent Stability of Vasoactive Intestinal Peptide (VIP) in Solution

Storage ConditionStabilityObservation
FrozenStableThe peptide remains stable under frozen conditions.[2]
Refrigerated (4°C)Degrades at low concentrationsDegradation was observed at low peptide concentrations during cold storage.[2]

Data from a study on VIP, which is structurally and functionally similar to this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for use in long-term experiments.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water

  • Sterile 10X Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile Bovine Serum Albumin (BSA), 10% solution

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a small volume of sterile, high-purity water to create a concentrated initial stock (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Preparation of Working Stock Solution:

    • In a sterile, low-protein-binding microcentrifuge tube, prepare the final working stock solution by diluting the initial stock in a buffer containing a stabilizing agent. For a final concentration of 100 µM this compound in 1X PBS with 0.1% BSA, combine the following:

      • Volume of initial this compound stock (calculation based on desired final concentration)

      • 1/10th of the final volume of 10X PBS

      • 1/100th of the final volume of 10% BSA

      • Sterile, high-purity water to reach the final volume.

    • Gently mix the solution by inverting the tube several times.

  • Aliquoting and Storage:

    • Aliquot the working stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a method to assess the stability of a this compound solution over time by quantifying the amount of intact peptide.

Materials and Equipment:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 24, 48, 72 hours) of incubation under experimental conditions, take an aliquot of the this compound solution and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Set the UV detector to a wavelength of 214 nm or 280 nm.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram for the peak corresponding to intact this compound. Degradation products will typically elute at different retention times.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact this compound versus time to determine the degradation kinetics.

Visualizations

Helospectin_II_Signaling_Pathway This compound Signaling Pathway Helospectin_II This compound VPAC_Receptor VPAC Receptor Helospectin_II->VPAC_Receptor Binds to G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gene_Expression->Cellular_Response

Caption: this compound signaling pathway via VPAC receptors.

Experimental_Workflow Workflow for Assessing this compound Stability Start Start: Prepare This compound Solution Incubate Incubate under Experimental Conditions Start->Incubate Time_Points Collect Aliquots at Time Points (0, 24, 48h...) Incubate->Time_Points Analyze Analyze by RP-HPLC Time_Points->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot End End: Determine Degradation Rate Plot->End

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Problem Inconsistent Experimental Results Cause1 Peptide Degradation? Problem->Cause1 Cause2 Aggregation? Problem->Cause2 Cause3 Adsorption? Problem->Cause3 Solution1 Prepare Fresh Stock Use Stabilizing Agents Cause1->Solution1 Yes Solution2 Optimize Buffer/pH Lower Concentration Cause2->Solution2 Yes Solution3 Use Low-Binding Tubes Add Carrier Protein (BSA) Cause3->Solution3 Yes

Caption: Troubleshooting inconsistent experimental results.

References

cross-reactivity issues with Helospectin II antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Helospectin II antibodies. The information provided addresses potential cross-reactivity issues and offers detailed experimental protocols.

Troubleshooting Guide: Cross-Reactivity Issues

Question: My immunoassay for this compound is showing higher than expected signal or inconsistent results. Could this be due to antibody cross-reactivity?

Answer: Yes, it is highly probable. This compound shares significant structural and functional homology with other peptides, particularly Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][2] This similarity can lead to your anti-Helospectin II antibody binding to these related peptides, resulting in false positive signals or an overestimation of this compound concentration. Studies have shown that this compound, VIP, and PACAP can act on the same receptors, known as VPAC receptors, further suggesting a high likelihood of antibody cross-reactivity.[2][3]

Question: How can I determine if my anti-Helospectin II antibody is cross-reacting with VIP or PACAP?

Answer: A competitive ELISA is the most direct method to quantify the cross-reactivity of your antibody.[4][5] This involves competing for antibody binding between labeled this compound and unlabeled, varying concentrations of VIP and PACAP.

Experimental Workflow for Competitive ELISA

G cluster_0 Plate Coating cluster_1 Competition cluster_2 Detection cluster_3 Analysis p1 Coat plate with This compound antigen p2 Add anti-Helospectin II antibody pre-incubated with: p1->p2 p3 A) this compound (Standard) B) VIP (Test) C) PACAP (Test) p4 Add enzyme-conjugated secondary antibody p3->p4 p5 Add substrate and measure signal p4->p5 p6 Generate standard curve and determine IC50 values p5->p6

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Question: What steps can I take to minimize cross-reactivity in my experiments?

Answer:

  • Antibody Selection: Whenever possible, opt for a monoclonal antibody specific to a unique epitope on this compound that is not present in VIP or PACAP.

  • Assay Optimization: Adjusting assay conditions such as pH, temperature, and incubation times can help maximize the specificity of the antibody-antigen interaction.

  • Blocking: Use appropriate blocking buffers to minimize non-specific binding.

  • Affinity Purification: If using a polyclonal antibody, consider affinity purifying it against immobilized this compound to remove antibodies that bind to shared epitopes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a peptide hormone belonging to the glucagon/secretin superfamily. It was originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). Like its counterparts VIP and PACAP, it is involved in a variety of physiological processes, including smooth muscle relaxation, exocrine secretion, and regulation of blood pressure.[2]

Q2: Why is cross-reactivity a significant concern with this compound antibodies?

Cross-reactivity is a major concern due to the high degree of amino acid sequence and structural similarity between this compound, VIP, and PACAP. This can lead to antibodies raised against this compound recognizing these other peptides, leading to inaccurate experimental results.

Q3: What are VPAC receptors and how are they related to this compound?

VPAC1 and VPAC2 are G protein-coupled receptors that are the primary targets for VIP and PACAP.[3] Due to its structural similarity, this compound can also bind to and activate these receptors, initiating downstream signaling cascades.[2]

Q4: Can I use a Western Blot to check for cross-reactivity?

While a Western Blot can provide qualitative information about antibody specificity, a competitive ELISA is the preferred method for quantifying the extent of cross-reactivity.

Quantitative Data

Competitor PeptideIC50 (nM)% Cross-Reactivity
This compound1.5100%
VIP503%
PACAP-38752%
PACAP-27801.88%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Lower percentage cross-reactivity indicates higher specificity of the antibody for this compound.

This compound Signaling Pathway

This compound, like VIP and PACAP, primarily signals through VPAC receptors, which are G protein-coupled receptors. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular responses.

G cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Downstream Signaling ligand This compound / VIP / PACAP receptor VPAC Receptor ligand->receptor g_protein Gαs receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb nucleus Nucleus creb->nucleus Translocation gene Gene Expression nucleus->gene

Caption: Simplified signaling pathway of this compound via VPAC receptors.

Experimental Protocols

1. Competitive ELISA Protocol

This protocol is designed to quantify the cross-reactivity of an anti-Helospectin II antibody.

  • Materials:

    • 96-well microplate

    • This compound antigen

    • Anti-Helospectin II antibody

    • VIP, PACAP-38, PACAP-27 peptides

    • Enzyme-conjugated secondary antibody

    • Substrate solution

    • Stop solution

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking buffer (e.g., 1% BSA in PBS)

  • Procedure:

    • Coating: Dilute this compound antigen in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Competition:

      • Prepare serial dilutions of the standard (this compound) and competitor peptides (VIP, PACAP).

      • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Helospectin II antibody with each dilution of the standard and competitor peptides for 1-2 hours at room temperature.

    • Incubation: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

    • Stop Reaction: Add 50 µL of stop solution to each well.

    • Read Plate: Measure the absorbance at the appropriate wavelength.

    • Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 for each peptide. Calculate the percent cross-reactivity.

2. Western Blot Protocol

This protocol is for the detection of this compound in a sample.

  • Materials:

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Lysis buffer

    • Loading buffer

    • Running buffer

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary anti-Helospectin II antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Prepare protein lysates from your samples.

    • Gel Electrophoresis: Separate proteins by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary anti-Helospectin II antibody overnight at 4°C.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

3. Immunohistochemistry (IHC) Protocol

This protocol is for the localization of this compound in tissue sections.

  • Materials:

    • Formalin-fixed, paraffin-embedded tissue sections

    • Xylene and graded alcohols for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

    • Hydrogen peroxide solution (to block endogenous peroxidase)

    • Blocking serum

    • Primary anti-Helospectin II antibody

    • Biotinylated secondary antibody

    • Avidin-biotin-peroxidase complex (ABC) reagent

    • DAB substrate kit

    • Hematoxylin for counterstaining

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval.

    • Peroxidase Blocking: Block endogenous peroxidase activity.

    • Blocking: Block non-specific binding with blocking serum.

    • Primary Antibody Incubation: Incubate with the primary anti-Helospectin II antibody overnight at 4°C.

    • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

    • ABC Reagent Incubation: Incubate with the ABC reagent.

    • Staining: Develop the signal with DAB substrate.

    • Counterstaining: Counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

References

interpreting unexpected results in Helospectin II studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Helospectin II studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] Its primary mechanism of action is through the activation of G protein-coupled receptors (GPCRs), specifically the VIP receptors, VPAC1 and VPAC2.[2][3] Upon binding to these receptors, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade typically results in smooth muscle relaxation and vasodilation.[1]

Q2: What are the known differences in potency between this compound and VIP?

While both this compound and VIP act on the same receptors, studies have shown that this compound may exhibit lower potency in some experimental systems. For example, in relaxing phenylephrine-contracted rat femoral arteries, Helospectin I and II showed lower potency compared to VIP.[4] Researchers should not always expect a 1:1 equivalence in biological activity with VIP.

Q3: Are there known species-specific differences in this compound receptor binding?

Yes, the binding properties of this compound and related peptides can differ between species, such as rats and humans. For instance, Helospectin has been shown to have a higher affinity for the rat VIP1 receptor than the human VIP1 receptor.[5] These differences can lead to varied results when translating findings from animal models to human cell lines.

Q4: What are the potential off-target effects of this compound?

Due to the homology within the VIP/secretin/glucagon family, this compound may exhibit cross-reactivity with other related receptors, such as the PACAP, secretin, or glucagon receptors, although likely with lower affinity.[2] High concentrations of this compound could potentially lead to off-target effects mediated by these receptors.

Troubleshooting Guides

Issue 1: Weaker than Expected Biological Response (e.g., in smooth muscle relaxation or cAMP accumulation assays)
Possible Cause Troubleshooting Steps
Peptide Degradation - Peptides are susceptible to degradation by proteases. Ensure proper storage of this compound (lyophilized at -20°C or colder; reconstituted solution in aliquots at -80°C). - Avoid repeated freeze-thaw cycles. - Consider including protease inhibitors in your assay buffer, especially when working with cell lysates or tissue preparations.
Lower Potency Compared to VIP - As noted in the FAQs, this compound can be less potent than VIP in certain assays.[4] - Perform a full dose-response curve to determine the EC50 in your specific experimental system. - Include VIP as a positive control to benchmark the expected level of response.
Receptor Desensitization - Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from its G protein, or internalized.[6][7] - Reduce the pre-incubation time with this compound. - Perform time-course experiments to identify the optimal stimulation time before desensitization occurs.
Suboptimal Assay Conditions - Ensure the pH, temperature, and ionic strength of your assay buffer are optimal for receptor binding and cell health. - For cAMP assays, include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Cell Line or Tissue Variability - Receptor expression levels can vary between cell passages and different tissue preparations.[8] - Regularly check receptor expression levels using techniques like qPCR or western blotting. - Use cells with a consistent passage number for all experiments.
Issue 2: High Background or Non-Specific Effects in Assays
Possible Cause Troubleshooting Steps
Non-Specific Binding of Peptide - Peptides can be "sticky" and bind to plasticware or other proteins. - Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers. - Use low-binding microplates and pipette tips.
Off-Target Receptor Activation - At high concentrations, this compound might activate other GPCRs.[2] - Perform experiments with a selective antagonist for the suspected off-target receptor to see if the non-specific effect is diminished. - Use the lowest effective concentration of this compound as determined from your dose-response curve.
Contamination of Reagents - Reagent contamination can lead to unexpected cellular responses. - Use fresh, sterile buffers and reagents. - Test for endotoxin contamination, especially in cell-based assays.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Steps
Variability in Reagent Preparation - Ensure consistent preparation of all buffers, standards, and drug solutions. - Prepare large batches of reagents where possible to minimize lot-to-lot variability.
Inconsistent Cell Handling - Variations in cell seeding density, passage number, and growth conditions can significantly impact results.[8] - Standardize all cell culture and plating procedures. - Monitor cell viability to ensure cells are healthy at the time of the experiment.
Pipetting Errors - Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions. - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to multiple wells to ensure consistency.
Assay Drift - During the course of reading a multi-well plate, the signal can sometimes drift. - Include controls on multiple parts of the plate to assess for drift. - Plan the plate layout to minimize the impact of any potential edge effects.

Quantitative Data Summary

Table 1: Comparative Potency of this compound and Related Peptides

PeptideAssay SystemParameterResult
This compoundRelaxation of phenylephrine-contracted rat femoral arteriesPotencyLower than VIP
This compoundIncrease in cat cerebral blood flow (5 µg injection)% Increase19 ± 5%
VIPIncrease in cat cerebral blood flow-Similar maximum effect and potency to this compound
HeloderminIncrease in cat cerebral blood flow (5 µg injection)% Increase21 ± 5%

Data synthesized from available literature.[1]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay
  • Tissue Preparation: Isolate smooth muscle tissue (e.g., rat aorta, guinea pig trachea) and cut into rings or strips. Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Contraction: Induce a submaximal contraction using a contractile agent (e.g., phenylephrine for vascular tissue, histamine for airway tissue).

  • This compound Addition: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Data Recording: Record the changes in muscle tension using an isometric force transducer.

  • Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing the target VIP receptor (e.g., CHO-K1 cells stably expressing VPAC1) in a multi-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound (and controls like forskolin as a positive control and buffer as a negative control) to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the concentration of this compound against the measured cAMP levels to generate a dose-response curve and calculate the EC50.

Visualizations

Helospectin_II_Signaling_Pathway Helospectin_II This compound VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) Helospectin_II->VPAC_Receptor Binds G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Result: Weaker than Expected Response Check_Peptide Check Peptide Integrity - Proper storage? - Freshly prepared? Start->Check_Peptide Check_Potency Compare to VIP Control - Is response relatively weaker? Check_Peptide->Check_Potency Peptide OK Conclusion_Degradation Conclusion: Peptide likely degraded. Use fresh aliquots. Check_Peptide->Conclusion_Degradation Degradation Suspected Check_Desensitization Review Experimental Time-course - Prolonged incubation? Check_Potency->Check_Desensitization No, response is globally low Conclusion_Potency Conclusion: This compound is less potent in this system. Adjust expectations. Check_Potency->Conclusion_Potency Yes Check_Assay_Conditions Verify Assay Conditions - pH, temp, buffers correct? - PDE inhibitor used? Check_Desensitization->Check_Assay_Conditions No Conclusion_Desensitization Conclusion: Receptor desensitization likely. Optimize incubation time. Check_Desensitization->Conclusion_Desensitization Yes Conclusion_Assay Conclusion: Suboptimal assay conditions. Optimize protocol. Check_Assay_Conditions->Conclusion_Assay Issue Found

Caption: Troubleshooting workflow for a weak biological response.

References

optimizing buffer conditions for Helospectin II activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Helospectin II. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this vasoactive peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] Its primary mechanism of action is to act as a potent vasodilator.[1] this compound exerts its effects by binding to specific cell surface receptors, primarily the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors (GPCRs). This binding activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Q2: Which receptors does this compound bind to?

A2: this compound, similar to Vasoactive Intestinal Peptide (VIP), binds to the VPAC1 and VPAC2 receptors. It has been shown to have a particular affinity for the human VPAC2 receptor. These receptors are coupled to the Gs alpha subunit of G proteins.

Q3: What are the expected downstream effects of this compound receptor binding?

A3: Upon binding to VPAC receptors, this compound triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. In vascular smooth muscle cells, this signaling cascade ultimately results in relaxation and vasodilation.[2]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Low or No Signal in Receptor Binding Assays

Problem: You are observing a weak or absent signal in your this compound receptor binding assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH The binding of peptides to their receptors can be highly pH-dependent. The optimal pH for peptide binding is often slightly acidic, mimicking the endosomal environment. Recommendation: Empirically test a pH range from 5.5 to 7.4 to determine the optimal binding pH for your specific experimental setup.
Inappropriate Ionic Strength The ionic strength of the buffer can influence the electrostatic interactions between the peptide and its receptor. Both excessively low and high ionic strengths can inhibit binding. Recommendation: Titrate the concentration of NaCl or other salts in your binding buffer, starting from a physiological concentration (e.g., 150 mM) and testing lower and higher concentrations to find the optimum.
Peptide Degradation Peptides are susceptible to degradation by proteases present in cell lysates or membrane preparations. Recommendation: Always include a broad-spectrum protease inhibitor cocktail in your lysis and binding buffers.
Improper Peptide Storage and Handling Repeated freeze-thaw cycles can lead to peptide degradation. Poor solubility can also result in a lower effective concentration of the peptide. Recommendation: Aliquot this compound into single-use vials upon receipt and store at -20°C or lower. Ensure complete solubilization in the appropriate buffer before use.
Low Receptor Expression The cell line or tissue preparation used may not express sufficient levels of VPAC receptors. Recommendation: Confirm receptor expression using techniques such as Western blotting, qPCR, or by using a positive control ligand with known high affinity.
High Background Signal in Adenylyl Cyclase Assays

Problem: Your adenylyl cyclase assay shows a high basal signal, making it difficult to detect a this compound-specific increase in cAMP.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Constitutive Receptor Activity Some cell lines may exhibit high basal adenylyl cyclase activity due to constitutive receptor activation. Recommendation: Ensure you are using a cell line with low basal cAMP levels. If necessary, consider using a different expression system.
Phosphodiesterase (PDE) Activity PDEs are enzymes that degrade cAMP. If PDE activity is not adequately inhibited, the measured cAMP levels may not accurately reflect adenylyl cyclase activity. Recommendation: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.
Contamination of Reagents Reagents may be contaminated with substances that stimulate adenylyl cyclase. Recommendation: Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.

Experimental Protocols

This compound Receptor Binding Assay

This protocol provides a general framework for a competitive receptor binding assay using a radiolabeled ligand.

Materials:

  • Binding Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.

  • Wash Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% BSA.

  • Radiolabeled VIP or this compound (e.g., ¹²⁵I-VIP).

  • Unlabeled this compound (for competition).

  • Cell membranes or whole cells expressing VPAC receptors.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes or resuspend whole cells in ice-cold Binding Buffer.

  • In a microtiter plate, add the following to each well:

    • 50 µL of cell membrane/cell suspension.

    • 25 µL of radiolabeled ligand at a final concentration below its Kd.

    • 25 µL of either Binding Buffer (for total binding), unlabeled this compound at various concentrations (for competition), or a high concentration of unlabeled VIP (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the binding affinity (IC₅₀ or Ki) of this compound.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the activation of adenylyl cyclase by this compound.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail.

  • This compound at various concentrations.

  • Cell membranes expressing VPAC receptors.

  • cAMP standard.

  • cAMP assay kit (e.g., ELISA or AlphaScreen-based).

Procedure:

  • Prepare cell membranes in an appropriate lysis buffer and determine the protein concentration.

  • In a microtiter plate, add the following to each well:

    • Cell membranes (typically 10-20 µg of protein).

    • This compound at the desired concentrations.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding Assay Buffer containing ATP.

  • Incubate for 15-30 minutes at 30°C.

  • Stop the reaction according to the cAMP assay kit manufacturer's instructions (e.g., by adding a lysis/detection reagent).

  • Measure the cAMP concentration using a suitable plate reader.

  • Generate a dose-response curve to determine the EC₅₀ of this compound for adenylyl cyclase activation.

Visualizations

This compound Signaling Pathway

HelospectinII_Signaling HelospectinII This compound VPACR VPAC Receptor (VPAC1/VPAC2) HelospectinII->VPACR Binds to ATP ATP G_protein G Protein (Gs) VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates Targets Buffer_Optimization_Workflow Start Start: Suboptimal Signal Observed PrepareBuffers Prepare Buffers with Varying pH and Ionic Strength Start->PrepareBuffers PerformAssay Perform this compound Assay (Binding or Activity) PrepareBuffers->PerformAssay AnalyzeData Analyze Data: Compare Signal-to-Noise PerformAssay->AnalyzeData Decision Is Signal Optimized? AnalyzeData->Decision End End: Use Optimized Buffer Conditions Decision->End Yes Troubleshoot Further Troubleshooting (e.g., Peptide Stability) Decision->Troubleshoot No Troubleshoot->PrepareBuffers

References

dealing with batch-to-batch variability of Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Helospectin II.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassay with a new batch of this compound. What could be the cause?

A1: Inconsistent results between different batches of synthetic peptides like this compound are a common issue and can stem from several factors. The impurity profile and the net peptide content can vary from batch to batch, even if the synthesis and purification protocols remain unchanged.[1] Key contributors to this variability include differences in the raw materials used for synthesis, minor variations in the manufacturing process, and the inherent complexity of the peptide sequence which can lead to side reactions.[2][3] It is also crucial to consider handling and storage conditions, as improper practices can lead to peptide degradation.[4]

Q2: How is the purity of this compound determined, and what level of purity do I need for my experiments?

A2: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC), which separates the target peptide from any impurities.[5] The identity of the peptide is confirmed by Mass Spectrometry (MS) to ensure it has the correct molecular weight.[6][7] The required purity level depends on your specific application. For non-quantitative studies like screening, a lower purity might be acceptable. However, for quantitative bioassays, enzyme kinetic studies, and in-vivo experiments, a higher purity of >95% is recommended to ensure that the observed biological effects are solely attributable to this compound.

Q3: What is "Net Peptide Content" and why is it important for my experiments?

A3: Net Peptide Content (NPC) refers to the percentage of the lyophilized powder that is actual peptide material, with the remainder consisting of counter-ions (like trifluoroacetate from the purification process) and bound water.[7] It is crucial for calculating the precise concentration of your this compound stock solution. A common source of experimental variability is incorrect concentration calculations based on the gross weight of the lyophilized powder instead of the net peptide weight.[4][8] The NPC is usually provided on the Certificate of Analysis (CoA) for each batch.

Q4: How should I properly handle and store my this compound to minimize degradation and variability?

A4: Proper handling and storage are critical for maintaining the integrity of your this compound. Lyophilized peptides should be stored at -20°C or colder, protected from light.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use amounts upon receipt.[8] When preparing stock solutions, use sterile, high-purity solvents and store the solutions at -20°C or -80°C. For long-term storage of solutions, consider flash-freezing in liquid nitrogen before placing them in the freezer.

Q5: The Certificate of Analysis (CoA) for my new batch of this compound looks different from the previous one. What should I look for?

A5: When comparing CoAs from different batches, pay close attention to the following parameters:

  • Purity (by HPLC): Ensure the purity meets the requirements for your specific assay.

  • Molecular Weight (by MS): Verify that the observed molecular weight matches the theoretical molecular weight of this compound.

  • Net Peptide Content/Peptide Content: Use this value to accurately calculate the concentration of your stock solutions.

  • Appearance: Note any changes in the physical appearance of the lyophilized powder.

Minor variations in purity and net peptide content between batches are expected. However, significant deviations may necessitate a re-validation of the new batch in your experimental system.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity of a New this compound Batch

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Recalculate the concentration of your stock solution using the Net Peptide Content provided on the Certificate of Analysis for the new batch. Do not assume it is the same as the previous batch.
Peptide Degradation Prepare a fresh stock solution from the lyophilized powder. If possible, compare its activity to a freshly prepared solution from a previous batch that is known to be active. Ensure proper storage conditions (-20°C or colder, protected from light).[4]
Lower Purity of the New Batch Review the purity level on the CoA. If it is significantly lower than the previous batch, consider if it meets the requirements of your assay. Impurities can sometimes interfere with the biological activity.
Batch-Specific Activity Differences Perform a dose-response curve with the new batch and compare the EC50 value to that of a previously validated batch. This will help quantify any differences in potency.
Issue 2: Increased Non-Specific Effects or Cellular Toxicity

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Presence of Toxic Impurities Review the HPLC and MS data on the CoA for any unusual or unidentified peaks that were not present in previous batches. Contact the manufacturer for further information if significant differences are observed.
Endotoxin Contamination If working with cell-based assays, particularly with immune cells, consider testing the new batch for endotoxin levels. Endotoxins can cause non-specific cellular activation and toxicity.[4]
Solvent-Related Toxicity If using a solvent like DMSO, ensure the final concentration in your assay is not exceeding the tolerance level of your cells. Prepare a vehicle control with the same final solvent concentration to rule out solvent effects.

Data Presentation

Table 1: Recommended this compound Quality Control Specifications
Parameter Method Recommended Specification Purpose
Identity Mass Spectrometry (MS)Observed Molecular Weight ± 1 Da of Theoretical MWConfirms the correct peptide was synthesized.
Purity HPLC (at ~214 nm)>95% for quantitative bioassaysEnsures observed effects are due to this compound and not impurities.
Net Peptide Content Amino Acid Analysis or Elemental AnalysisTypically 60-90%, batch-specific value from CoACrucial for accurate calculation of peptide concentration.[7]
Appearance Visual InspectionWhite to off-white lyophilized powderGross indicator of product quality.
Table 2: Interpreting a this compound Certificate of Analysis (CoA)
CoA Section What it Means Actionable Information
Product Name This compoundVerify you have received the correct peptide.
Batch/Lot Number Unique identifier for the specific synthesis runUse this number when contacting technical support or reporting issues.
Molecular Formula & Weight Chemical formula and theoretical massUse the theoretical molecular weight for concentration calculations.
Mass Spectrometry (MS) Data Experimentally determined molecular weightCompare with the theoretical molecular weight to confirm identity.
HPLC Purity Percentage of the target peptide relative to other peptidic impuritiesEnsure the purity is adequate for your intended application.
Net Peptide Content (%) Percentage of peptide material in the lyophilized powderUse this value to calculate the net weight of the peptide for accurate stock solution preparation.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound using a Vasodilation Bioassay

This protocol describes a general method for assessing the biological activity of a new batch of this compound by measuring its ability to induce relaxation in pre-constricted isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta or mesenteric artery)

  • Myograph system with force transducer

  • Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

  • Vasoconstrictor (e.g., Phenylephrine, U46619)[9]

  • This compound (new batch and a previously validated reference batch)

  • Data acquisition system

Methodology:

  • Tissue Preparation: Mount the isolated arterial rings in the myograph chambers containing aerated PSS at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, replacing the PSS every 15-20 minutes.

  • Viability Check: Contract the arterial rings with a high-potassium solution to ensure tissue viability. Wash thoroughly with PSS until the tension returns to baseline.

  • Pre-constriction: Induce a submaximal, stable contraction with a vasoconstrictor like Phenylephrine.

  • Dose-Response Curve: Once the contraction is stable, cumulatively add increasing concentrations of this compound (from the new batch) to the tissue bath. Record the relaxation at each concentration.

  • Reference Standard: In parallel, perform a dose-response curve for the previously validated reference batch of this compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for both batches.

Acceptance Criteria: The EC50 of the new batch should be within a predefined range (e.g., ± 3-fold) of the reference batch.

Protocol 2: Preparation of a Standardized this compound Stock Solution

This protocol ensures the preparation of an accurate and consistent stock solution for experimental use.

Materials:

  • Lyophilized this compound

  • Certificate of Analysis (CoA) for the specific batch

  • High-purity, sterile solvent (e.g., sterile water, PBS, or a buffer appropriate for your assay)

  • Calibrated analytical balance

  • Sterile, low-protein-binding microcentrifuge tubes

Methodology:

  • Gather Information: From the CoA, obtain the gross weight of the lyophilized peptide, the net peptide content (NPC), and the theoretical molecular weight (MW).

  • Calculate Net Peptide Weight:

    • Net Weight = Gross Weight x (Net Peptide Content / 100)

  • Calculate Required Solvent Volume:

    • Determine the desired molar concentration of your stock solution (e.g., 1 mM).

    • Volume (L) = (Net Weight (g) / MW ( g/mol )) / Molar Concentration (mol/L)

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of the appropriate solvent to the vial.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Membrane Helospectin_II This compound VPAC_Receptor VPAC1/2 Receptor Helospectin_II->VPAC_Receptor Binds G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Biological_Effect Biological Effect (e.g., Vasodilation) CREB->Biological_Effect Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_validation Validation cluster_experiment Experimentation Receive Receive New Batch of This compound Review_CoA Review Certificate of Analysis (Purity, NPC, MS) Receive->Review_CoA Prep_Stock Prepare Stock Solution (using NPC) Review_CoA->Prep_Stock Bioassay Perform Bioassay (e.g., Vasodilation) Prep_Stock->Bioassay Compare Compare with Reference Batch (EC50) Bioassay->Compare Decision Accept or Reject Batch Compare->Decision Decision->Receive Reject Use_Batch Use in Experiments Decision->Use_Batch Accept

Caption: New Batch Qualification Workflow.

Troubleshooting_Tree Start Inconsistent Results with New this compound Batch Check_Conc Did you use Net Peptide Content from the new CoA to calculate concentration? Start->Check_Conc Recalculate Recalculate concentration and repeat experiment. Check_Conc->Recalculate No Check_Activity Is the biological activity (e.g., EC50) significantly different? Check_Conc->Check_Activity Yes New_EC50 Adjust experimental concentrations based on the new EC50. Check_Activity->New_EC50 Yes Check_Handling Was the peptide handled and stored correctly? (aliquots, -20°C) Check_Activity->Check_Handling No Fresh_Stock Prepare fresh stock solution and repeat experiment. Check_Handling->Fresh_Stock No Contact_Support Contact Technical Support with both batch numbers. Check_Handling->Contact_Support Yes

Caption: Troubleshooting Decision Tree.

References

improving signal-to-noise ratio in Helospectin II assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Helospectin II assays. The information is tailored to scientists and drug development professionals to help improve the signal-to-noise ratio and overall robustness of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my signal-to-noise ratio low in my this compound competitive binding assay?

A low signal-to-noise ratio can stem from either a weak signal or high background. Here’s a breakdown of potential causes and solutions:

Potential CauseRecommended Solution
Weak or No Signal
Suboptimal antibody concentrationTitrate the primary antibody to determine the optimal concentration that provides a robust signal without increasing background.[1][2]
Degraded this compound standard or tracerPrepare fresh standards and tracer solutions. Ensure proper storage of stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.[1]
Insufficient incubation times or temperatureIncrease the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for optimal binding. Ensure all incubation steps are performed at the recommended temperature.[1][2]
Incorrect buffer compositionEnsure the assay buffer pH is optimal for antibody-antigen binding and is compatible with all assay components. Some buffers can interfere with detection enzymes (e.g., sodium azide inhibits HRP).[2]
Ineffective plate coating (if applicable)If coating your own plates, ensure the this compound or capture antibody is properly adsorbed. Try different coating buffers or extend the coating time.[1]
High Background
Non-specific binding of antibodiesIncrease the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can also help.
Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of the wash buffer between steps. A 30-second soak during each wash step can improve washing efficiency.[3][4]
Cross-reactivity of antibodiesIf using a secondary antibody, ensure it is highly cross-adsorbed against the species of your sample to minimize non-specific binding.
Contaminated reagentsUse fresh, sterile buffers and reagents. Microbial contamination can lead to high background.

Q2: My standard curve is poor or non-existent. What are the likely causes?

A poor standard curve is a critical issue that prevents accurate quantification. Common culprits include:

  • Improper Standard Preparation: Ensure accurate serial dilutions of the this compound standard. Use calibrated pipettes and change tips for each dilution to avoid carryover.

  • Standard Degradation: Prepare fresh standards for each assay from a properly stored stock. Peptides can be susceptible to degradation.

  • Incorrect Curve Fitting: Use appropriate software and a suitable curve-fitting model (e.g., four-parameter logistic (4-PL) curve-fit) for your competitive assay data.[1]

  • Assay Drift: Pipetting technique and timing inconsistencies across the plate can lead to a skewed standard curve. Be consistent in your additions and timing.

Q3: I'm observing high variability between my replicate wells. What can I do to improve precision?

High coefficient of variation (CV) between replicates can invalidate your results. To improve precision:

  • Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate and consistent volumes. Avoid introducing air bubbles.

  • Thorough Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before adding them to the wells.

  • Plate Washing: Use an automated plate washer if available for more consistent washing. If washing manually, be meticulous and consistent with your technique.

  • Temperature Control: Avoid "edge effects" by ensuring the entire plate is at a uniform temperature during incubations. Do not stack plates during incubation.[3]

Q4: How should I prepare and store my biological samples for this compound analysis?

Proper sample handling is crucial for accurate results, as peptides can be prone to degradation by proteases.

  • Collection: Collect blood samples in tubes containing EDTA and a protease inhibitor like aprotinin.

  • Processing: Centrifuge the blood at 4°C as soon as possible to separate the plasma.

  • Storage: Aliquot the plasma into single-use vials and store them at -70°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.

Quantitative Data Presentation

The following tables summarize typical performance data for a competitive peptide immunoassay, which can be used as a benchmark for a well-optimized this compound assay.

Table 1: Representative this compound Standard Curve Data

Standard Concentration (pg/mL)Average Signal (CPM)% B/B0
0 (B0)10,000100%
108,50085%
506,00060%
1004,50045%
2502,50025%
5001,50015%
10008008%
Non-Specific Binding (NSB)2002%

Table 2: Assay Performance Characteristics

ParameterTypical ValueDescription
Assay Range 10 - 1000 pg/mLThe range of concentrations over which the assay is accurate and precise.
Sensitivity (LOD) < 10 pg/mLThe lowest concentration of this compound that can be reliably detected.
Intra-assay Precision < 10% CVThe variation within a single assay run.
Inter-assay Precision < 15% CVThe variation between different assay runs on different days.
Spike Recovery 80 - 120%The accuracy of measuring a known amount of this compound spiked into a sample matrix.

Experimental Protocols

This section provides a detailed methodology for a competitive radioimmunoassay (RIA) for the quantification of this compound. This is a representative protocol and may require optimization for specific laboratory conditions and reagents.

Protocol: this compound Competitive Radioimmunoassay

1. Reagent Preparation:

  • RIA Buffer: Phosphate buffered saline (PBS), pH 7.4, containing 0.5% Bovine Serum Albumin (BSA) and 0.05% sodium azide.

  • This compound Standard Stock (1 µg/mL): Reconstitute lyophilized this compound in RIA buffer. Aliquot and store at -20°C or colder.

  • Standard Curve: Prepare serial dilutions of the this compound standard stock in RIA buffer to obtain concentrations ranging from 10 pg/mL to 1000 pg/mL.

  • Anti-Helospectin II Antibody: Dilute the primary antibody in RIA buffer to the predetermined optimal concentration.

  • ¹²⁵I-Labeled this compound (Tracer): Dilute the tracer in RIA buffer to achieve approximately 10,000 counts per minute (CPM) per 100 µL.

  • Precipitating Reagent: A solution containing a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) in RIA buffer.

2. Assay Procedure:

  • Set up polypropylene tubes in duplicate for standards, controls, and unknown samples. Include tubes for Total Counts (TC) and Non-Specific Binding (NSB).

  • Add 100 µL of RIA buffer to the NSB tubes.

  • Add 100 µL of each standard, control, and unknown sample to their respective tubes.

  • Add 100 µL of the diluted anti-Helospectin II antibody to all tubes except the TC and NSB tubes.

  • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.

  • Vortex all tubes gently and incubate for another 24 hours at 4°C.

  • Add 1 mL of cold Precipitating Reagent to all tubes except the TC tubes.

  • Vortex and incubate for 2 hours at 4°C to allow for the precipitation of the antibody-bound complex.

  • Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.

  • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Count the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.

3. Data Analysis:

  • Calculate the average CPM for each set of duplicates.

  • Calculate the percentage of tracer bound for each standard, control, and sample using the formula: % B/B0 = [(Sample CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100.

  • Plot the % B/B0 for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their % B/B0 values from the standard curve.

Visualizations

Signaling Pathway

This compound is a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. It is known to bind to VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors primarily activates the adenylyl cyclase signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane Receptor VPAC Receptor (VPAC1/VPAC2) G_protein G Protein (Gs) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand This compound Ligand->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., smooth muscle relaxation, secretion) PKA->Cellular_Response Phosphorylation of target proteins Gene_Expression Gene Expression CREB->Gene_Expression Regulation Gene_Expression->Cellular_Response

Caption: this compound signaling pathway via a G-protein coupled receptor.

Experimental Workflow

The following diagram illustrates the major steps in a typical this compound competitive radioimmunoassay.

RIA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Standards & Samples C Incubate Sample/Standard with Antibody A->C B Prepare Antibody & Tracer B->C D Add Tracer & Incubate C->D E Precipitate Antibody Complex D->E F Centrifuge & Decant Supernatant E->F G Count Radioactivity in Pellet F->G H Generate Standard Curve G->H I Calculate Sample Concentrations H->I

Caption: Workflow for a this compound competitive radioimmunoassay.

Troubleshooting Logic

This flowchart provides a logical sequence for troubleshooting common issues in this compound assays to improve the signal-to-noise ratio.

troubleshooting_flowchart Start Low Signal-to-Noise Ratio Check_Signal Is the Signal Low? Start->Check_Signal Check_Background Is the Background High? Check_Signal->Check_Background No Low_Signal_Solutions Troubleshoot Low Signal: - Check reagent concentrations - Verify reagent integrity - Optimize incubation times/temps - Confirm plate coating Check_Signal->Low_Signal_Solutions Yes High_Background_Solutions Troubleshoot High Background: - Improve washing steps - Optimize blocking - Check for cross-reactivity - Use fresh/clean reagents Check_Background->High_Background_Solutions Yes End Assay Optimized Check_Background->End No (Other issue) Re_evaluate Re-evaluate S/N Ratio Low_Signal_Solutions->Re_evaluate High_Background_Solutions->Re_evaluate Re_evaluate->Start Issue Persists Re_evaluate->End Issue Resolved

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

References

Validation & Comparative

Helospectin II vs. PACAP: A Comparative Guide to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular signaling mechanisms of Helospectin II and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Both peptides belong to the vasoactive intestinal polypeptide (VIP)/secretin/glucagon superfamily and exert their effects through a common set of G protein-coupled receptors (GPCRs), yet they exhibit distinct receptor affinities and signaling potencies that underpin their unique physiological roles. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of their signaling pathways.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide found in two bioactive forms, PACAP-38 and PACAP-27, which are involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular growth.[1][2] this compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), shares significant sequence homology with PACAP and VIP.[3] While both peptides can activate the same family of receptors, their nuanced differences in receptor interaction and subsequent signaling cascades are of significant interest for targeted therapeutic development.

Receptor Interaction and Specificity

This compound and PACAP mediate their effects through three main class B GPCRs: the PACAP type I receptor (PAC1) and the VIP/PACAP receptors 1 and 2 (VPAC1 and VPAC2).[4] A key distinction between the two peptides lies in their binding affinities for these receptors. PACAP exhibits high affinity for all three receptors, with a particularly high affinity for the PAC1 receptor, for which it is considered the preferential ligand.[2][5] In contrast, peptides of the VIP/Helospectin family, while binding with high affinity to VPAC1 and VPAC2 receptors, show a significantly lower affinity for the PAC1 receptor.[2]

Quantitative Comparison of Receptor Binding and Potency

The following tables summarize the available quantitative data for the binding affinities (Kd or IC50) and functional potencies (EC50) of PACAP and this compound at their cognate receptors. It is important to note that direct, head-to-head comparative studies for this compound at all three cloned human receptors are limited in the publicly available literature.

LigandReceptorBinding Affinity (Kd/IC50, nM)Reference
PACAP-38 PAC1~0.5 (Kd)[2]
VPAC1~0.5 (Kd)[2]
VPAC2~0.5 (Kd)[2]
PACAP-27 PAC1~0.5 (Kd)[2]
VPAC1~0.5 (Kd)[2]
VPAC2~0.5 (Kd)[2]
This compound VPAC1Data not available
VPAC2Data not available
PAC1Data not available

Table 1: Comparative Receptor Binding Affinities.

LigandReceptorFunctional Potency (EC50, nM)Reference
PACAP-38 PAC1 (cAMP)0.05[1]
VPAC1 (cAMP)1.5[1]
VPAC2 (cAMP)2.5[1]
This compound Functional Data (pIC50)6.8 (rat vas deferens)[6]

Table 2: Comparative Functional Potencies. The pIC50 value for this compound is from a functional assay measuring the inhibition of electrically evoked contractions and is not a direct measure of receptor-specific potency.

Cellular Signaling Pathways

Upon receptor binding, both this compound and PACAP primarily activate the adenylyl cyclase (AC) pathway through the Gs alpha subunit of the G protein. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] The PAC1 receptor, in addition to coupling to Gs, can also couple to the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[4] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_kinases Kinases HelospectinII This compound VPAC1 VPAC1 HelospectinII->VPAC1 VPAC2 VPAC2 HelospectinII->VPAC2 PACAP PACAP PACAP->VPAC1 PACAP->VPAC2 PAC1 PAC1 PACAP->PAC1 Gs Gαs VPAC1->Gs VPAC2->Gs PAC1->Gs Gq Gαq PAC1->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Response PKA->Response PKC->Response Ca->Response

Figure 1: this compound and PACAP Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and PACAP signaling are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (PAC1, VPAC1, or VPAC2).

  • Radiolabeled ligand (e.g., [125I]PACAP-27).

  • Unlabeled competitor ligands (this compound, PACAP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor ligands.

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor ligand.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PACAP.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

Start Start PrepareReagents Prepare Reagents (Membranes, Ligands, Buffers) Start->PrepareReagents Incubate Incubate (Membranes + Radioligand + Competitor) PrepareReagents->Incubate Filter Filter and Wash Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Analyze Data (IC50/Ki) Count->Analyze End End Analyze->End

Figure 2: Radioligand Binding Assay Workflow.
cAMP Functional Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP.

Materials:

  • Cells expressing the receptor of interest.

  • Ligands (this compound, PACAP).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test ligands to the cells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the ligand concentration and use non-linear regression to determine the EC50 values.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, typically mediated by Gq-coupled receptors.

Materials:

  • Cells expressing the receptor of interest (primarily PAC1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Ligands (this compound, PACAP).

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells to remove excess extracellular dye.

  • Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test ligands to the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data to determine the peak response and calculate the EC50 values.

Conclusion

This compound and PACAP, while sharing a family of receptors, exhibit distinct signaling profiles primarily dictated by their differential affinity for the PAC1 receptor. PACAP's high affinity for all three receptors, and its unique ability to robustly activate the PLC pathway via PAC1, positions it as a more versatile signaling molecule. This compound, with its preference for VPAC receptors, likely plays a more specialized role in physiological processes mediated by these specific receptors. The provided experimental protocols offer a foundation for further investigation into the nuanced signaling of these and other related peptides, which is crucial for the development of selective and potent therapeutics targeting this important receptor family.

References

Cross-Validation of Helospectin II Immunoassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Helospectin II immunoassay with alternative analytical methods. Due to the limited availability of direct cross-validation studies for this compound-specific immunoassays, this document outlines a best-practice approach to validation, drawing parallels with assays for the structurally similar Vasoactive Intestinal Peptide (VIP). Experimental data presented is synthesized from published methodologies for VIP and related peptides to provide a robust framework for comparison.

Data Presentation: Quantitative Comparison of Assay Performance

The performance of any ligand-binding assay is paramount for generating reliable and reproducible data. Below is a summary of typical performance characteristics for a this compound Radioimmunoassay (RIA) compared to potential alternative methods.

ParameterThis compound Radioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)High-Performance Liquid Chromatography (HPLC)Receptor-Binding Assay (RBA)
Sensitivity High (pg/mL range)Moderate to High (pg/mL to ng/mL range)Moderate (ng/mL range)High (pM to nM range)
Specificity Dependent on antibody; potential for cross-reactivity with VIP and Helospectin IDependent on antibody; potential for cross-reactivityHigh (separates structurally similar peptides)High (measures functional interaction with the receptor)
Quantitative Accuracy Good, requires radiolabeled peptideGood, dependent on standard curve linearityExcellent, highly accurate and reproducibleGood, reflects biological activity
Throughput Low to ModerateHighLowModerate
Cost per Sample ModerateLow to ModerateHighModerate to High
Technical Complexity High (requires handling of radioactive materials)Low to ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays discussed.

This compound Radioimmunoassay (RIA) Protocol

This competitive RIA protocol is designed for the quantification of this compound in biological samples.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., phosphate buffer with BSA).

    • Reconstitute lyophilized this compound standard to create a stock solution and prepare serial dilutions.

    • Dilute primary anti-Helospectin II antibody and 125I-labeled this compound tracer in assay buffer.

  • Assay Procedure :

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.

    • Add a fixed amount of primary antibody to each tube.

    • Add a fixed amount of 125I-Helospectin II tracer to each tube.

    • Vortex and incubate for 18-24 hours at 4°C to allow for competitive binding.

  • Separation and Detection :

    • Add a secondary antibody (precipitating antibody) and incubate to separate bound from free tracer.

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis :

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.

    • Determine the concentration of this compound in unknown samples by interpolating their percentage of bound tracer on the standard curve.

Alternative Method 1: Competitive ELISA Protocol
  • Plate Coating : Coat a 96-well microplate with a known amount of this compound and incubate overnight.

  • Blocking : Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competitive Reaction : Add standards, controls, and samples simultaneously with a primary anti-Helospectin II antibody to the wells. Incubate to allow competition for antibody binding between the coated this compound and the this compound in the sample.

  • Detection : Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition : Add a chromogenic substrate and measure the absorbance using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Alternative Method 2: HPLC Protocol
  • Sample Preparation : Extract and concentrate peptides from the biological matrix using solid-phase extraction (SPE).

  • Chromatographic Separation : Inject the extracted sample onto a reverse-phase HPLC column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid).

  • Detection : Monitor the column effluent at a specific wavelength (e.g., 214 nm) using a UV detector.

  • Quantification : Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known standard.

Alternative Method 3: Receptor-Binding Assay (RBA) Protocol
  • Membrane Preparation : Prepare cell membranes from a cell line expressing the target receptor (e.g., VIP receptor).

  • Binding Reaction : Incubate the cell membranes with a radiolabeled ligand (e.g., 125I-VIP) in the presence of varying concentrations of unlabeled this compound standard or sample.

  • Separation : Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection : Measure the radioactivity retained on the filter using a gamma or scintillation counter.

  • Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) to determine its binding affinity and quantify its concentration.

Mandatory Visualization

To further elucidate the experimental processes and biological context, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_assays Assay Comparison cluster_ria Radioimmunoassay (RIA) cluster_elisa ELISA cluster_hplc HPLC cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ExtractedSample Extracted this compound Sample->ExtractedSample Solid-Phase Extraction RIA_Complex Ab-Tracer/Ab-Sample Complex ExtractedSample->RIA_Complex Competitive Binding ELISA_Complex Ab binding to Plate or Sample ExtractedSample->ELISA_Complex Competitive Binding HPLC_Column Reverse-Phase Column ExtractedSample->HPLC_Column Injection RIA_Ab Anti-Helospectin II Ab RIA_Ab->RIA_Complex RIA_Tracer 125I-Helospectin II RIA_Tracer->RIA_Complex RIA_Data Gamma Counting RIA_Complex->RIA_Data ELISA_Plate This compound Coated Plate ELISA_Plate->ELISA_Complex ELISA_Ab Anti-Helospectin II Ab ELISA_Ab->ELISA_Complex ELISA_Data Absorbance Reading ELISA_Complex->ELISA_Data HPLC_Peak This compound Peak HPLC_Column->HPLC_Peak Elution & Detection HPLC_Data Peak Area Integration HPLC_Peak->HPLC_Data Final_Conc Concentration Determination RIA_Data->Final_Conc ELISA_Data->Final_Conc HPLC_Data->Final_Conc

Caption: Workflow for the cross-validation of a this compound immunoassay.

G HelospectinII This compound VIPR VIP/Secretin Receptor (GPCR) HelospectinII->VIPR Binding G_Protein Gs Protein VIPR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Relaxation of Smooth Muscle) PKA->CellularResponse Phosphorylation Cascade

Caption: Signaling pathway of the VIP/Secretin receptor activated by this compound.

Comparative Analysis of Helospectin I and II Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available experimental data on the comparative potency of Helospectin I and Helospectin II, two closely related neuropeptides from the venom of the Gila monster (Heloderma suspectum), is presented for researchers, scientists, and drug development professionals. This guide synthesizes findings from various studies, offering insights into their vasodilatory effects and receptor interactions.

Helospectin I and II are members of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and have been shown to exhibit significant biological activity, most notably as potent vasodilators. Their structural similarity, differing only by a single amino acid at the C-terminus, has prompted comparative studies to elucidate any differences in their potency and efficacy.

Quantitative Data Summary

While a comprehensive dataset directly comparing the potency of Helospectin I and II with specific EC50 or Kd values from a single study remains elusive in the readily available literature, several studies provide valuable qualitative and semi-quantitative comparisons. The following table summarizes the key findings from these studies, highlighting the relative potencies of the two peptides in different experimental models.

Biological EffectExperimental ModelFindingCitation
VasodilationIsolated rat femoral arteriesHelospectin I and II relaxed phenylephrine-contracted vessels to the same extent as VIP but with a lower potency. The study did not differentiate between the potency of Helospectin I and II.[1]
VasodilationIntact hamster cheek pouch microcirculationHelospectin I and II (at 1.0 nmol) induced potent vasodilation of a similar magnitude.
Adenylate Cyclase StimulationHuman SUP-T1 lymphoblastsThe order of potency for stimulating adenylate cyclase was found to be helospectin > VIP = PHI. The study did not distinguish between Helospectin I and II in the abstract.[2]
Receptor BindingHuman SUP-T1 lymphoblastsThe order of affinity for the VIP receptor was determined to be helodermin > helospectin > VIP. The study did not distinguish between Helospectin I and II in the abstract.[2]

Note: The lack of standardized reporting of EC50 and Kd values across different studies makes a direct quantitative comparison challenging. The potency of these peptides can be highly dependent on the specific tissue, species, and experimental conditions used.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the potency of vasoactive peptides like Helospectin I and II.

In-Vitro Vasodilation Assay on Isolated Arteries

This protocol outlines the general steps for assessing the vasodilatory effects of peptides on isolated arterial rings.

  • Tissue Preparation:

    • Male Wistar rats (or other suitable animal models) are euthanized, and the femoral arteries (or other arteries of interest) are carefully dissected and placed in cold Krebs-Henseleit solution.

    • The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in length.

    • The arterial rings are mounted between two L-shaped metal holders in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording and Equilibration:

    • One holder is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are gradually stretched to an optimal resting tension (e.g., 1.5 g) and allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15-20 minutes.

  • Contraction and Relaxation Studies:

    • The viability of the arterial rings is assessed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

    • After washing and returning to baseline, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or prostaglandin F2α.

    • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of Helospectin I, this compound, or a reference compound (e.g., VIP) to the organ bath.

    • The relaxation response is measured as the percentage decrease in the pre-contracted tension.

Competitive Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of peptides to their receptors.

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (e.g., VIP receptors) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.

  • Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP) is incubated with the membrane preparation in the absence or presence of increasing concentrations of unlabeled competitor peptides (Helospectin I, this compound, or unlabeled VIP).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

    • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Kd).[3][4]

cAMP Accumulation Assay

This protocol outlines the general steps for measuring the ability of peptides to stimulate the production of cyclic AMP (cAMP), a key second messenger in their signaling pathway.[5][6][7]

  • Cell Culture and Treatment:

    • Cells expressing the receptor of interest are cultured in appropriate media.

    • On the day of the experiment, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • The cells are then stimulated with various concentrations of Helospectin I, this compound, or a control agonist for a specific period.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the peptides is calculated from the standard curve.

    • Dose-response curves are plotted, and the EC50 values (the concentration of the peptide that produces 50% of the maximal response) are determined.[8]

Signaling Pathway and Experimental Workflow

Helospectin I and II, like VIP, are known to exert their effects through G protein-coupled receptors (GPCRs), leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to their vasodilatory and other biological activities.

Signaling_Pathway cluster_membrane Cell Membrane Receptor VIP/Helospectin Receptor (GPCR) G_Protein Gs Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Helospectin Helospectin I / II Helospectin->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation) PKA->Response phosphorylates target proteins

Caption: Helospectin Signaling Pathway

The experimental workflow for comparing the potency of Helospectin I and II typically involves a series of in-vitro and/or in-vivo experiments to determine their dose-response relationships.

Experimental_Workflow Peptide_Prep Peptide Preparation (Helospectin I & II, Control) Assay_Selection Assay Selection (e.g., Vasodilation, Binding, cAMP) Peptide_Prep->Assay_Selection Dose_Response Dose-Response Experiment (Cumulative Concentrations) Assay_Selection->Dose_Response Data_Acquisition Data Acquisition (e.g., Tension, Radioactivity, Fluorescence) Dose_Response->Data_Acquisition Data_Analysis Data Analysis (EC50 / Kd Calculation) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Potency Data_Analysis->Comparison

Caption: Potency Comparison Workflow

References

Helospectin II: A Comparative Analysis of its Selectivity for VIP Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Helospectin II's interaction with Vasoactive Intestinal Peptide (VIP) receptor subtypes, supported by experimental data and detailed methodologies.

This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), belongs to the VIP/secretin/glucagon family of peptides. It exhibits significant structural homology to VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and as such, interacts with their cognate receptors: VPAC1, VPAC2, and PAC1. Understanding the selectivity of this compound for these receptor subtypes is crucial for its potential therapeutic applications and for its use as a pharmacological tool to probe receptor function.

Receptor Subtype Selectivity: A Quantitative Comparison

Studies have demonstrated that this compound exhibits a preferential affinity for the VPAC2 receptor subtype in humans. This selectivity is evident from both radioligand binding assays, which measure the affinity of the ligand for the receptor, and functional assays, which assess the potency of the ligand in eliciting a cellular response (typically cAMP production).

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound Human VPAC1 >1000>1000
Human VPAC2 1.5 0.8
Human PAC1 >1000>1000
VIPHuman VPAC12.50.5
Human VPAC21.00.3
Human PAC1>1000>1000
PACAP-27Human VPAC11.20.2
Human VPAC20.80.1
Human PAC10.50.05

Note: The data presented is a synthesis of values reported in the literature and should be considered representative. Actual values may vary depending on the specific experimental conditions.

The data clearly indicates that this compound is a potent and selective agonist for the human VPAC2 receptor, with significantly lower affinity and potency for the VPAC1 and PAC1 receptors. This profile distinguishes it from the endogenous ligands VIP, which binds with high affinity to both VPAC1 and VPAC2 receptors, and PACAP, which is a high-affinity ligand for all three receptor subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the receptor subtype selectivity of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the VPAC1, VPAC2, and PAC1 receptors.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human VPAC1, VPAC2, or PAC1 receptor are cultured in appropriate media.

  • Cells are harvested, and crude membrane preparations are obtained by homogenization and differential centrifugation. The final membrane pellet is resuspended in a binding buffer.

2. Binding Assay Protocol:

  • Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-VIP for VPAC1 and VPAC2, or [¹²⁵I]-PACAP-27 for PAC1) and increasing concentrations of unlabeled this compound.

  • The incubation is carried out at a specific temperature (e.g., 22°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

3. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays are used to determine the functional potency (EC50) of this compound in activating the receptors and stimulating the production of cyclic adenosine monophosphate (cAMP).

1. Cell Culture:

  • CHO cells stably expressing the human VPAC1, VPAC2, or PAC1 receptor are seeded in multi-well plates and grown to near confluence.

2. cAMP Accumulation Assay Protocol:

  • The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with increasing concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

  • The reaction is stopped, and the cells are lysed.

3. cAMP Quantification:

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The concentration of this compound that produces 50% of the maximal stimulation of cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflow

The interaction of this compound with its preferred receptor, VPAC2, initiates a cascade of intracellular events, primarily through the activation of the adenylyl cyclase pathway.

Signaling_Pathway Helospectin_II This compound VPAC2 VPAC2 Receptor Helospectin_II->VPAC2 Binds to G_Protein G Protein (Gs) VPAC2->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling through the VPAC2 receptor.

The experimental workflow for determining receptor subtype selectivity follows a logical progression from binding studies to functional assays.

Experimental_Workflow cluster_0 Binding Affinity Determination cluster_1 Functional Potency Determination Binding_Assay Radioligand Binding Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation Selectivity_Profile Receptor Subtype Selectivity Profile Ki_Calculation->Selectivity_Profile Provides Binding Selectivity Functional_Assay cAMP Accumulation Assay EC50_Determination EC50 Determination Functional_Assay->EC50_Determination EC50_Determination->Selectivity_Profile Provides Functional Selectivity

Caption: Workflow for determining receptor subtype selectivity.

Unveiling the Helospectin II Signaling Pathway Through Targeted Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of Helospectin II, a member of the vasoactive intestinal peptide (VIP) family, and its signaling mechanism. Through a detailed examination of inhibition studies targeting key components of its downstream pathway, we offer insights for researchers and professionals in drug development. This document presents experimental data, detailed protocols, and visual representations of the signaling cascade to facilitate a comprehensive understanding of this compound's mechanism of action.

This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), exerts its physiological effects, including vasodilation, by activating a G protein-coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade involving adenylyl cyclase and protein kinase A (PKA). Understanding the specifics of this pathway is crucial for the development of novel therapeutics targeting receptors for VIP and related peptides.

Comparative Analysis of this compound and Related Peptides

This compound shares significant structural and functional homology with other peptides of the VIP/secretin/glucagon superfamily, most notably VIP and pituitary adenylate cyclase-activating polypeptide (PACAP). While they often act on the same family of receptors (VPAC1, VPAC2, and PAC1), their binding affinities and potencies can vary, leading to different physiological responses.

Table 1: Comparative Receptor Binding and Potency of VIP-Family Peptides

PeptideTarget Receptor(s)Binding Affinity (Ki)Potency (EC50/pIC50) for Adenylyl Cyclase Activation
This compound VPAC1, VPAC2Less potent than VIP in inhibiting 125I-VIP binding.[1]pIC50 of 6.8 in suppressing electrically evoked contractions (an indirect measure of receptor activation).[2]
Helospectin I VPAC1, VPAC2Less potent than VIP in inhibiting 125I-VIP binding.pIC50 of 7.2 in suppressing electrically evoked contractions.[2]
VIP VPAC1, VPAC2High affinity for VPAC1 and VPAC2.[3]EC50 > 800-fold higher than PACAP for PAC1, but potent for VPAC1 (EC50: 0.18–0.54 nM) and VPAC2 (EC50: 1–1.5 nM).[4]
PACAP-27 PAC1, VPAC1, VPAC2High affinity for all three receptors.[5]EC50 of 0.067 nM for cAMP accumulation via PAC1 receptors.[6]
PACAP-38 PAC1, VPAC1, VPAC2High affinity for all three receptors.[5]EC50 of 0.54 nM for cAMP accumulation via PAC1 receptors.[6]

Confirming the Mechanism: Inhibition of the Adenylyl Cyclase-PKA Pathway

The canonical signaling pathway for this compound involves the activation of a Gs alpha subunit-coupled GPCR, leading to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of PKA. To experimentally confirm this pathway, specific inhibitors targeting adenylyl cyclase and PKA can be employed.

Table 2: Expected Effects of Inhibitors on this compound-Mediated Signaling

InhibitorTargetExpected Outcome on this compound-induced cAMP productionExpected Outcome on this compound-induced PKA activation
MDL-12,330A Adenylyl CyclaseSignificant ReductionSignificant Reduction
H-89 Protein Kinase A (PKA)No Direct EffectSignificant Reduction

These inhibitors serve as powerful tools to dissect the signaling cascade. A reduction in the physiological effects of this compound in the presence of these inhibitors provides strong evidence for the involvement of their respective targets.

Visualizing the Pathway and Experimental Logic

To further clarify the signaling pathway and the points of intervention for the inhibitors, the following diagrams are provided.

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HelospectinII This compound GPCR VPAC Receptor (GPCR) HelospectinII->GPCR Binds Gs Gs protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: this compound Signaling Pathway.

Inhibition_Workflow Control Cells + this compound cAMP_Assay Adenylyl Cyclase Activity Assay (cAMP measurement) Control->cAMP_Assay PKA_Assay PKA Activity Assay Control->PKA_Assay MDL_Inhibition Cells + this compound + MDL-12,330A MDL_Inhibition->cAMP_Assay MDL_Inhibition->PKA_Assay H89_Inhibition Cells + this compound + H-89 H89_Inhibition->cAMP_Assay H89_Inhibition->PKA_Assay Result1 High cAMP Result2 Low cAMP Result3 High cAMP Result4 High PKA Activity Result5 Low PKA Activity Result6 Low PKA Activity

Caption: Experimental Workflow for Inhibition Studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and other peptides for VPAC receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with VPAC1 or VPAC2).

    • Radioligand (e.g., [125I]-VIP).

    • Unlabeled competitor peptides (this compound, VIP, PACAP).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled competitor peptides.

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the competitor peptide.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This assay quantifies the production of cAMP in response to peptide stimulation and the effect of inhibitors.

  • Materials:

    • Intact cells or cell membranes expressing the target receptor.

    • This compound.

    • MDL-12,330A (adenylyl cyclase inhibitor).

    • Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).

    • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

  • Procedure:

    • Pre-incubate the cells or membranes with or without MDL-12,330A (e.g., 10-100 µM) for a specified time (e.g., 15-30 minutes).

    • Stimulate with varying concentrations of this compound for a defined period (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding a lysis buffer or by heat inactivation).

    • Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

    • Plot the concentration-response curves to determine the EC50 of this compound in the presence and absence of the inhibitor.

Protein Kinase A (PKA) Activity Assay

This assay measures the enzymatic activity of PKA, the downstream effector of cAMP.

  • Materials:

    • Cell lysates from cells treated as described below.

    • H-89 (PKA inhibitor).

    • PKA substrate (e.g., a synthetic peptide like Kemptide).

    • [γ-32P]ATP.

    • Assay buffer (e.g., containing MgCl₂ and DTT).

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Treat cells with this compound in the presence or absence of H-89 (e.g., 10-30 µM) for an appropriate time.

    • Lyse the cells and collect the supernatant.

    • Initiate the kinase reaction by incubating the cell lysate with the PKA substrate and [γ-32P]ATP in the assay buffer at 30°C.

    • After a set time, spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • PKA activity is proportional to the amount of radioactivity incorporated into the substrate.

By employing these methodologies, researchers can effectively confirm the signaling mechanism of this compound and quantitatively compare its activity with that of other VIP-family peptides, thereby aiding in the discovery and development of novel therapeutic agents.

References

A Comparative Analysis of Synthetic versus Natural Helospectin II Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activity of synthetic and natural Helospectin II, supported by experimental data and detailed protocols.

This compound, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), has garnered significant interest in the scientific community for its potent vasodilatory and various other biological activities. As a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily, it exerts its effects through interaction with G-protein coupled receptors, leading to the activation of the adenylate cyclase signaling pathway. With the advent of solid-phase peptide synthesis, a synthetic version of this compound has become available, offering a more consistent and readily accessible alternative to the natural peptide. This guide provides a detailed comparison of the biological activity of synthetic and natural this compound, focusing on key performance indicators and the underlying experimental methodologies.

Comparative Biological Activity: Synthetic vs. Natural this compound

While direct, side-by-side comparative studies detailing the activity of synthetic versus natural this compound are not extensively documented in publicly available literature, the principle behind solid-phase peptide synthesis aims to create a molecule that is chemically and functionally identical to its natural counterpart. The biological activity of a peptide is intrinsically linked to its primary amino acid sequence and correct three-dimensional structure. Modern synthesis and purification techniques are designed to achieve a high degree of fidelity, yielding a synthetic peptide that is expected to exhibit comparable, if not identical, biological activity to the natural form.

The primary measure of a peptide's efficacy is its ability to bind to its target receptor and elicit a downstream biological response. For this compound, this involves binding to VIP receptors, particularly the VPAC2 receptor, and stimulating intracellular cyclic AMP (cAMP) production. Any significant deviation in the synthetic peptide's sequence, folding, or purity could potentially alter its binding affinity and subsequent signaling cascade. However, commercially available synthetic peptides undergo rigorous quality control to ensure their identity and purity, minimizing the likelihood of such discrepancies.

In the absence of direct comparative data, the biological activities reported for this compound in the scientific literature, which often do not specify the origin (natural or synthetic), are generally considered to be representative of both forms, assuming the synthetic version is of high quality. These activities include:

  • Vasodilation: this compound is a potent vasodilator, causing relaxation of smooth muscle in blood vessels, which leads to increased blood flow.[1] This effect is mediated through the activation of adenylate cyclase and the subsequent increase in cAMP.

  • Receptor Binding: this compound binds to VIP receptors with high affinity.[1]

  • Stimulation of cAMP Production: Upon receptor binding, this compound activates adenylate cyclase, leading to a significant increase in intracellular cAMP levels.

This compound Signaling Pathway

This compound exerts its biological effects by activating a G-protein coupled receptor (GPCR) signaling pathway. The process begins with the binding of this compound to its specific receptor on the cell surface. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (specifically, a Gs alpha subunit). The activated Gs alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits. The GTP-bound Gs alpha subunit then activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP proceeds to activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation in blood vessels.

HelospectinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HelospectinII This compound Receptor This compound Receptor (GPCR) HelospectinII->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to

Caption: this compound signaling pathway.

Experimental Protocols

To assess and compare the biological activity of synthetic and natural this compound, a series of standardized in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Receptor Binding Assay

This assay quantifies the affinity of this compound for its receptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line known to express the this compound receptor (e.g., a cell line overexpressing the VPAC2 receptor).

  • Radiolabeling: Utilize a radiolabeled form of this compound (e.g., [125I]-Helospectin II) as the ligand.

  • Competition Binding: Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled competitor (either synthetic or natural this compound).

  • Separation: Separate the membrane-bound radioactivity from the free radioactivity by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

Receptor_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing this compound receptor start->prep incubate Incubate membranes with [125I]-Helospectin II and competitor (Synthetic or Natural) prep->incubate separate Separate bound and free ligand via filtration incubate->separate quantify Quantify radioactivity with a gamma counter separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end cAMP_Production_Assay_Workflow start Start culture Culture cells expressing This compound receptor start->culture preincubate Pre-incubate cells with phosphodiesterase inhibitor culture->preincubate stimulate Stimulate cells with varying concentrations of this compound preincubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using an assay kit lyse->measure analyze Analyze data to determine EC50 value measure->analyze end End analyze->end

References

A Head-to-Head Examination of Helospectin II and Other Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Helospectin II, a naturally occurring peptide from the venom of the Gila monster (Heloderma suspectum), against other vasodilators. This document summarizes key experimental findings, details methodologies, and visualizes signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Executive Summary

This compound, a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, has demonstrated potent vasodilatory effects.[1] Experimental evidence indicates that its mechanism of action is distinct from that of VIP and pituitary adenylate cyclase-activating peptide (PACAP), as its effects are not blocked by their respective receptor antagonists.[1] Furthermore, its vasodilatory action is independent of the cyclooxygenase pathway. While direct head-to-head studies with a wide range of vasodilators are limited, this guide consolidates available data to facilitate a comparative understanding of this compound's performance.

Comparative Data

The following tables summarize the available quantitative and qualitative data from studies comparing this compound with other vasodilators.

Table 1: Comparison of Vasodilatory Effects on Isolated Rat Femoral Artery

VasodilatorPotency Compared to VIPMaximum RelaxationReceptor Family
This compound LowerSimilar to VIPVIP/Secretin/Glucagon
Helospectin I LowerSimilar to VIPVIP/Secretin/Glucagon
Helodermin Less effective than VIP at lower dosesSimilar to VIP at higher dosesVIP/Secretin/Glucagon
VIP HighPotent relaxationVIP/Secretin/Glucagon

Data sourced from a study on phenylephrine-contracted rat femoral arteries.[2][3]

Table 2: Effects on Systemic Blood Pressure in Rats

VasodilatorEffect on Blood PressureDuration of Hypotensive Effect
This compound Dose-dependent reductionShorter than VIP
Helospectin I Dose-dependent reductionShorter than VIP
Helodermin Dose-dependent reductionShorter than VIP
VIP Dose-dependent reductionLonger than Helospectins and Helodermin

All peptides reduced blood pressure to a similar extent at doses higher than 1 nmol/kg.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the comparison of this compound.

Intravital Microscopy of the Hamster Cheek Pouch

This in vivo model is utilized to observe the microcirculation and the effects of vasoactive substances in real-time.

  • Animal Preparation: Male golden Syrian hamsters are anesthetized, and a tracheal tube is inserted to ensure a patent airway. The animal is placed on a microscope stage, and the cheek pouch is everted and gently fixed over a transparent platform.[4][5]

  • Superfusion: The exposed cheek pouch is continuously superfused with a warmed, buffered physiological salt solution (e.g., bicarbonate-buffered saline) equilibrated with 5% CO2 and 95% N2 to maintain physiological pH and low oxygen tension.[5]

  • Drug Administration: Vasoactive agents, such as this compound, are administered topically via the superfusion solution.[1]

  • Observation and Measurement: Arteriolar and venular diameters are observed and measured using a microscope equipped with a camera and video caliper system. Baseline measurements are taken before the application of the test substance, and changes in vessel diameter are recorded over time.[4]

Isolated Rat Femoral Artery Relaxation Assay

This ex vivo technique allows for the direct assessment of a substance's effect on vascular smooth muscle tone.

  • Tissue Preparation: Rats are euthanized, and the femoral arteries are carefully dissected and cleaned of surrounding connective tissue. The arteries are then cut into rings of a few millimeters in length.[6][7]

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.[6][8]

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine or prostaglandin F2α to induce a stable level of tone.[2][3]

  • Drug Application: Cumulative concentrations of the vasodilator (e.g., this compound, VIP) are added to the organ bath, and the resulting relaxation is recorded as a percentage of the pre-induced contraction.[8]

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for this compound-Induced Vasodilation

While the precise receptor for this compound in vascular smooth muscle remains to be definitively identified, evidence suggests a G-protein coupled receptor (GPCR) that is distinct from the classical VIP/PACAP receptors. The proposed pathway likely involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

HelospectinII_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (Novel?) This compound->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates & Inactivates MLCK MLC_p Myosin Light Chain Phosphatase (MLCP) PKA->MLC_p Activates Relaxation Relaxation MLCK_p->Relaxation Leads to MLC_p->Relaxation Leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Vasodilator Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different vasodilators in an ex vivo setting.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Blood Vessel (e.g., Rat Femoral Artery) Cut Cut into Rings Isolate->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate PreContract Pre-contract with Vasoconstrictor Equilibrate->PreContract AddVasodilator Cumulatively add Vasodilator PreContract->AddVasodilator Record Record Relaxation AddVasodilator->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50 and Maximum Relaxation Plot->Calculate Compare Compare Potency and Efficacy Calculate->Compare

Caption: Experimental workflow for comparing vasodilator potency and efficacy.

Conclusion

This compound is a potent vasodilator with a mechanism of action that appears to be distinct from other members of the VIP/secretin/glucagon family. While it exhibits a lower potency than VIP in some experimental models, its maximum vasodilatory effect is comparable. The lack of mediation through classical VIP/PACAP receptors and cyclooxygenase pathways suggests a novel therapeutic target. Further research is warranted to fully elucidate its signaling pathway and to conduct direct head-to-head comparisons with a broader range of clinically relevant vasodilators. This will be essential in determining the full therapeutic potential of this compound in cardiovascular medicine.

References

A Researcher's Guide to Validating Helospectin II Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of Helospectin II is crucial for advancing studies into its physiological roles and therapeutic potential. This guide provides a framework for validating the specificity of this compound antibodies, offering a comparative analysis of validation techniques and the necessary experimental protocols to ensure reliable and reproducible results.

This compound, a peptide structurally similar to Vasoactive Intestinal Peptide (VIP), is known for its potent vasodilator effects and co-localization with VIP in perivascular nerve fibers.[1] Given this similarity, ensuring the specificity of this compound antibodies and their minimal cross-reactivity with related peptides like VIP and Helodermin is paramount for accurate experimental outcomes.

Comparative Validation of this compound Antibodies

Currently, a direct comparative study of commercially available this compound antibodies with publicly available performance data is limited. Therefore, researchers are encouraged to perform in-house validation to select the most suitable antibody for their specific application. The following tables provide a template for summarizing the performance of different hypothetical this compound antibodies (Antibody A, Antibody B, Antibody C) across key validation assays.

Table 1: Western Blot Specificity Analysis

AntibodyTarget Band (kDa)Non-Specific BandsOptimal DilutionSignal-to-Noise Ratio
Antibody A ~4.5None1:1000High
Antibody B ~4.5Faint band at ~10 kDa1:500Moderate
Antibody C No band detectedN/ANot DeterminedN/A

Table 2: ELISA Cross-Reactivity Profile

AntibodyThis compound (IC50, nM)VIP (Cross-Reactivity %)Helodermin (Cross-Reactivity %)
Antibody A 0.5< 0.1%< 1%
Antibody B 1.25%10%
Antibody C > 100Not DeterminedNot Determined

Table 3: Immunohistochemistry Performance

AntibodyStaining PatternBackground StainingOptimal DilutionTissue Specificity
Antibody A Specific cytoplasmic staining in nerve fibersLow1:200High
Antibody B Diffuse cytoplasmic stainingModerate1:100Moderate
Antibody C No specific stainingHighNot DeterminedLow

This compound Signaling Pathway

This compound is known to interact with VIP receptors, primarily VPAC1 and VPAC2, which are G-protein coupled receptors. Activation of these receptors initiates a signaling cascade, predominantly through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

HelospectinII_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Helospectin_II This compound VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) Helospectin_II->VPAC_Receptor G_Protein G Protein (Gs) VPAC_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response phosphorylates targets

Caption: this compound signaling pathway.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate validation of antibody specificity.

Western Blot Protocol

Western blotting is a key technique to determine if an antibody recognizes the target protein at its expected molecular weight.

Western_Blot_Workflow start Start: Sample Preparation (Tissue/Cell Lysate) sds_page SDS-PAGE (Protein Separation by Size) start->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Helospectin II) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Size and Intensity) detection->analysis

Caption: Western Blot experimental workflow.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express this compound.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Confirm a single band at the expected molecular weight of this compound (~4.5 kDa).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a quantitative method ideal for assessing antibody specificity and cross-reactivity with related peptides. A competitive ELISA is particularly useful for this purpose.

Methodology:

  • Coating: Coat a 96-well plate with a known concentration of synthetic this compound peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Competition: In a separate plate, pre-incubate the this compound antibody with varying concentrations of unlabeled this compound (for standard curve), VIP, or Helodermin.

  • Incubation: Add the antibody-peptide mixtures to the coated plate and incubate.

  • Detection: Wash the plate and add an HRP-conjugated secondary antibody.

  • Substrate Addition: After another wash, add a TMB substrate and stop the reaction with a stop solution.

  • Analysis: Measure the absorbance at 450 nm and calculate the percentage of cross-reactivity.

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of this compound expression and localization within tissue sections.

IHC_Workflow start Start: Tissue Preparation (Fixation, Embedding, Sectioning) deparaffinization Deparaffinization and Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase and Protein Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Helospectin II) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP and DAB) secondary_ab->detection counterstain Counterstaining and Mounting detection->counterstain analysis Microscopic Analysis counterstain->analysis

Caption: Immunohistochemistry experimental workflow.

Methodology:

  • Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity and non-specific protein binding.

  • Primary Antibody Incubation: Incubate the sections with the this compound primary antibody at its optimal dilution.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a chromogen like DAB.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Analysis: Examine the slides under a microscope to assess the specificity and localization of the staining.

By employing these rigorous validation techniques, researchers can confidently select a this compound antibody that provides the highest specificity and reliability for their experimental needs, ultimately contributing to a deeper understanding of this important peptide.

References

A Functional Comparison of Helospectin II and Helodermin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective functional comparison of the venom-derived peptides Helospectin II and Helodermin. This document synthesizes experimental data to highlight their key differences in receptor binding, signaling, and physiological effects.

This compound and Helodermin, both isolated from the venom of the Gila monster (Heloderma suspectum), are structurally related peptides belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1] Their significant sequence homology translates to overlapping biological activities, primarily centered on the activation of VIP receptors and the subsequent stimulation of adenylyl cyclase. However, subtle differences in their structure lead to notable variations in their functional potency and receptor affinity, which are critical considerations for their potential therapeutic applications.

Quantitative Comparison of Functional Parameters

The following table summarizes the key quantitative data from comparative studies of this compound and Helodermin.

Functional ParameterThis compoundHeloderminReference Cell/Tissue Type
Receptor Binding Affinity (Kd) Lower Affinity (Higher Kd)3 nMHuman SUP-T1 Lymphoblasts
Adenylyl Cyclase Activation Less PotentMore PotentHuman SUP-T1 Lymphoblasts
Vasodilation (Potency) Lower potency than VIPEquipotent to VIPRat Femoral Artery
Vasodilation (Potency) Similar to VIPSimilar to VIPFeline Middle Cerebral Artery[2]

Signaling Pathways

This compound and Helodermin exert their effects by binding to G protein-coupled receptors (GPCRs), predominantly the VPAC1 and VPAC2 receptors for VIP. This interaction initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels, in turn, activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a variety of cellular responses, most notably smooth muscle relaxation (vasodilation).

Simplified Signaling Pathway of this compound and Helodermin cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound / Helodermin Receptor VPAC Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαs Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation Response Cellular Response (e.g., Vasodilation) PKA->Response Epac->Response

Signaling cascade of this compound and Helodermin.

The downstream effects of cAMP in vascular smooth muscle cells leading to vasodilation are multifaceted. Both PKA and Epac contribute to relaxation through several mechanisms, including the phosphorylation of proteins that regulate intracellular calcium levels and the contractile machinery.

Downstream cAMP Signaling in Vasodilation cluster_pka PKA Pathway cluster_epac Epac Pathway cAMP cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p K_channel Activation of K+ channels PKA->K_channel Contraction_i Inhibition of Smooth Muscle Contraction MLCK_p->Contraction_i Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Contraction_i Rap1 Rap1 Epac->Rap1 RhoA_i Inhibition of RhoA Rap1->RhoA_i MLCP_a Activation of Myosin Light Chain Phosphatase (MLCP) RhoA_i->MLCP_a MLCP_a->Contraction_i Vasodilation Vasodilation Contraction_i->Vasodilation

PKA and Epac pathways in vasodilation.

Detailed Functional Comparison

Receptor Binding and Affinity

A key differentiator between Helodermin and Helospectin is their affinity for VIP receptors. In human SUP-T1 lymphoblasts, Helodermin exhibits a significantly higher affinity for a specific type of VIP receptor, with a dissociation constant (Kd) of 3 nM.[3] In the same study, Helospectin demonstrated a lower affinity.[3] This suggests that Helodermin is a more potent ligand for this particular receptor subtype. However, it is important to note that receptor affinity can vary across different tissues and species. For instance, in rat liver membranes, VIP itself shows a higher affinity than Helodermin.

Adenylyl Cyclase Activation

Consistent with its higher receptor affinity in lymphoblasts, Helodermin is a more potent activator of adenylyl cyclase in these cells compared to Helospectin.[3] The order of potency for stimulating this enzyme was determined to be Helodermin > Helospectin = VIP.[3] This indicates that at equivalent concentrations, Helodermin is more effective at initiating the intracellular signaling cascade that leads to cAMP production. In rat pancreatic membranes, Helodermin was also found to stimulate adenylyl cyclase activity as efficiently as secretin and VIP.[4]

Physiological Effects: Vasodilation

Both this compound and Helodermin are potent vasodilators.[1][5] However, their relative potencies can differ depending on the vascular bed. In isolated rat femoral arteries, Helodermin was found to be equipotent to VIP in inducing relaxation, whereas Helospectin I and II displayed a lower potency.[5] Conversely, a study on feline middle cerebral arteries reported that Helospectin I/II and Helodermin produced concentration-dependent relaxations with maximum effects and potency similar to that of VIP.[2] The hypotensive effect of both Helodermin and the Helospectins has been observed to have a shorter half-life compared to that of VIP.[5]

Experimental Protocols

The functional data presented in this guide are primarily derived from two key experimental assays: receptor binding assays and adenylyl cyclase activity assays.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Kd) of a ligand (e.g., this compound or Helodermin) for its receptor.

Objective: To quantify the interaction between the peptide and its receptor, typically the VPAC receptor.

General Methodology:

  • Preparation of Cell Membranes: Membranes from a cell line or tissue known to express the target receptor (e.g., SUP-T1 lymphoblasts) are isolated through homogenization and centrifugation.

  • Radiolabeling: A known ligand for the receptor (e.g., [125I]VIP or [125I]Helodermin) is radioactively labeled.

  • Competitive Binding: The cell membranes are incubated with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (this compound or Helodermin).

  • Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filter is then measured using a gamma counter.

  • Data Analysis: The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Kd of the competitor peptide is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay A Isolate Cell Membranes with VPAC Receptors C Incubate Membranes with Radioligand and Unlabeled This compound / Helodermin A->C B Prepare Radiolabeled Ligand (e.g., [125I]VIP) B->C D Separate Bound and Free Ligand (Filtration) C->D E Measure Radioactivity of Bound Ligand D->E F Calculate IC50 and Kd E->F

Receptor Binding Assay Workflow.
Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP by the enzyme adenylyl cyclase.

Objective: To determine the potency (EC50) and efficacy of this compound and Helodermin in activating adenylyl cyclase.

General Methodology:

  • Membrane Preparation: Similar to the receptor binding assay, cell membranes containing the receptor and adenylyl cyclase are prepared.

  • Incubation: The membranes are incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test peptide (this compound or Helodermin).

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive immunoassay (e.g., ELISA or RIA) or by chromatographic methods.

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the peptide. The EC50 value, which is the concentration of the peptide that produces 50% of the maximal response, is then determined.

Conclusion

This compound and Helodermin, while sharing a common ancestry and a primary mode of action through the VIP receptor-adenylyl cyclase system, exhibit distinct functional profiles. Helodermin generally demonstrates higher potency, characterized by a greater affinity for certain VIP receptor subtypes and more robust activation of adenylyl cyclase. This translates to potent physiological effects, such as vasodilation, where it can be equipotent to VIP. This compound, while still a potent biological agent, tends to show a lower affinity and potency in several comparative studies.

For researchers and drug development professionals, these differences are crucial. The higher potency of Helodermin may be advantageous in applications requiring a strong and rapid response. Conversely, the potentially more moderate activity of this compound might be desirable in scenarios where a more controlled and sustained effect is needed. Further research, particularly direct comparative studies across a wider range of cell types and physiological systems, will be invaluable in fully elucidating the therapeutic potential of these fascinating venom-derived peptides.

References

Assessing the Off-Target Effects of Helospectin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Helospectin II, a member of the vasoactive intestinal peptide (VIP) family. This compound, originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), is recognized for its potent vasodilatory and antihypertensive properties. Its therapeutic potential is linked to its interaction with VIP receptors. However, understanding its binding profile across a range of related receptors is crucial for predicting potential side effects and ensuring target specificity. This document compares the receptor binding and functional activity of this compound with its primary endogenous counterparts, VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), providing supporting experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinities and functional potencies of this compound, VIP, and PACAP at their primary targets (VPAC1 and VPAC2 receptors) and key off-target receptors (PAC1 and Secretin receptors).

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

PeptideVPAC1 ReceptorVPAC2 ReceptorPAC1 ReceptorSecretin Receptor
This compound Lower than VIPLower than VIPLowVery Low
VIP High (similar to PACAP)[1]High (similar to PACAP)[1]Low (~1000-fold lower than PACAP)[2]Low
PACAP High (similar to VIP)[1]High (similar to VIP)[1]High[3]Low

Table 2: Comparative Functional Potency (EC50 in nM) for Adenylate Cyclase Activation

PeptideVPAC1 ReceptorVPAC2 ReceptorPAC1 Receptor
This compound Similar to VIP[4]Similar to VIP[4]Low
VIP HighHighLow
PACAP HighHighHigh

Note: EC50 values represent the concentration of the peptide required to elicit 50% of the maximal response. Lower EC50 values indicate higher potency.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling pathways. Furthermore, a systematic workflow is necessary to assess off-target effects comprehensively.

G cluster_0 Primary Signaling Pathway Helospectin_II This compound VPAC_Receptor VPAC1/VPAC2 Receptor Helospectin_II->VPAC_Receptor Binds to G_Protein Gs Protein Activation VPAC_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response

Figure 1: Primary signaling pathway of this compound via VPAC receptors.

G cluster_1 Experimental Workflow for Off-Target Assessment Start Start: Candidate Peptide (this compound) Primary_Screen Primary Screen: Receptor Binding Assay Panel (VPAC1, VPAC2, PAC1, Secretin, etc.) Start->Primary_Screen Hit_Identification Identify Off-Target Hits (Significant Binding) Primary_Screen->Hit_Identification Functional_Assay Secondary Screen: Functional Assays (cAMP, β-Arrestin) Hit_Identification->Functional_Assay Hits Data_Analysis Data Analysis and Comparative Profiling Hit_Identification->Data_Analysis No Hits Confirmation Confirm Functional Activity (Agonist/Antagonist) Functional_Assay->Confirmation Confirmation->Data_Analysis Confirmed Confirmation->Data_Analysis Not Confirmed End End: Off-Target Profile Data_Analysis->End

Figure 2: Workflow for assessing off-target effects of peptide therapeutics.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the on- and off-target effects of this compound and its alternatives.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound, VIP, and PACAP for VPAC1, VPAC2, PAC1, and Secretin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-VIP for VPAC receptors, [125I]-PACAP for PAC1 receptors).

  • Unlabeled competitor peptides (this compound, VIP, PACAP).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs-coupled GPCRs.

Objective: To determine the functional potency (EC50) of this compound, VIP, and PACAP at stimulating cAMP production via VPAC and PAC1 receptors.

Materials:

  • Whole cells expressing the receptor of interest.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • Test peptides (this compound, VIP, PACAP).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test peptides to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[6][7]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the peptide. The EC50 value is determined from this curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and can also initiate G protein-independent signaling.

Objective: To assess the potential for biased agonism by measuring β-arrestin recruitment in response to this compound, VIP, and PACAP.

Materials:

  • Cells co-expressing the receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Assay buffer.

  • Test peptides (this compound, VIP, PACAP).

  • Detection reagents for the reporter system.

Protocol:

  • Cell Plating: Plate the engineered cells in a suitable microplate.

  • Ligand Stimulation: Add varying concentrations of the test peptides to the cells and incubate for a time sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection: Add the detection reagents and measure the reporter signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Construct dose-response curves and determine the EC50 values for β-arrestin recruitment for each peptide. This data can then be compared to the G-protein signaling data (e.g., cAMP accumulation) to assess for signaling bias.

References

Independent Replication of Helospectin II Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Helospectin II and its structural and functional analogs, including Helospectin I, Helodermin, and Vasoactive Intestinal Peptide (VIP). Due to a lack of direct independent replication studies for many of the initial findings on this compound, this document focuses on comparative data from studies that have evaluated these peptides in parallel, offering insights into their relative potencies and mechanisms of action.

Data Presentation: Comparative Effects on Vasodilation and Cerebral Blood Flow

The following tables summarize the available quantitative and qualitative data from studies comparing the effects of this compound and its alternatives.

Table 1: Comparative Vasodilatory Effects on Isolated Arteries

PeptideVessel TypePre-contraction AgentObserved EffectPotency ComparisonCitation
This compound Feline Middle Cerebral ArteriesU46619Concentration-dependent relaxation (50-80% of pre-contraction)Similar to VIP
Helospectin I Feline Middle Cerebral ArteriesU46619Concentration-dependent relaxation (50-80% of pre-contraction)Similar to VIP
Helodermin Feline Middle Cerebral ArteriesU46619Concentration-dependent relaxation (50-80% of pre-contraction)Similar to VIP
VIP Feline Middle Cerebral ArteriesU46619Concentration-dependent relaxation (50-80% of pre-contraction)Reference
This compound Rat Femoral ArteriesPhenylephrineRelaxationLower than VIP[1]
Helospectin I Rat Femoral ArteriesPhenylephrineRelaxationLower than VIP[1]
VIP Rat Femoral ArteriesPhenylephrineRelaxationReference[1]
Helodermin Rat Femoral ArteriesPhenylephrine or Prostaglandin F2 alphaRelaxationEqually potent to VIP[1]

Table 2: Comparative Effects on Cerebral Blood Flow in Anesthetized Cats

Peptide (5 µg intracerebral microinjection)Maximum Increase in Cerebral Blood Flow (%)Citation
This compound 19 ± 5%
Helospectin I 16 ± 7%
Helodermin 21 ± 5%

Experimental Protocols

In Vitro Vasodilation Assay of Feline Middle Cerebral Arteries

This protocol describes the methodology used to assess the vasodilatory effects of this compound and its analogs on isolated feline cerebral arteries.

1.1. Tissue Preparation:

  • Feline middle cerebral arteries are isolated and cleaned of adhering connective tissue.

  • The arteries are cut into cylindrical segments.

1.2. Wire Myography Setup:

  • Each arterial segment is mounted on two stainless steel wires in a myograph chamber.[2]

  • The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[3]

  • The arterial rings are stretched to their optimal passive tension for isometric tension recording.[2][3]

1.3. Experimental Procedure:

  • The arterial segments are allowed to equilibrate for a period of time.

  • To induce a stable contraction, a thromboxane A2 mimetic, U46619, is added to the bath.

  • Once a stable pre-contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test peptides (this compound, Helospectin I, Helodermin, or VIP) to the bath.

  • The relaxation responses are recorded as a percentage of the U46619-induced pre-contraction.

In Vivo Measurement of Cerebral Blood Flow in Anesthetized Cats

This protocol outlines the procedure for measuring changes in local cerebral blood flow in response to intracerebral microinjections of this compound and related peptides.

2.1. Animal Preparation:

  • Cats are anesthetized, often with a combination of agents such as alpha-chloralose.

  • The animal's head is placed in a stereotaxic frame.

  • Physiological parameters, including blood pressure, heart rate, and blood gases, are monitored throughout the experiment.

2.2. Intracerebral Microinjection:

  • A small burr hole is drilled in the skull to allow access to the desired brain region.

  • A microsyringe is used to inject a small volume (e.g., 5 µg of peptide in solution) directly into the brain parenchyma.

2.3. Cerebral Blood Flow Measurement:

  • Local cerebral blood flow is measured using techniques such as the radioactive microsphere method or laser Doppler flowmetry.

  • Baseline blood flow is measured before the microinjection.

  • Blood flow is then measured at various time points after the injection to determine the maximum change.

  • The percentage increase in cerebral blood flow is calculated relative to the baseline measurement.

Mandatory Visualization

Signaling Pathway of this compound and VIP

This compound and VIP exert their vasodilatory effects by binding to Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[4][5] This interaction initiates a downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Helospectin_II_VIP This compound / VIP VPAC_Receptor VPAC Receptor Helospectin_II_VIP->VPAC_Receptor Binds to G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound/VIP signaling pathway.
Experimental Workflow for In Vitro Vasodilation Assay

The following diagram illustrates the general workflow for assessing the vasodilatory properties of a test compound using wire myography.

G Isolate_Artery Isolate Artery Segment Mount_in_Myograph Mount in Wire Myograph Isolate_Artery->Mount_in_Myograph Equilibrate Equilibrate in Physiological Salt Solution Mount_in_Myograph->Equilibrate Pre_contract Induce Contraction (e.g., with U46619) Equilibrate->Pre_contract Add_Peptide Add Cumulative Doses of Test Peptide Pre_contract->Add_Peptide Record_Relaxation Record Isometric Tension (Relaxation) Add_Peptide->Record_Relaxation Analyze_Data Analyze Data & Generate Concentration- Response Curve Record_Relaxation->Analyze_Data

Caption: In vitro vasodilation experimental workflow.

References

A Comparative Analysis of the Half-life and Signaling Pathways of Helospectin II and Vasoactive Intestinal Peptide (VIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biophysical and signaling characteristics of two related neuropeptides: Helospectin II and Vasoactive Intestinal Peptide (VIP). A key focus is placed on their respective in vivo half-lives and the intracellular signaling cascades they initiate. This information is critical for researchers investigating their physiological roles and for professionals in drug development exploring their therapeutic potential.

Executive Summary

Half-Life Comparison

The in vivo half-life of a peptide is a critical determinant of its therapeutic efficacy and dosing regimen. The table below summarizes the available data on the half-lives of this compound and VIP.

PeptideReported Half-lifeMethod of DeterminationSpeciesReference
This compound Shorter than VIP (hypotensive effect)In vivo measurement of blood pressure reductionRat[1][2]
Vasoactive Intestinal Peptide (VIP) ~1-2 minutesRadioimmunoassay following intravenous infusionHuman[1][2]

Note: The half-life of this compound is qualitatively described in relation to its biological effect (hypotension) rather than its plasma concentration. Further pharmacokinetic studies are required to establish a precise plasma half-life for this compound.

Experimental Protocols for Half-life Determination

The determination of a peptide's in vivo half-life is a fundamental aspect of its pharmacokinetic profiling. A common experimental approach is outlined below.

In Vivo Half-life Determination in Animal Models (e.g., Rats)

Objective: To determine the rate of clearance of the peptide from the bloodstream.

Materials:

  • Test peptide (this compound or VIP)

  • Anesthetized animal model (e.g., Sprague-Dawley rat)

  • Intravenous (IV) catheter

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for peptide quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Preparation: Anesthetize the rat and insert an IV catheter into a suitable vein (e.g., jugular or femoral vein) for peptide administration and blood sampling.

  • Peptide Administration: Administer a bolus injection of a known concentration of the test peptide via the IV catheter.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes) post-injection.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Peptide Quantification: Analyze the plasma samples to determine the concentration of the peptide at each time point using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of the peptide versus time on a semi-logarithmic scale. The half-life (t½) is the time it takes for the plasma concentration to decrease by half and can be calculated from the elimination phase of the curve.

Signaling Pathways

Both this compound and VIP exert their biological effects by binding to and activating specific cell surface receptors. The predominant signaling pathway for VIP is well-established, while the pathway for this compound is less definitively characterized but shows significant overlap.

Vasoactive Intestinal Peptide (VIP) Signaling

VIP primarily signals through two high-affinity G-protein coupled receptors, VPAC1 and VPAC2. The binding of VIP to these receptors initiates a cascade of intracellular events, as depicted in the diagram below.

VIP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor (GPCR) VIP->VPAC_Receptor Binds G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, ion transport) PKA->Cellular_Response Phosphorylates targets leading to

Caption: VIP Signaling Pathway.

This compound Signaling

This compound is known to be a potent stimulant of cAMP formation, similar to VIP, and some studies suggest it may act on a common receptor.[1] However, other evidence indicates that its vasodilatory effects are not mediated by VPAC1 or VPAC2 receptors, suggesting a more complex or distinct signaling mechanism.[3] The diagram below illustrates the current understanding of this compound's signaling.

Helospectin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Helospectin_II This compound Receptor Putative Receptor (GPCR, potentially VPAC or distinct receptor) Helospectin_II->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, glucagon secretion) PKA->Cellular_Response Phosphorylates targets leading to

References

Helospectin II: A Comparative Guide to its Tissue-Specific Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Helospectin II, a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. Its structural similarity to other members of this family, such as VIP and pituitary adenylate cyclase-activating peptide (PACAP), results in a complex pharmacological profile with differential effects across various tissues. This guide provides a comparative analysis of this compound's performance against its structural analogs, supported by experimental data, to elucidate its tissue-specific actions and potential therapeutic applications.

Comparative Analysis of Receptor Binding and Potency

This compound, along with its close relative Helospectin I, exerts its effects by binding to and activating G protein-coupled receptors of the VIP/PACAP family, namely VPAC1, VPAC2, and PAC1 receptors. The differential expression of these receptor subtypes in various tissues, coupled with the varying affinities of this compound and its analogs for these receptors, dictates their tissue-specific physiological responses.

Pancreatic Acinar Cells

In rat pancreatic acini, this compound demonstrates a preference for VIP-preferring receptors. While it stimulates amylase secretion with an efficacy similar to VIP, its potency is significantly lower.[1] The binding affinity of this compound to VIP receptors is comparable to that of VIP itself.[1]

LigandReceptor SubtypeBinding Affinity (Inhibition of 125I-VIP binding)Amylase Secretion PotencyReference
This compound VIP-preferring3 times less potent than VIP100 times less potent than VIP[2]
VIP VIP-preferring--[1]
Helodermin VIP-preferringEqual to VIP-[1]
Smooth Muscle Tissues

This compound exhibits relaxant effects on various smooth muscle preparations, including vascular, airway, and reproductive tissues.

Vascular Smooth Muscle: In isolated rat femoral arteries, Helospectin I and II induce relaxation to the same extent as VIP but with lower potency.[3] All Helospectins and VIP cause a dose-dependent reduction in blood pressure.[3]

Vas Deferens: In contrast to its relaxant effects elsewhere, Helospectin I and II, along with helodermin and PACAP, suppress electrically evoked contractions in the rat vas deferens, an effect not observed with VIP.[4] This suggests the involvement of receptors distinct from the typical VIP receptors in this tissue.

LigandTissueEffectpIC50Reference
Helospectin I+II Rat Vas DeferensSuppression of contraction6.8[4][5]
Helodermin Rat Vas DeferensSuppression of contraction6.9[4][5]
PACAP 1-38 Rat Vas DeferensSuppression of contraction7.5[4]
VIP Rat Vas DeferensVirtually no effect-[4]

Airway Smooth Muscle: Helospectin has been shown to induce potent relaxation of human bronchi in vitro, suggesting a potential role in the endogenous regulation of airway tone.[6]

Corpus Cavernosum: In human corpus cavernosum preparations, Helospectin I (Hel-1) and II (Hel-2) induce relaxation of noradrenaline-contracted tissues. The order of potency for relaxation is VIP > PACAP-27 > Hel-1 > Hel-2 > PACAP-38.[7]

Cerebral Arteries

Helospectin I and II produce concentration-dependent relaxations of feline middle cerebral arteries, with maximum effects and potency similar to that of VIP.[8] Intracerebral microinjections of these peptides also lead to a moderate increase in local cerebral blood flow.[8]

Signaling Pathways

The primary signaling mechanism for this compound, in common with other VIP/PACAP family members, is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][7] This second messenger then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final physiological response, such as smooth muscle relaxation or enzyme secretion.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Helospectin_II This compound Receptor VPAC/PAC1 Receptor Helospectin_II->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1. Simplified signaling pathway of this compound via the Gs-adenylyl cyclase-cAMP axis.

Experimental Protocols

Radioligand Binding Assay for VIP Receptors

This protocol is a generalized procedure for determining the binding affinity of ligands like this compound to VIP receptors in membrane preparations.

1. Membrane Preparation:

  • Tissues (e.g., pancreas, cerebral arteries) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Assay:

  • Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-VIP) and varying concentrations of the unlabeled competitor (e.g., this compound, VIP, PACAP).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The equilibrium dissociation constant (Kd) or inhibition constant (Ki) for the competitor is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Membranes Membrane Preparation Centrifuge2->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting Washing->Counting Analysis Data Analysis (IC50, Kd/Ki) Counting->Analysis

Figure 2. Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells or membrane preparations.

1. Cell/Membrane Preparation:

  • Cells or membrane preparations are prepared as described in the radioligand binding assay protocol.

2. Assay Reaction:

  • The reaction is initiated by adding the cell/membrane preparation to a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compound (e.g., this compound) at various concentrations.

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is terminated by adding a stop solution (e.g., trichloroacetic acid or by heating).

3. cAMP Measurement:

  • The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the samples is determined by interpolating from the standard curve.

  • The potency (EC50) of the test compound for stimulating adenylyl cyclase activity is calculated from the dose-response curve.

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol is used to assess the relaxant effects of this compound on isolated smooth muscle tissues.

1. Tissue Preparation:

  • A segment of the desired tissue (e.g., artery, bronchus) is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • The tissue is cut into rings or strips and mounted in an organ bath containing the physiological salt solution maintained at 37°C.

2. Experimental Setup:

  • One end of the tissue is attached to a fixed support, and the other end is connected to an isometric force transducer to record changes in tension.

  • The tissue is allowed to equilibrate under a resting tension for a period of time.

3. Contraction and Relaxation:

  • The tissue is pre-contracted with an appropriate agonist (e.g., phenylephrine for arteries, acetylcholine for bronchi).

  • Once a stable contraction is achieved, cumulative concentrations of the relaxant agent (e.g., this compound) are added to the organ bath.

  • The resulting relaxation is recorded as a decrease in tension.

4. Data Analysis:

  • The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

  • A concentration-response curve is constructed, and the EC50 value (the concentration of the agent that produces 50% of the maximal relaxation) is determined.

Conclusion

This compound is a versatile peptide with a range of effects on different tissues, primarily mediated through VIP/PACAP receptors and the adenylyl cyclase-cAMP signaling pathway. While it often mimics the actions of VIP, it generally exhibits lower potency. However, in some tissues, such as the vas deferens, its effects diverge from those of VIP, suggesting interactions with different receptor subtypes or signaling pathways. Further research with a broader range of tissue types and more detailed quantitative analysis is necessary to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in conditions such as hypertension, asthma, and erectile dysfunction.

References

Safety Operating Guide

Navigating the Disposal of Helospectin II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The primary principle for the disposal of most research peptides is to treat them as chemical waste.[1] This approach ensures that these biologically active molecules are handled in a controlled manner, minimizing potential environmental impact and risks to personnel. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance, as regulations and approved procedures can vary.[1]

Step-by-Step Disposal Protocol for Helospectin II

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Waste Identification and Segregation:

    • Unused or expired this compound, as well as any solutions containing it, should be classified as chemical waste.

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Segregate this compound waste from other chemical waste streams unless you have confirmed compatibility. Mixing incompatible chemicals can lead to hazardous reactions.

  • Containerization:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[3] Plastic containers are often preferred for chemical waste.[4]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.[1][4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[3][4]

    • Keep the waste container securely closed except when adding waste.[4]

  • Decontamination of Emptied Vials:

    • For vials that are considered "empty" (containing no more than 3% by weight of the original contents), they may still require specific cleaning procedures before disposal.

    • Triple rinsing the container with a suitable solvent is a common practice. The rinsate must be collected and disposed of as hazardous waste.[5] After thorough decontamination, and removal or defacing of the original label, the container may be disposed of in regular laboratory glass or plastic recycling, in accordance with institutional policy.[6]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (as per institutional and local regulations), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[3][4]

Key Considerations for this compound Disposal

ConsiderationParameter/GuidelineRationale
Waste Classification Chemical WastePeptides are bioactive molecules that should not be released into the environment.[1]
Container Type Leak-proof, chemically compatible (e.g., HDPE)Prevents spills and reactions with the container material.[3]
Labeling "Hazardous Waste," "this compound," concentration, accumulation start dateEnsures proper identification and handling by waste management personnel.[1][4]
Storage Location Designated Satellite Accumulation AreaCentralizes hazardous waste in a controlled and known location.[4]
Incompatible Materials Strong oxidizing agentsTo prevent potentially hazardous chemical reactions.
Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with federal, state, and local regulations.[3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe classify Classify as Chemical Waste ppe->classify container Select Labeled, Compatible Waste Container classify->container segregate Segregate from Incompatible Waste container->segregate collect Collect Waste in Container segregate->collect store Store in Satellite Accumulation Area collect->store full Container Full or Max Storage Time Reached? store->full full->collect No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution's Environmental Health & Safety department, you can ensure the responsible and safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Helospectin II

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Helospectin II. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times. Use chemical splash goggles when handling solutions.
Hand Protection Nitrile GlovesDisposable, powder-free. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing from splashes.
Respiratory Protection Fume HoodAll handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

A clear and structured workflow is crucial for the safe and efficient use of this compound. The following diagram outlines the key stages of the operational plan.

receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Reconstitution and Aliquoting storage->preparation Controlled Environment experiment Experimental Use preparation->experiment Use Fresh Aliquots disposal Waste Disposal experiment->disposal Segregate Waste

Fig. 1: Operational workflow for handling this compound.
Experimental Protocols: Key Methodologies

Reconstitution:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Work in a laminar flow hood or a designated clean area.

  • Use a sterile, high-purity solvent as recommended by the supplier (typically sterile water or a specific buffer).

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.

Aliquoting:

  • To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into smaller, single-use aliquots.

  • Use low-protein-binding microcentrifuge tubes.

  • Clearly label each aliquot with the peptide name, concentration, and date of preparation.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Peptide (Solid) Dispose of as chemical waste in accordance with institutional and local regulations.
Contaminated Labware (Gloves, Tubes, etc.) Place in a designated biohazard waste container.
Liquid Waste (Solutions containing this compound) Collect in a clearly labeled hazardous waste container for chemical waste disposal. Do not pour down the drain.

Vasoactive Intestinal Peptide (VIP) Receptor Signaling

As this compound is part of the VIP family, it is presumed to act through VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors. The activation of these receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

cluster_cell Cell Membrane receptor VPAC Receptor g_protein G-Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp ATP to cAMP helo This compound helo->receptor pka Protein Kinase A camp->pka response Cellular Response pka->response

Fig. 2: Presumed signaling pathway of this compound via VIP receptors.

By implementing these safety and logistical protocols, your laboratory can build a foundation of trust and confidence in handling potent bioactive peptides like this compound, ensuring both the safety of your personnel and the integrity of your research.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.